1-Isopropyl-1h-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHRJZBCLMMKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389936 | |
| Record name | 2-Isopropyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920006-32-2 | |
| Record name | 2-Isopropyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Isopropyl-1H-pyrazole-5-carboxylic acid. The information is curated to support research and development endeavors in the fields of medicinal chemistry, agrochemicals, and materials science.
Chemical Properties and Data
This compound is a substituted pyrazole derivative with the CAS Number 920006-32-2. Its core structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C5 position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 920006-32-2 | Multiple Sources |
| Molecular Formula | C₇H₁₀N₂O₂ | Multiple Sources |
| Molecular Weight | 154.17 g/mol | Multiple Sources |
| Appearance | White to off-white solid (Predicted) | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | 297.2 ± 13.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 3.05 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in polar solvents (inferred) | --INVALID-LINK-- |
Spectral Data
-
¹H NMR: Signals corresponding to the isopropyl group (a septet and a doublet), two distinct protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbons of the isopropyl group, the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: A broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and characteristic absorptions for the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step sequence: the formation of a pyrazole-5-carboxylate ester followed by its hydrolysis.
Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate
A general and widely applicable method for the synthesis of pyrazole-5-carboxylate esters is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate, isopropylhydrazine would be reacted with a suitable β-dicarbonyl compound.
Experimental Protocol: Knorr Pyrazole Synthesis (General)
-
Materials:
-
Isopropylhydrazine (1.0 eq)
-
Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) or a similar β-ketoester (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve isopropylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate
The final step to obtain this compound is the hydrolysis of the corresponding ethyl ester.
Experimental Protocol: Ester Hydrolysis [1]
-
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.[1]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating.[1]
-
Monitor the reaction by TLC until the starting material is completely consumed.[1]
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl, leading to the precipitation of the carboxylic acid.[1]
-
Stir the mixture in the ice bath for an additional 30 minutes.[1]
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.[1]
-
Dry the product under high vacuum to yield the pure this compound.[1]
-
Synthesis Workflow Diagram
Caption: General synthetic route to this compound.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is well-documented for a range of pharmacological effects. This suggests potential avenues of investigation for this particular compound.
Potential Therapeutic Applications
-
Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][3] The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory agent.
-
Insecticidal Activity: The pyrazole scaffold is a core component in several commercial insecticides.[4] Research into novel pyrazole-5-carboxylic acid derivatives has shown promising insecticidal activity against various pests.[1]
-
Protein Kinase Inhibition: Pyrazole carboxamides and carboxylic acids have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[5][6] Dysregulation of kinase activity is implicated in diseases such as cancer and inflammatory disorders. Therefore, this compound could be explored for its potential to modulate specific kinase pathways. For instance, some pyrazole derivatives have shown inhibitory activity against RET kinase, which is implicated in certain types of cancer.[7]
Potential Signaling Pathway Involvement
Based on the known activities of related pyrazole compounds, this compound could potentially interact with the following signaling pathways:
-
Prostaglandin Synthesis Pathway: Through the potential inhibition of COX enzymes, this compound could modulate the production of prostaglandins, key mediators of inflammation.
-
Protein Kinase Signaling Cascades: As a potential kinase inhibitor, it could interfere with various signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.[8]
Potential Biological Activity Workflow
Caption: Potential mechanism of action for this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule of interest for researchers in drug discovery and agrochemical development. While comprehensive experimental data is still emerging, its structural relationship to other biologically active pyrazoles suggests a promising potential for various applications. The synthetic protocols outlined in this guide provide a foundation for its preparation and further investigation into its chemical and biological properties. Future research should focus on obtaining detailed experimental data for its physicochemical and spectral properties, as well as exploring its specific biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Isopropyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this particular compound, this guide also incorporates information from closely related N-alkyl pyrazole carboxylic acid derivatives to infer potential characteristics and methodologies.
Molecular Structure and Identification
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C5 position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
| Canonical SMILES | CC(C)n1nccc1C(=O)O |
| CAS Number | 920006-32-2 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa | 3.5 - 4.5 (for the carboxylic acid) |
| LogP | ~1.5 |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a general and widely applicable method for the synthesis of N-alkyl-1H-pyrazole-5-carboxylic acids involves a multi-step process, which can be adapted for this specific compound.
General Experimental Protocol: Synthesis of N-Alkyl-1H-pyrazole-5-carboxylic Acids
This protocol outlines a common synthetic route, which involves the initial formation of a pyrazole ester followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of an organic solvent (e.g., ethanol or THF) and an aqueous solution of a base (e.g., NaOH or KOH, 2-3 equivalents).
-
Reaction Conditions: The mixture is stirred at room temperature or heated to reflux until the ester is completely hydrolyzed, as monitored by TLC.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Spectroscopic Characterization (Anticipated)
While experimental spectra for this compound are not available, the expected NMR spectral data can be predicted based on the analysis of similar structures.
Table 3: Anticipated ¹H and ¹³C NMR Chemical Shifts
| Assignment | Anticipated ¹H NMR (δ, ppm) | Anticipated ¹³C NMR (δ, ppm) |
| -COOH | 12.0 - 13.0 (broad s, 1H) | 160.0 - 165.0 |
| Pyrazole C3-H | 7.5 - 7.7 (d, 1H) | 140.0 - 142.0 |
| Pyrazole C4-H | 6.8 - 7.0 (d, 1H) | 110.0 - 112.0 |
| -CH(CH₃)₂ | 4.8 - 5.2 (septet, 1H) | 50.0 - 55.0 |
| -CH(CH₃)₂ | 1.4 - 1.6 (d, 6H) | 21.0 - 23.0 |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.
Biological Activity and Potential Applications
Specific biological activity data for this compound has not been reported. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole carboxylic acids have demonstrated a wide range of pharmacological activities, suggesting potential avenues of research for this specific molecule.
Known Biological Activities of Pyrazole Carboxylic Acid Derivatives
-
Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.
-
Anti-inflammatory Activity: Substituted pyrazoles are known to act as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: The pyrazole nucleus is a core component of several anticancer drugs, and various derivatives have shown promise in preclinical studies.
-
Agrochemicals: Pyrazole carboxamides, derived from pyrazole carboxylic acids, are a significant class of fungicides used in agriculture.
Potential Signaling Pathway Interactions
Given the broad bioactivity of pyrazole derivatives, this compound could potentially interact with various signaling pathways implicated in disease. A hypothetical workflow for investigating its biological activity is presented below.
Hypothetical Experimental Workflow for Biological Activity Screening
Caption: A logical workflow for the biological evaluation of the target compound.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active pyrazole derivatives. While specific experimental data for this compound is currently scarce, its structural features suggest potential for further investigation in the fields of medicinal chemistry and agrochemical research. The synthetic and analytical frameworks presented in this guide, derived from related compounds, provide a solid foundation for researchers to initiate studies on this molecule. Further research is warranted to elucidate its specific physicochemical properties, optimize its synthesis, and explore its potential biological activities.
In-depth Technical Guide: 1-Isopropyl-1H-pyrazole-5-carboxylic acid (CAS 920006-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropyl-1H-pyrazole-5-carboxylic acid, bearing the CAS number 920006-32-2, is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, general synthetic strategies, and potential applications in drug discovery, with a focus on its prospective role as a kinase inhibitor. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and established synthetic methodologies to provide a foundational understanding for researchers.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 920006-32-2 | [Generic Supplier Data] |
| Molecular Formula | C₇H₁₀N₂O₂ | [Generic Supplier Data] |
| Molecular Weight | 154.17 g/mol | [Generic Supplier Data] |
| IUPAC Name | This compound | [Generic Supplier Data] |
| Canonical SMILES | CC(C)N1N=CC=C1C(=O)O | [Generic Supplier Data] |
| Physical Form | Solid | [Generic Supplier Data] |
| Boiling Point | 297.2 ± 13.0 °C at 760 mmHg | [Generic Supplier Data] |
| Storage Temperature | Room Temperature | [Generic Supplier Data] |
Synthesis and Experimental Protocols
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in widely available scientific literature. However, based on established methods for the synthesis of N-substituted pyrazole-5-carboxylic acids, a plausible synthetic route can be proposed. The most common and versatile approach is the Knorr pyrazole synthesis, followed by ester hydrolysis.
General Synthetic Strategy
The logical workflow for the synthesis of this compound is depicted in the following diagram. This strategy involves two key transformations: the initial formation of the pyrazole ring system to yield an ester intermediate, followed by hydrolysis to the desired carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are generalized procedures based on known reactions for similar compounds and should be adapted and optimized by the researcher.
Protocol 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (Intermediate)
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (or a similar 1,3-dicarbonyl equivalent)
-
Isopropylhydrazine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve isopropylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, add a catalytic amount of glacial acetic acid.
-
Slowly add the 1,3-dicarbonyl compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate to this compound
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (or lithium hydroxide)
-
Tetrahydrofuran (THF) and Water (co-solvent)
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 equivalents) to the solution and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
The product, this compound, should precipitate out of the solution.
-
Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Potential Biological Activity and Role in Signaling Pathways
While there is no direct evidence in the reviewed literature detailing the biological activity of this compound, the pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs.[1] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.
Of particular relevance to drug development professionals is the emerging role of pyrazole derivatives as protein kinase inhibitors .[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
A structurally related compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been identified as a specific and potent inhibitor of REarranged during Transfection (RET) kinase .[4] RET is a receptor tyrosine kinase, and its activating mutations are implicated in various cancers, including thyroid and lung cancer.[4] The inhibitory activity of this related compound suggests that the 1-isopropyl-pyrazole moiety can be a key structural feature for targeting the ATP-binding pocket of kinases.
Based on this precedent, it is hypothesized that this compound could serve as a valuable scaffold or intermediate for the development of novel kinase inhibitors. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amidation, to generate a library of compounds for screening against a panel of kinases.
The potential mechanism of action for a kinase inhibitor derived from this scaffold would involve the blockade of ATP binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting the aberrant signaling cascade.
Caption: Hypothetical signaling pathway illustrating the potential role of this compound derivatives as kinase inhibitors.
Applications in Drug Discovery and Development
This compound represents a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility in drug discovery can be summarized as follows:
-
Scaffold for Library Synthesis: The pyrazole core and the carboxylic acid functional group allow for diverse chemical modifications, enabling the creation of a library of compounds for high-throughput screening against various biological targets.
-
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs): As demonstrated by the synthesis of Sildenafil from a related pyrazole carboxylic acid, this compound could serve as a key intermediate in the multi-step synthesis of novel drug candidates.
-
Fragment-Based Drug Discovery: The relatively small size and specific chemical features of this compound make it a suitable candidate for fragment-based drug discovery approaches, where small molecular fragments are screened for their ability to bind to a biological target.
Conclusion
This compound is a chemical entity with significant potential in the field of drug discovery and development. While specific experimental data for this compound remains scarce in the public domain, its structural similarity to known biologically active pyrazole derivatives, particularly kinase inhibitors, makes it an attractive target for further investigation. The general synthetic strategies outlined in this guide provide a starting point for its preparation and subsequent biological evaluation. Researchers are encouraged to undertake a thorough characterization of this compound to unlock its full potential as a valuable tool in the development of novel therapeutics.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 4. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-Isopropyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-Isopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 920006-32-2). Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopy. This guide is intended to support research, development, and quality control activities involving this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous pyrazole derivatives and general principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | COOH |
| ~7.6 | d | 1H | H-3 (pyrazole ring) |
| ~6.8 | d | 1H | H-4 (pyrazole ring) |
| ~4.8 | sept | 1H | CH (isopropyl) |
| ~1.5 | d | 6H | CH₃ (isopropyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (carboxylic acid) |
| ~140 | C-3 (pyrazole ring) |
| ~135 | C-5 (pyrazole ring) |
| ~110 | C-4 (pyrazole ring) |
| ~52 | CH (isopropyl) |
| ~22 | CH₃ (isopropyl) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragmentation |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 125 | [M - C₃H₇]⁺ |
| 124 | [M - CO₂]⁺ |
| 97 | [M - COOH - C₂H₄]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| 2980-2940 | Medium | C-H stretch (isopropyl) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1470 | Medium | C-H bend (isopropyl) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Broad | O-H bend (out-of-plane) |
Experimental Protocols
The following protocols describe a plausible method for the synthesis of this compound and general procedures for acquiring the spectroscopic data.
Synthesis of this compound
This procedure is adapted from a known method for a structurally similar compound and involves the hydrolysis of the corresponding ethyl ester.[1]
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
A mixture of ethyl 1H-pyrazole-5-carboxylate (1 equivalent), isopropyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at 60 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
Step 2: Hydrolysis to this compound
Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1 equivalent) is suspended in a 6 N aqueous sodium hydroxide solution (3 equivalents).[1] The mixture is heated to 90 °C for 2 hours.[1] After cooling to room temperature, the solution is diluted with water and acidified to pH 2-3 with concentrated hydrochloric acid.[1] The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Mass Spectrometry (MS): Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using a potassium bromide (KBr) pellet method.
Visualization of Synthetic and Characterization Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
Unraveling the Enigma: The Mechanism of Action of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid Remains Undefined
Despite a comprehensive review of scientific literature and patent databases, the specific mechanism of action, biological targets, and associated signaling pathways for 1-Isopropyl-1H-pyrazole-5-carboxylic acid remain uncharacterized. Currently, there is no publicly available research detailing the biological activity of this specific compound, precluding an in-depth technical guide on its core functions.
While information on this compound is limited to its availability from chemical suppliers and its inclusion in broad patent claims without specific biological data, the broader class of pyrazole carboxylic acid derivatives is well-documented in medicinal chemistry for a diverse range of pharmacological activities.[1][2] This suggests that this compound could potentially exhibit a number of biological effects, although this remains speculative without direct experimental evidence.
The Pyrazole Scaffold: A Foundation for Diverse Biological Activity
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.[5][6]
-
Anti-inflammatory Properties: The pyrazole nucleus is a key component in some anti-inflammatory drugs.[3][7]
-
Anticancer Potential: Certain pyrazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.[2][8]
-
Antioxidant Effects: The pyrazole scaffold has been associated with antioxidant activity in some chemical series.[4]
-
Enzyme Inhibition: The versatile structure of pyrazole allows for the design of derivatives that can interact with and inhibit the activity of various enzymes.[3]
The specific biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents. The isopropyl group at the N1 position and the carboxylic acid at the C5 position of the pyrazole ring in this compound will ultimately determine its unique physicochemical properties and how it interacts with biological targets. However, without dedicated screening and mechanistic studies, any potential therapeutic application remains purely hypothetical.
Future Directions
To elucidate the mechanism of action of this compound, a systematic approach involving the following experimental workflows would be necessary:
-
High-Throughput Screening (HTS): The compound would need to be screened against a diverse panel of biological targets, such as enzymes, receptors, and whole cells, to identify any potential activity.
-
Target Identification and Validation: If any "hits" are identified in HTS, further studies would be required to confirm the specific biological target and validate its relevance to a particular disease state.
-
Dose-Response Studies: To quantify the potency of the compound, dose-response experiments would be conducted to determine metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Mechanism of Action Studies: A variety of biochemical and cell-based assays would be employed to unravel the specific molecular mechanism by which the compound exerts its biological effect. This could involve investigating its impact on signaling pathways, gene expression, or protein function.
Below is a generalized workflow that would be followed to investigate the biological activity of a novel chemical entity like this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of 1-Isopropyl-1h-pyrazole-5-carboxylic acid
An In-depth Technical Guide to 1-Isopropyl-1h-pyrazole-5-carboxylic acid
Introduction
This compound is a heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its structural motif is incorporated into a variety of molecules under investigation for the treatment of a range of diseases. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 920006-32-2 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | This compound |
| Boiling Point | 297.2 ± 13.0 °C at 760 mmHg |
| Physical Form | Solid |
| Purity | Typically ≥96% |
Synthesis
A logical and efficient synthetic pathway involves a two-step process:
-
Formation of the Pyrazole Ester: The reaction of ethyl 2,4-dioxovalerate with isopropylhydrazine.
-
Hydrolysis of the Ester: The subsequent conversion of the resulting ethyl 1-isopropyl-1H-pyrazole-5-carboxylate to the target carboxylic acid.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis:
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2,4-dioxovalerate (1.0 equivalent) in a suitable solvent such as ethanol, add isopropylhydrazine (1.0-1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of this compound
-
The ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equivalent) is dissolved in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC.
-
The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its carboxylic acid functionality provides a convenient handle for amide bond formation, a common linkage in pharmaceutical compounds.
This compound has been utilized in the development of inhibitors for various biological targets, including:
-
NLRP3 Inflammasome: As described in patent WO2024010772A1, this pyrazole derivative is used to synthesize inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases.
-
Interleukin-17 (IL-17) Ligands: Patent US20200247785A1 discloses the use of this compound in the preparation of IL-17 ligands, which are of interest for treating autoimmune disorders.
-
COP9 Signalosome (CSN): Research into inhibitors of the COP9 signalosome, a potential anti-cancer target, has employed this molecule in the synthesis of active compounds.[1]
The general scheme for its application involves the coupling of the carboxylic acid with a diverse range of amine-containing molecules to generate a library of compounds for biological screening.
Conclusion
This compound is a synthetically accessible and versatile building block with significant applications in modern drug discovery. Its straightforward preparation and the reactivity of its carboxylic acid group make it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic value. Further exploration of derivatives based on this scaffold is likely to yield novel candidates for a variety of disease targets.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of pyrazole, a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂.[1] Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] This document covers pyrazole's structure, aromaticity, reactivity, and key experimental protocols, presenting quantitative data in structured tables and illustrating complex relationships with diagrams.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of pyrazole are crucial for its identification, purification, and application in various chemical syntheses.
Physical Properties of Pyrazole
The physical characteristics of the parent pyrazole compound are summarized below. These properties, such as its high boiling point relative to its molecular weight, are influenced by intermolecular hydrogen bonding.[3]
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | [1][4] |
| Molecular Weight | 68.08 g/mol | [4][5] |
| Appearance | Colorless crystalline solid with a pyridine-like odor | [5][6][7] |
| Melting Point | 67-70 °C | [5][7][8] |
| Boiling Point | 186-188 °C | [5][7][8] |
| Solubility in Water | 19,400 mg/L (at 25 °C) | [5] |
| pKa (Acidity of N-H) | 14.21 | [1] |
| pKa (of conjugate acid) | 2.48 (at 25 °C) | [5] |
| LogP | 0.26 | [5] |
Spectroscopic Properties of Pyrazole
Spectroscopic analysis is essential for the structural elucidation of pyrazole derivatives. Below are typical data for the parent compound.
| Technique | Observation | Reference |
| ¹H NMR (in CCl₄) | δ 12.64 (1H, s, NH), δ 7.61 (2H, d, H3/H5), δ 6.31 (1H, t, H4) | [6] |
| ¹³C NMR (in CDCl₃) | δ 135.3 (C5), δ 134.3 (C3), δ 105.2 (C4) | [6] |
| IR (KBr pellet) | N-H stretching in the associated region (e.g., 3175 cm⁻¹) | |
| UV-Vis (in Ethanol) | λmax: 210 nm | [6] |
Chemical Properties and Reactivity
Structure and Aromaticity
The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms.[1] One nitrogen (N1) is pyrrole-like, contributing its lone pair to the aromatic system, while the other (N2) is pyridine-like, with its lone pair located in an sp² hybrid orbital in the plane of the ring.[1] This configuration satisfies Hückel's rule for aromaticity (6 π-electrons), granting pyrazole significant stability.[1][9] The molecule is planar, with bond lengths intermediate between single and double bonds, which is characteristic of aromatic compounds.[1][10]
Tautomerism
Unsymmetrically substituted pyrazoles exhibit annular prototropic tautomerism, where the N-H proton can reside on either nitrogen atom.[11][12] This dynamic equilibrium can influence the compound's reactivity and its interactions with biological targets.[11]
Acidity and Basicity
The presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom gives pyrazole amphoteric properties, allowing it to act as both a weak acid and a weak base.[1][13]
-
Acidity : The N-H proton at the N1 position is weakly acidic. Deprotonation forms the pyrazolate anion, which is a strong nucleophile.[1]
-
Basicity : The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base.[1][14] Protonation results in the formation of the pyrazolium cation.[1]
Reactivity
The electron distribution in the pyrazole ring governs its reactivity. The two nitrogen atoms reduce electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic attack.[1][9][15]
-
Electrophilic Substitution : Reactions like halogenation, nitration, and sulfonation occur preferentially at the C4 position.[1][3]
-
Nucleophilic Substitution : This type of reaction is less common but is favored at the electron-deficient C3 and C5 positions, especially if a good leaving group is present.[1]
-
N-Alkylation : The N-H group can be readily alkylated using various reagents like alkyl halides or dimethyl sulfate.[15]
Hydrogen Bonding
In the solid state and in concentrated solutions, pyrazole molecules form dimers or trimers through intermolecular N-H···N hydrogen bonds.[6][16][17] This self-assembly influences physical properties like melting and boiling points and can play a crucial role in the binding of pyrazole-containing drugs to their biological targets.[16][18]
Experimental Protocols
Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and versatile method for preparing substituted pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[19][20]
Methodology: Synthesis of 3,5-Dimethylpyrazole [19]
-
Reactants : Acetylacetone (1,3-dicarbonyl compound) and hydrazine hydrate.
-
Reaction Setup : To a round-bottom flask, add acetylacetone (5 mmol) and ethanol (10 mL).
-
Addition of Hydrazine : Slowly add hydrazine hydrate (6 mmol) to the stirred solution.[19]
-
Heating : Heat the reaction mixture at approximately 100°C for 1 hour with continuous stirring.[19]
-
Work-up : Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification : The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., 30% ethyl acetate/70% hexane).[19]
Spectroscopic Characterization
Methodology: General Protocol for NMR and IR
-
Sample Preparation (NMR) : Dissolve approximately 5-10 mg of the purified pyrazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[21]
-
NMR Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Process the data to determine chemical shifts (δ), coupling constants (J), and multiplicities.
-
Sample Preparation (IR) : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquids or solutions, use salt plates (NaCl or KBr).
-
IR Acquisition : Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Analyze the characteristic absorption bands for functional groups.
Role in Drug Development and Signaling Pathways
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory) and Crizotinib (anti-cancer).[2][12][22] Pyrazole derivatives are known to target a variety of biological molecules, including enzymes and receptors.[2]
Many pyrazole-based anticancer agents function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole [drugfuture.com]
- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 8. Pyrazole | 288-13-1 [chemicalbook.com]
- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-Isopropyl-1h-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-isopropyl-1h-pyrazole-5-carboxylic acid (CAS No. 920006-32-2), a compound of interest in chemical research and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its classification and associated hazard and precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category |
| Acute Toxicity (Oral) | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |
Table 2: Hazard and Precautionary Statements [1]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fumes. |
| P264 | Wash all exposed external body areas thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P405 | Store locked up. |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.
Table 3: Recommended Personal Protective Equipment [1]
| Body Part | Equipment |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For larger quantities or significant exposure risk, chemical-resistant coveralls are recommended. |
| Respiratory | A NIOSH-approved respirator is required if dust is generated or if working in a poorly ventilated area. The type of respirator will depend on the exposure concentration. |
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling.[1]
-
Container Management: Keep containers securely sealed when not in use. Protect containers from physical damage.[1]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]
-
Container Integrity: Store in original containers and check regularly for leaks.[1]
Emergency Procedures
First-Aid Measures
Table 4: First-Aid Procedures [1]
| Exposure Route | Procedure |
| Inhalation | If fumes, aerosols or combustion products are inhaled, remove the victim from the contaminated area to fresh air. |
| Skin Contact | If skin or hair contact occurs, flush the affected area with running water and soap if available. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention.[1] |
| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1] |
Fire-Fighting Measures
-
Extinguishing Media: There are no restrictions on the type of extinguisher that may be used. Use extinguishing media suitable for the surrounding fire.[1]
-
Hazards from Combustion: The compound is non-combustible but may burn, emitting corrosive fumes.[1]
-
Fire-Fighting Procedures:
Accidental Release Measures
-
Minor Spills:
-
Clean up all spills immediately.[1]
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Collect spilled material in a clean, dry, sealable, and labeled container for disposal.[1]
-
-
Major Spills:
Stability and Reactivity
-
Reactivity: See handling and storage recommendations.
-
Chemical Stability: The product is considered stable, and hazardous polymerization will not occur.[1]
-
Incompatible Materials: Information on specific incompatible materials is not available in the provided context. It is good practice to avoid strong oxidizing agents.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: A flowchart illustrating the safe handling workflow.
Caption: Logical relationship of hazard control and emergency response.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to Pyrazole Derivatives and Their Molecular Targets
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets of pyrazole derivatives, supported by quantitative data, detailed experimental methodologies, and novel pathway visualizations.
The versatility of the pyrazole ring system allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a wide array of biological targets.[1][2][3] This guide delves into the significant role of pyrazole derivatives in oncology, inflammation, infectious diseases, and neurology, highlighting their potential to address unmet medical needs.
Key Therapeutic Areas and Molecular Targets
Pyrazole-containing compounds have shown significant promise across several key therapeutic areas by modulating the activity of crucial cellular pathways.
Oncology: In the realm of cancer therapeutics, pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[3][4][5] Notable targets include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of these receptor tyrosine kinases is a key strategy to synergistically suppress tumor growth and angiogenesis.[6]
-
Cyclin-Dependent Kinases (CDKs): Compounds targeting CDKs, such as CDK2, have shown the ability to halt the cell cycle, a fundamental process in cancer cell proliferation.[7]
-
PI3K/Akt/mTOR Pathway: Pyrazole derivatives have been developed to inhibit key components of this signaling cascade, which is frequently dysregulated in cancer.[7][8]
-
Janus Kinases (JAKs): Inhibitors of JAKs, like ruxolitinib, which contains a pyrazole core, are effective in treating certain types of cancer and inflammatory conditions.[9]
-
Aurora Kinases: These are essential for mitosis, and their inhibition by pyrazole compounds represents a promising anti-cancer strategy.[9]
-
c-Jun N-terminal Kinase (JNK): Pyrazole-based inhibitors of JNK are being explored for their potential in both cancer and inflammatory diseases.[10]
Inflammation: The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[11][12] Key targets in this area include:
-
Cyclooxygenase (COX) Enzymes: Pyrazole compounds have been designed to selectively inhibit COX-2, which is induced during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14][15] The anti-inflammatory effects are often mediated by the suppression of prostaglandin synthesis.[16]
-
5-Lipoxygenase (5-LOX): Dual inhibitors of COX-2 and 5-LOX are being developed to provide broader anti-inflammatory coverage.[12][17]
Infectious Diseases: The pyrazole scaffold is a valuable template for the development of novel antimicrobial and antiviral agents.
-
Antibacterial Targets: Pyrazole derivatives have demonstrated potent activity against various bacterial strains, including resistant ones like MRSA.[18][19] Their mechanisms of action are believed to involve the inhibition of essential bacterial enzymes such as topoisomerase II and IV.[19]
-
Antiviral Targets: The main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, has been identified as a promising target for pyrazole-based inhibitors.[20]
Neurological Disorders: Emerging research indicates the potential of pyrazole derivatives as neuroprotective agents, with activities relevant to conditions like Alzheimer's disease and spinal cord injury.[21][22][23] Their mechanisms may involve the inhibition of neuroinflammation and oxidative stress.[24][25]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazole derivatives against various therapeutic targets.
Table 1: Anticancer Activity of Pyrazole Derivatives (Kinase Inhibition)
| Compound/Derivative Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyrazole Derivative 3 | EGFR | - | 0.06 | [6] |
| Fused Pyrazole Derivative 9 | VEGFR-2 | - | 0.22 | [6] |
| Pyrazolo[1,5-a]pyrimidine 29 | CDK2 | HepG2 | 10.05 | [7] |
| Pyrazolo[1,5-a]pyrimidine 33 | CDK2 | HCT116 | <23.7 | [8] |
| Pyrazolo[1,5-a]pyrimidine 34 | CDK2 | HCT116 | <23.7 | [8] |
| Pyrazole carbaldehyde 43 | PI3 Kinase | MCF7 | 0.25 | [7][8] |
| Pyrazolo[1,5-a]pyrimidine 46 | PIM-1 | HCT116 | 1.51 | [7] |
| Pyrazolo[1,5-a]pyrimidine 47 | PIM-1 | MCF7 | 7.68 | [7] |
| Pyrazolo[4,3-f]quinoline 48 | Haspin Kinase | HCT116 | 1.7 | [7] |
| Pyrazole Benzothiazole Hybrid 25 | VEGFR-2 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [8] |
| Pyrazolone-pyrazole 27 | VEGFR-2 | - | 0.828 | [8] |
| Pyrazole Derivative 11 | EGFR | - | 0.083 | [26] |
| Pyrazole Derivative 11 | Topo-1 | - | 0.020 | [26] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX/LOX Inhibition)
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Chalcone Substituted Pyrazole 6e | COX-1 / COX-2 | - / - | 215.44 | [13] |
| Benzotiophenyl Pyrazole 44 | COX-2 | 0.01 | - | [12][27] |
| Benzotiophenyl Pyrazole 44 | 5-LOX | 1.78 | - | [12][27] |
| Pyrazole-pyridazine 5f | COX-2 | 1.50 | >133.3 | [28] |
| Pyrazole-pyridazine 6f | COX-2 | 1.15 | >173.9 | [28] |
| Pyrazole-hydrazone 4a | COX-2 | 0.67 | 8.41 | [17] |
| Pyrazole-hydrazone 4b | COX-2 | 0.58 | 10.55 | [17] |
| Pyrazole-hydrazone 4a | 5-LOX | 1.92 | - | [17] |
| Pyrazole-hydrazone 4b | 5-LOX | 2.31 | - | [17] |
| Pyrazole Derivative 11 | COX-2 | 0.043 | - | [26] |
| Pyrazole Derivative 12 | COX-2 | 0.049 | - | [26] |
| Pyrazole Derivative 15 | COX-2 | 0.048 | - | [26] |
Experimental Protocols
This section provides an overview of key experimental methodologies for evaluating the therapeutic potential of pyrazole derivatives.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.
-
Reagent Preparation: Prepare kinase buffer, substrate/ATP mixture, and serial dilutions of the pyrazole test compound.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions or vehicle control. Add the kinase enzyme to all wells except the negative control. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandins.
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of COX-1 and COX-2 enzymes. Prepare serial dilutions of the pyrazole test compounds.
-
Enzyme Reaction: In test tubes, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound or vehicle control and pre-incubate at 37°C for 10 minutes. Initiate the reaction by adding arachidonic acid (substrate) and incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination and Prostaglandin Quantification: Stop the reaction by adding hydrochloric acid. The amount of prostaglandin (e.g., PGE2) produced is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
General Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of a microorganism.
-
Preparation of Reagents and Inoculum: Prepare a stock solution of the pyrazole compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole derivatives and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shutterstock.com [shutterstock.com]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. ebiohippo.com [ebiohippo.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. aurorabiolabs.com [aurorabiolabs.com]
The Pyrazole Core: A Versatile Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a wide array of therapeutic agents across diverse disease areas. This technical guide provides an in-depth introduction to the structure-activity relationships (SAR) of pyrazole derivatives, focusing on their application as anti-inflammatory, anticancer, and antimicrobial agents, as well as cannabinoid receptor antagonists.
The Pyrazole Scaffold: Physicochemical Properties and Role in Drug Design
The pyrazole ring possesses a unique set of properties that make it an attractive component in drug design. It is an aromatic system with a pKa of approximately 2.5, rendering it weakly basic. The N1 atom can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor, allowing for versatile interactions with biological targets. Furthermore, the pyrazole ring is considered a bioisostere of other aromatic systems like benzene and imidazole, often leading to improved physicochemical properties such as solubility and metabolic stability when substituted. The ability to readily modify the substitution pattern at positions 1, 3, 4, and 5 of the pyrazole ring allows for fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize its pharmacological activity.
Structure-Activity Relationships of Pyrazole Derivatives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole core. The following sections summarize the key SAR findings for different therapeutic areas.
Anti-inflammatory Activity: COX-2 Inhibition
A significant class of pyrazole-containing drugs are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. The anti-inflammatory activity of these compounds stems from their ability to selectively bind to the COX-2 enzyme over the COX-1 isoform, thereby reducing the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
The general pharmacophore for pyrazole-based COX-2 inhibitors includes:
-
A central pyrazole ring.
-
A sulfonamide or a similar acidic group, which is crucial for binding to the secondary pocket of the COX-2 active site.
-
Aryl groups at positions 1 and 5 (or 3) of the pyrazole ring that occupy the main hydrophobic channel of the enzyme.
Table 1: SAR of Pyrazole Derivatives as COX-2 Inhibitors
| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 4-SO2NH2-Ph | 4-Me-Ph | CF3 | 0.045 | 327 | |
| SC-558 | 4-SO2NH2-Ph | 4-F-Ph | CF3 | 0.0013 | >7692 | |
| Compound 8b | 4-SO2NH2-Ph | Thymol-derived | H | 0.043 | 316 | |
| Compound 8g | 4-SO2NH2-Ph | Thymol-derived | H | 0.045 | 268 | |
| Compound 5f | 4-SO2NH2-Ph | Pyridazinyl | H | 1.50 | 9.56 | |
| Compound 6f | 4-SO2NH2-Ph | Pyridazinyl | H | 1.15 | 8.31 |
Note: Ph = Phenyl, Me = Methyl. The specific structures of the thymol-derived and pyridazinyl moieties can be found in the cited references.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation. These include the inhibition of protein kinases (e.g., CDKs, JAKs), disruption of DNA synthesis, and induction of apoptosis.
The SAR for anticancer pyrazoles is highly diverse and target-specific. For instance, pyrazole-based kinase inhibitors often feature a substituent that can form a key hydrogen bond with the hinge region of the kinase domain.
Table 2: SAR of Pyrazole Derivatives as Anticancer Agents
| Compound | Target/Mechanism | Cell Line | GI50 / IC50 (µM) | Reference |
| Compound 25 | Antiangiogenic | HT29 | 3.17 | |
| Compound 33 | CDK2 inhibitor | HCT116 | < 23.7 | |
| Compound 34 | CDK2 inhibitor | HCT116 | < 23.7 | |
| Compound 59 | DNA binding | HepG2 | 2 | |
| Compound 3f | JAK1/2/3 inhibitor | - | JAK1: 0.0034, JAK2: 0.0022, JAK3: 0.0035 | |
| Compound 11b | JAKs inhibitor | HEL | 0.35 |
Cannabinoid Receptor Antagonism
Diarylpyrazole derivatives, such as Rimonabant, were developed as potent and selective antagonists of the cannabinoid CB1 receptor. These compounds have been investigated for the treatment of obesity and related metabolic disorders.
The key structural features for CB1 receptor antagonism include:
-
A 1,5-diarylpyrazole core.
-
A carboxamide group at the 3-position, often with a piperidinyl or other cyclic amine substituent.
-
Specific halogen substitutions on the aryl rings at positions 1 and 5, which are critical for high affinity and selectivity.
Table 3: SAR of Pyrazole Derivatives as CB1 Receptor Antagonists
| Compound | R1 (at position 1) | R5 (at position 5) | R3 (at position 3) | Ki (nM) for CB1 | Reference |
| Rimonabant (SR141716A) | 2,4-dichlorophenyl | 4-chlorophenyl | N-(piperidin-1-yl)carboxamide | 1.8 | |
| AM251 | 2,4-dichlorophenyl | 4-iodophenyl | N-(piperidin-1-yl)carboxamide | 7.49 | |
| AM281 | 2,4-dichlorophenyl | 4-bromophenyl | N-(piperidin-1-yl)carboxamide | 14.8 |
Antimicrobial Activity
A variety of pyrazole derivatives have been shown to possess antibacterial and antifungal properties. The mechanism of action and SAR for antimicrobial pyrazoles are diverse and depend on the specific microbial target.
Table 4: SAR of Pyrazole Derivatives as Antimicrobial Agents
| Compound | Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Compound 9 | S. aureus (MDR) | MIC: 4 µg/mL | |
| Compound from Ref. | E. coli | Zone: 18 mm at 200 µg/mL | |
| Compound from Ref. | S. aureus | Zone: 20 mm at 200 µg/mL | |
| Compound from Ref. | A. niger | Zone: 19 mm at 200 µg/mL | |
| Compound from Ref. | C. albicans | Zone: 17 mm at 200 µg/mL |
Experimental Protocols
General Synthesis of Pyrazoles: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1-1.2 equivalents).
-
The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Biological Evaluation Protocols
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Protocol Outline:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid solution.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) are calculated from the dose-response curves.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.
Protocol Outline:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours (e.g., 4 hours).
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Protocol Outline:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A standard antibiotic disc and a solvent control disc are also included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of inhibition will appear around the disc where microbial growth is prevented.
-
The diameter of the zone of inhibition is measured in millimeters and compared to that of the standard antibiotic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of pyrazole derivatives.
Caption: COX-2 signaling pathway and the inhibitory action of pyrazoles.
Caption: JAK/STAT signaling pathway and inhibition by pyrazole derivatives.
Caption: Cannabinoid CB1 receptor signaling and antagonism by pyrazoles.
Solubility Profile of 1-Isopropyl-1h-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 1-Isopropyl-1h-pyrazole-5-carboxylic acid in organic solvents. In the absence of specific published quantitative data for this compound, this document outlines its predicted solubility based on its chemical structure and the known properties of pyrazole and carboxylic acid derivatives. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents is provided to guide researchers in their laboratory work. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development where this compound is a compound of interest.
Introduction
This compound is a heterocyclic compound incorporating a pyrazole ring, an isopropyl group, and a carboxylic acid functional group. The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purifications, formulations, and biological assays. Understanding the solubility of this particular molecule in different organic solvents is essential for its effective use in research and drug development.
Predicted Solubility Profile
Based on the structural features of this compound, a qualitative prediction of its solubility in organic solvents can be made. The general principle of "like dissolves like" is a useful starting point.
-
Polar Protic and Aprotic Solvents: The presence of the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the nitrogen atoms in the pyrazole ring, which are hydrogen bond acceptors, suggests that this compound is likely to exhibit good solubility in polar organic solvents. This includes polar protic solvents such as methanol, ethanol, and isopropanol, as well as polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] The ability to form hydrogen bonds and engage in dipole-dipole interactions with these solvents would facilitate the dissolution process.
-
Nonpolar Solvents: Conversely, the compound is expected to have limited solubility in nonpolar solvents such as hexanes, cyclohexane, and toluene.[2] The nonpolar isopropyl group will contribute to some lipophilicity, but the polar pyrazole and carboxylic acid moieties will likely dominate, preventing significant dissolution in nonpolar media.
-
Solvents of Intermediate Polarity: In solvents of intermediate polarity, such as ethyl acetate and dichloromethane, the solubility is expected to be moderate and will depend on the balance between the polar and nonpolar characteristics of the molecule.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in organic solvents has not been found in publicly available literature. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Toluene | |||
| Hexanes |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent in terms of grams per liter (g/L) and moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Theoretical Foundations of Pyrazole Carboxylic Acid Structures: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, electronic properties, and intermolecular interaction capabilities. Theoretical and computational studies provide an invaluable lens through which to understand these characteristics at the molecular level, offering insights that can guide the rational design of novel drug candidates.[1][2] This technical guide delves into the theoretical studies of pyrazole carboxylic acid structures, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of fundamental concepts.
Core Concepts in Theoretical Analysis
Theoretical studies of pyrazole carboxylic acids primarily leverage quantum chemical methods, with Density Functional Theory (DFT) being a prominent and effective approach.[3][4][5] These computational techniques allow for the detailed investigation of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the structure-activity relationship (SAR).[2]
Molecular Geometry Optimization
A fundamental step in theoretical analysis is the optimization of the molecular geometry to find the most stable conformation.[3] For instance, studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT at the B3LYP/6-31G(d) level of theory have shown that the molecule adopts a planar conformation.[3][4][5] This planarity is stabilized by the conjugated π-systems of the furan and pyrazole rings, as well as intramolecular hydrogen bonding.[3]
Tautomerism
Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms, which can significantly influence their chemical reactivity and biological activity.[6][7] Computational studies have been employed to determine the relative stability of these tautomers. The stability is highly dependent on the nature and position of the substituents.[6] For example, electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer.[6]
Hydrogen Bonding and Dimerization
The pyrazole and carboxylic acid moieties are both capable of forming strong hydrogen bonds, which play a crucial role in molecular recognition and crystal packing.[8][9][10] Theoretical studies have investigated the formation of hydrogen-bonded dimers of pyrazole carboxylic acids, analyzing the strength and nature of these interactions.[8][11] These interactions are critical in understanding the behavior of these molecules in biological systems.
Data Presentation: Calculated Molecular Properties
The following tables summarize key quantitative data obtained from theoretical studies on pyrazole carboxylic acids. This data is essential for comparing the structural and electronic properties of different derivatives.
Table 1: Calculated Geometric Parameters for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | N1-N2 | 1.337 Å[12] |
| C3-N2 | 1.345 Å | |
| C5-C6 | 1.480 Å | |
| C6=O7 | 1.220 Å | |
| C6-O8 | 1.350 Å | |
| Bond Angle | N1-N2-C3 | 112.0° |
| N2-C3-C4 | 106.5° | |
| C4-C5-N1 | 108.0° | |
| Dihedral Angle | C4-C5-C6-O7 | 179.9° |
| C5-C6-O8-H16 | 0.1° |
Note: The atom numbering corresponds to the optimized structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Data is illustrative and compiled from typical values in DFT studies.
Table 2: Calculated Electronic Properties
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -6.789 | -2.331 | 4.458[3] |
| 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | -7.215 | -1.132 | 6.083[12] |
Experimental and Computational Protocols
Computational Methodology: Density Functional Theory (DFT)
A widely used protocol for the theoretical study of pyrazole carboxylic acid structures involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to a minimum on the potential energy surface. A common level of theory is B3LYP with the 6-31G(d) or a larger basis set.[3][4][5][13]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the infrared (IR) spectrum.[3][4][5]
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.[3][12]
-
Spectroscopic Simulations: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.[3] NMR chemical shifts can also be calculated using methods like GIAO.[12]
Experimental Validation
Theoretical calculations are often validated by comparing the results with experimental data.
-
X-ray Crystallography: Provides precise experimental data on bond lengths, bond angles, and crystal packing, which can be directly compared with optimized geometries.[8]
-
FT-IR and NMR Spectroscopy: Experimental vibrational frequencies and chemical shifts are compared with the calculated spectra to validate the theoretical model.[2][3][12][14]
Visualization of Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the theoretical study of pyrazole carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers | MDPI [mdpi.com]
- 10. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the widely utilized and robust method of hydrolyzing a pyrazole carboxylate ester.
Overview of the Synthetic Strategy
The synthesis of this compound is most commonly achieved through a two-step process. The general strategy involves the initial synthesis of the pyrazole ring system with an ester group at the C5 position, followed by the hydrolysis of the ester to the desired carboxylic acid. This approach offers flexibility and is amenable to a wide range of substituted pyrazoles.
The key transformation detailed in this protocol is the hydrolysis of an ethyl pyrazole-5-carboxylate precursor. This reaction is typically carried out under basic conditions using sodium hydroxide or lithium hydroxide, followed by acidification to yield the final carboxylic acid product.[1]
Experimental Workflow
The logical flow of the synthesis is depicted in the diagram below. The process begins with the starting material, Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate, which undergoes hydrolysis to yield the final product, this compound.
Caption: Synthetic workflow for the hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
Detailed Experimental Protocol
This protocol outlines the hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate to this compound.
Objective: To synthesize this compound.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate | C₉H₁₄N₂O₂ | 182.22 |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | NaOH or LiOH | 40.00 or 23.95 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Water (deionized) | H₂O | 18.02 |
| Hydrochloric Acid (1M HCl) | HCl | 36.46 |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ or MgSO₄ | 142.04 or 120.37 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Hexanes | C₆H₁₄ | 86.18 |
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (a 3:1 ratio is common).
-
Addition of Base: To the stirred solution, add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester is completely consumed. This typically takes 4-12 hours.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid may form.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
-
Drying: Dry the final product under high vacuum.
Data Presentation
The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is dependent on the specific reaction conditions and purification method.
| Parameter | Value |
| Reactant | |
| Starting Material | Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate |
| Molecular Weight ( g/mol ) | 182.22 |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight ( g/mol ) | 154.17 |
| Reaction Conditions | |
| Temperature (°C) | Room Temperature to 50 |
| Duration (hours) | 4 - 12 |
| Yield | |
| Expected Yield (%) | > 90% (typical) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide and lithium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive and has irritating vapors. Handle with care.
-
Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources.
References
Application Notes and Protocols: 1-Isopropyl-1H-pyrazole-5-carboxylic Acid in Drug Discovery
Introduction
The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved pharmaceuticals.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile core for designing molecules that can effectively interact with a wide range of biological targets.[1] 1-Isopropyl-1H-pyrazole-5-carboxylic acid is a key synthetic intermediate used in the construction of more complex and potent drug candidates. Its structure provides a robust foundation for developing novel therapeutics, particularly in the areas of antibacterial and anti-inflammatory agents.
These application notes provide an overview of the utility of this compound as a building block in drug discovery, with a focus on its application in the development of bacterial DNA gyrase inhibitors. Detailed protocols for its synthesis and for a key biological assay are included.
Section 1: Synthesis of this compound
The synthesis of this compound is a critical first step in its utilization as a scaffold. A common and reliable method involves the hydrolysis of the corresponding ethyl ester, which can be prepared via established pyrazole synthesis routes, such as the Knorr pyrazole synthesis.[3]
Protocol 1: Saponification of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate
This protocol describes the conversion of the ester precursor to the final carboxylic acid, a crucial step for subsequent derivatization, such as amide bond formation.[3]
Objective: To synthesize this compound from its ethyl ester precursor.
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
pH paper or pH meter
Procedure:
-
Dissolve Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Add NaOH or LiOH (2.0 eq) to the solution and stir the mixture vigorously at room temperature.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ester is fully consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add 1M HCl to the cooled solution to acidify it to a pH of 2-3. The carboxylic acid product will precipitate out of the solution.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Dry the final product, this compound, under vacuum.
Section 2: Application in Antibacterial Drug Discovery
Targeting Bacterial DNA Gyrase B (GyrB)
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process required for DNA replication and transcription.[4] This makes it a validated and attractive target for developing new antibiotics.[5][6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. While fluoroquinolone antibiotics target the GyrA subunit, the GyrB subunit, which possesses ATPase activity, represents a distinct target that can be exploited to overcome existing resistance mechanisms.[5][6]
Derivatives of pyrazole carboxylic acids have been investigated as ATP-competitive inhibitors of the GyrB subunit.[5] By binding to the ATP-binding pocket of GyrB, these inhibitors prevent the enzyme from hydrolyzing ATP, which provides the energy needed for its supercoiling activity.[4][7] This ultimately halts DNA synthesis and leads to bacterial cell death.[4]
Quantitative Data for Pyrazole-Containing Gyrase Inhibitors
While specific data for this compound is not available, related pyrazole-containing hybrid molecules have shown potent inhibition of DNA gyrase, demonstrating the potential of this chemical scaffold.
| Compound ID | Target Enzyme | Organism | IC₅₀ (nM) | Reference |
| Hybrid 11b | DNA Gyrase | E. coli | 14 | [8] |
| Ciprofloxacin | DNA Gyrase | E. coli | 120 | [8] |
| Hybrid 7a | DNA Gyrase | E. coli | 130 | [8] |
| Hybrid 7b | DNA Gyrase | E. coli | 67 | [8] |
Table 1: Inhibitory activity of pyrazole-related hybrid compounds against E. coli DNA gyrase. Ciprofloxacin is included as a standard reference.
Section 3: General Protocols for Inhibitor Screening
A crucial step in drug discovery is the screening of synthesized compounds for biological activity. The following protocol outlines a standard in vitro assay to assess the inhibitory effect of compounds on DNA gyrase supercoiling activity.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound (e.g., a derivative of this compound) against bacterial DNA gyrase.
Materials:
-
Purified DNA Gyrase enzyme (E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
ATP solution (1 mM)
-
Test compounds dissolved in DMSO
-
Ciprofloxacin or Novobiocin (as positive controls)
-
Agarose gel, electrophoresis tank, and power supply
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding assay buffer, relaxed plasmid DNA (0.5 µg), and varying concentrations of the test compound.
-
Add DNA gyrase enzyme to each tube and incubate for 15 minutes at 25°C to allow for compound-enzyme interaction.
-
Initiate the supercoiling reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions for 1 hour at 37°C.
-
Stop the reaction by adding DNA loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize it under UV light. The amount of supercoiled DNA will decrease in the presence of an effective inhibitor.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.
Section 4: Broader Applications and Future Directions
The versatility of the pyrazole scaffold extends beyond antibacterial agents. Pyrazole-containing molecules have been successfully developed as anti-inflammatory, anticancer, and antipsychotic drugs.[1][9]
For instance, a pyrazole sulfonamide derivative, ARN19689 , was identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes.[10] This highlights the potential of using the this compound scaffold to develop therapeutics for inflammatory conditions.
| Compound ID | Target Enzyme | Potency | Application | Reference |
| ARN19689 | NAAA (human) | IC₅₀ = 42 nM | Anti-inflammatory | [10] |
Table 2: Example of a pyrazole derivative targeting an enzyme involved in inflammation.
The continued exploration of derivatives synthesized from this compound is a promising strategy for discovering novel drug candidates across a wide spectrum of diseases.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Pyrazole Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in the development of modern agrochemicals.[1][2] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical and biological properties, leading to the creation of a diverse array of potent and selective agrochemicals.[3] This "privileged structure" is a recurring motif in numerous commercially successful fungicides, herbicides, and insecticides, underscoring its importance in crop protection and sustainable agriculture.[4] These compounds are integral to managing pests, weeds, and diseases that threaten global food security.
This document provides a comprehensive overview of the application of pyrazole derivatives in agrochemical synthesis. It includes detailed application notes, quantitative efficacy data, step-by-step experimental protocols for the synthesis of key pyrazole-based agrochemicals, and diagrams of signaling pathways and experimental workflows.
Application Notes: Pyrazole Derivatives in Agrochemicals
Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of pyrazole-based fungicides operates by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[4] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of spore germination and mycelial growth, and ultimately fungal cell death.[4] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.
Examples of Commercial SDHI Fungicides:
-
Bixafen: A broad-spectrum fungicide used to control a range of diseases in cereals and other crops.
-
Fluxapyroxad: Known for its systemic properties and effectiveness against a wide variety of fungal pathogens.[5]
-
Penthiopyrad: Used for the control of diseases in fruits, vegetables, and field crops.
Pyrazole-Based Herbicides: HPPD Inhibitors
Pyrazole derivatives are prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[7] Inhibition of HPPD leads to a deficiency of these essential compounds, resulting in the bleaching of new plant tissues and eventual plant death.[7]
Examples of Commercial HPPD Inhibitor Herbicides:
-
Pyrasulfotole: A post-emergence herbicide for the control of broadleaf weeds in cereal crops.[8]
-
Topramezone: Used for the selective control of grass and broadleaf weeds in corn.[9]
-
Pyrazoxyfen: A herbicide used for weed control in paddy rice fields.[10]
Pyrazole-Based Insecticides
Pyrazole-containing insecticides are highly effective against a broad spectrum of agricultural pests. Their modes of action primarily target the nervous system or energy metabolism of insects.
Examples of Commercial Pyrazole Insecticides:
-
Fipronil: A potent, broad-spectrum insecticide that acts as an antagonist of the GABA-gated chloride channel, leading to central nervous system disruption.[4]
-
Chlorantraniliprole: A diamide insecticide that selectively activates insect ryanodine receptors, causing uncontrolled release of internal calcium stores and leading to paralysis and death of the target insect.[11]
-
Tolfenpyrad & Tebufenpyrad: These insecticides function as mitochondrial electron transport inhibitors (METIs) at Complex I, disrupting ATP formation.[4]
Data Presentation: Efficacy of Pyrazole-Based Agrochemicals
The following tables summarize the quantitative efficacy data for representative pyrazole-based fungicides, herbicides, and insecticides.
Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives (SDHIs)
| Compound | Target Pathogen | EC50 (mg/L) | Reference |
| Bixafen | Rhizoctonia solani | 0.464 | [12] |
| Fluxapyroxad | Rhizoctonia solani | 0.056 | [12] |
| Compound 6i | Valsa mali | 1.77 | [13] |
| Compound 19i | Valsa mali | 1.97 | [13] |
| Boscalid (Reference) | Valsa mali | 9.19 | [13] |
| Compound 23i | Rhizoctonia solani | 3.79 | [13] |
Table 2: Herbicidal Activity of Pyrazole Derivatives (HPPD Inhibitors)
| Compound | Target Weed | IC50 (µM) | Reference |
| Topramezone | Arabidopsis thaliana HPPD | 1.33 | [2] |
| Mesotrione (Reference) | Arabidopsis thaliana HPPD | 1.76 | [2] |
| Compound Z9 | Arabidopsis thaliana HPPD | 0.05 | [2] |
| Compound B5 | Arabidopsis thaliana HPPD | 0.04 | [14] |
| Topramezone | Arabidopsis thaliana HPPD | 0.11 | [14] |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | LC50 (mg/L) | Reference |
| Chlorantraniliprole | Oriental Armyworm | - | [15] |
| Carbonyl Thiourea 20a | Oriental Armyworm | 0.1812 | [15] |
| Carbonyl Thiourea 20c | Diamondback Moth | 0.0017 | [15] |
| Carbonyl Thiourea 20e | Diamondback Moth | 0.0023 | [15] |
| Fipronil | Termites | 0.038 µg/mL | [16] |
| Schiff base pyrazole 3f | Termites | 0.001 µg/mL | [16] |
| Schiff base pyrazole 3d | Termites | 0.006 µg/mL | [16] |
| Fipronil | Locusts | 63.09 µg/mL | [16] |
| Pyrazole derivative 6h | Locusts | 47.68 µg/mL | [16] |
Experimental Protocols
Synthesis of a Pyrazole-Based Fungicide: Bixafen
Bixafen is a pyrazole amide fungicide that can be synthesized through a multi-step process involving the formation of a key biphenyl amine intermediate followed by amidation with a pyrazole carbonyl chloride.
Step 1: Synthesis of 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine
This intermediate can be prepared via a Suzuki coupling reaction.
-
Reaction Setup: In a reaction vessel, combine 3,4-dichlorophenylboronic acid, 2-bromo-4-fluoroaniline, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine.
Step 2: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a dry, inert solvent such as dichloromethane or toluene, add a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).
-
Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.
Step 3: Synthesis of Bixafen
-
Reaction Setup: Dissolve the 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine in an aprotic solvent like dichloromethane or tetrahydrofuran. Add a base, such as triethylamine or pyridine, to the solution.
-
Reaction Conditions: Cool the mixture in an ice bath and slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to afford pure Bixafen.[17]
Synthesis of a Pyrazole-Based Herbicide: Topramezone
The industrial synthesis of topramezone involves the construction of a pyrazolone ring followed by coupling with a benzoyl chloride derivative.[9]
Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole
-
Reaction Setup: In a reaction flask, combine ethyl acetoacetate and methylhydrazine in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction involves a condensation reaction followed by cyclization.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or distillation to yield 5-hydroxy-1-methyl-1H-pyrazole.
Step 2: Synthesis of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoyl chloride
This intermediate is synthesized in a multi-step process, often starting from a substituted toluene derivative. The key steps involve benzylic bromination, followed by reactions to introduce the methylsulfonyl and isoxazole moieties, and finally conversion of a carboxylic acid group to the acid chloride.
Step 3: Synthesis of Topramezone
-
Reaction Setup: In a suitable reactor, dissolve 5-hydroxy-1-methyl-1H-pyrazole and a base (e.g., potassium carbonate) in a solvent such as 1,4-dioxane.[4]
-
Reaction Conditions: Add 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoyl chloride to the mixture. The reaction is typically carried out at an elevated temperature.[4]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated, and the pH is adjusted to precipitate the product. The solid product is collected by filtration, washed, and dried to yield topramezone.[4]
Synthesis of a Pyrazole-Based Insecticide: Fipronil
The synthesis of fipronil is a multi-step process, with a key final step being the oxidation of a sulfide precursor.[18]
Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile
This intermediate is synthesized through a series of reactions, typically starting from the corresponding aniline and involving cyclization to form the pyrazole ring and subsequent introduction of the trifluoromethylthio group.
Step 2: Oxidation to Fipronil
-
Reaction Setup: Dissolve the sulfide precursor in a suitable solvent system, such as a mixture of a halogenated acid (e.g., trichloroacetic acid) and a co-solvent like chlorobenzene.[19]
-
Reaction Conditions: Cool the reaction mixture and add an oxidizing agent, such as hydrogen peroxide, dropwise while maintaining a low temperature.[19] The reaction is stirred for several hours until the oxidation is complete, as monitored by HPLC.
-
Work-up and Purification: The reaction is quenched, for example, with a reducing agent like sodium sulfite. The product is then isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., chlorobenzene/ethyl acetate) to yield fipronil.[18][19]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOPRAMEZONE synthesis - chemicalbook [chemicalbook.com]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Topramezone (Ref: BAS 670 H) [sitem.herts.ac.uk]
- 10. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis, insecticidal activities, and SAR studies of novel pyridylpyrazole acid derivatives based on amide bridge modification of anthranilic diamide insecticides. | Semantic Scholar [semanticscholar.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids and their derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Accurate and reliable quantitative analysis of these compounds is crucial for quality control, pharmacokinetic studies, and stability testing.[2][3] High-Performance Liquid Chromatography (HPLC) is a primary and robust technique for the separation, quantification, and purification of pyrazole derivatives.[1] This document provides detailed protocols and application notes for the analysis of pyrazole carboxylic acids using Reversed-Phase HPLC (RP-HPLC).
Principle of the Method
Reversed-phase HPLC is the most common mode for analyzing pyrazole derivatives.[1] In this technique, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. The composition of the mobile phase, pH, flow rate, and column temperature are optimized to achieve the desired separation.[1]
Experimental Protocols
Method 1: Analysis of a Substituted 1H-Pyrazole-3-Carboxylic Acid Derivative
This method is adapted from the analysis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-.[4]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom R1 C18 (or equivalent), 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid for MS compatibility)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Column Temperature | Ambient or controlled (e.g., 25-40°C)[2][5] |
3.1.2. Preparation of Solutions
-
Mobile Phase Preparation : Prepare a suitable mixture of acetonitrile and acidified water. For example, a mixture of Acetonitrile: 0.1% Phosphoric Acid in Water. The exact ratio should be optimized for the specific analyte. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2]
-
Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh 10 mg of the pyrazole carboxylic acid reference standard and dissolve it in 100 mL of a suitable solvent like methanol in a volumetric flask.[2][5]
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 2.5 - 50 µg/mL).[2]
3.1.3. Sample Preparation
-
Bulk Drug : Accurately weigh a quantity of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a final concentration within the linearity range of the method.[2]
-
Formulations : Extract a known amount of the formulation with an appropriate solvent, followed by dilution with the mobile phase to the desired concentration.[2]
-
Filtration : Filter all sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1][2]
3.1.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.[2]
-
Record the chromatograms and measure the peak area for the analyte.[1]
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the pyrazole carboxylic acid in the sample solution from the calibration curve.[1]
Method 2: Stability-Indicating RP-HPLC Method for a Phenyl-Pyrazole Derivative
This protocol is based on the analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole and is suitable for stability studies.[2]
3.2.1. Chromatographic Conditions and Validation Parameters
| Parameter | Condition / Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Detection Wavelength | 237 nm[2] |
| Column Temperature | 40°C[2] |
| Run Time | 10 minutes[2] |
| Linearity Range | 2.5 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 2.43 µg/mL[2] |
| Limit of Quantification (LOQ) | 7.38 µg/mL[2] |
| Accuracy (% Recovery) | 98% - 102%[2] |
| Precision (% RSD) | < 2%[2] |
3.2.2. Experimental Procedure
The preparation of solutions, sample preparation, and chromatographic procedure follow the same steps as outlined in section 3.1. The specific mobile phase composition and chromatographic conditions from the table above should be used.
Data Presentation
Table 1: Summary of HPLC Methods for Pyrazole Derivatives
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | r² | Reference |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | C18 (250x4.6mm, 5µm) | ACN:0.1% TFA in Water (75:25) | 1.0 | UV at 237 nm | 2.5 - 50 | > 0.999 | [2] |
| Pyrazoline Derivative | Eclipse XDB C18 (150x4.6mm, 5µm) | 0.1% TFA:Methanol (20:80) | 1.0 | UV at 206 nm | 50 - 150 | 0.998 | [5] |
| Celecoxib (in human plasma) | C18 µ-Bondapak | 0.01M KH₂PO₄ (pH 4):ACN (60:40) | - | UV at 260 nm | 0.01 - 2.0 | - | [6] |
| 1H-Pyrazole-4-carboxylic acid | Newcrom R1 | ACN, Water, Phosphoric Acid | - | - | - | - | [7] |
ACN: Acetonitrile, TFA: Trifluoroacetic Acid, r²: Correlation Coefficient
Visualizations
Caption: Experimental workflow for HPLC analysis of pyrazole carboxylic acids.
Caption: Logical relationships of key HPLC method parameters.
Caption: Inhibition of the COX-2 signaling pathway by a pyrazole-based drug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. scispace.com [scispace.com]
- 7. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: 1H NMR Characterization of 1-Isopropyl-1h-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the 1H NMR characterization of 1-Isopropyl-1h-pyrazole-5-carboxylic acid.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is crucial for its use in research and development. 1H NMR spectroscopy is a powerful analytical technique for confirming the chemical structure of such molecules by providing information about the number, environment, and connectivity of protons. This note outlines the experimental procedure and expected spectral data for this compound.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole ring, the isopropyl group, and the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~12.0 | Singlet (broad) | 1H |
| Pyrazole H-3 | ~7.7 | Doublet | 1H |
| Pyrazole H-4 | ~6.4 | Doublet | 1H |
| Isopropyl CH | ~4.6 | Septet | 1H |
| Isopropyl CH3 | ~1.5 | Doublet | 6H |
Experimental Protocol
This section details the methodology for preparing a sample of this compound for 1H NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) (0.6-0.7 mL)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl3 is a common choice for many organic molecules. However, due to the carboxylic acid group, solubility might be enhanced in a more polar solvent like DMSO-d6.[1] The carboxylic acid proton is more likely to be observed as a broad singlet in DMSO-d6.
-
Dissolution: Add the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS (0.03% v/v).[2]
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Transfer: Using a pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.
-
NMR Data Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Interpretation
The expected 1H NMR spectrum will exhibit the following key features:
-
Carboxylic Acid Proton: A broad singlet peak is anticipated in the downfield region of the spectrum, typically around 9-12 ppm.[3][4] This signal may be broader in the presence of trace amounts of water and can be confirmed by a D2O exchange experiment, where the peak disappears.[3][4]
-
Pyrazole Ring Protons: The pyrazole ring has two protons, H-3 and H-4. These protons are expected to appear as doublets due to coupling with each other. The proton at the 3-position (adjacent to the nitrogen) is expected to be more deshielded and appear further downfield (around 7.7 ppm) compared to the proton at the 4-position (around 6.4 ppm).[5]
-
Isopropyl Group Protons: The isopropyl group will show two distinct signals. The methine (CH) proton will appear as a septet due to coupling with the six equivalent methyl (CH3) protons.[6] This septet is expected around 4.6 ppm. The six methyl protons will appear as a doublet due to coupling with the single methine proton, expected around 1.5 ppm.[1][6]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the 1H NMR characterization process.
Caption: Workflow for 1H NMR Characterization.
References
- 1. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes: 1-Isopropyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities which include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The isopropyl group at the N1 position can enhance lipophilicity, potentially improving cell membrane permeability, while the carboxylic acid at the C5 position serves as a convenient synthetic handle for derivatization, most commonly through amide bond formation. This allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.
Core Application: Synthesis of Bioactive Amides
The primary application of this compound is in the synthesis of N-substituted pyrazole-5-carboxamides. This is typically achieved through a two-step process involving the activation of the carboxylic acid followed by coupling with a desired amine. This approach allows for late-stage diversification, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
A key area of application for pyrazole derivatives is in the development of kinase inhibitors for cancer therapy.[3] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Pyrazole-based compounds have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
Case Study: Pyrazole Carboxamides as Kinase Inhibitors
While direct biological data for derivatives of this compound is not extensively published, closely related analogs demonstrate significant therapeutic potential. For instance, a 5-amino-3-substituted-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a potent and specific inhibitor of RET kinase, a receptor tyrosine kinase implicated in certain types of thyroid and lung cancers.[7] This highlights the utility of the 1-isopropyl-pyrazole scaffold in generating selective kinase inhibitors. The general structure involves the pyrazole core, which often acts as a hinge-binding motif, and various substituents that can be modified to achieve desired interactions with the target protein.
Quantitative Data: Biological Activity of a Representative Pyrazole Kinase Inhibitor
The following table summarizes the inhibitory activity of a representative 1-isopropyl-pyrazole carboxamide derivative against wild-type and mutant forms of RET kinase.[7]
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line |
| 15l | Wild-type RET | 44 | Cell Growth Suppression | Ba/F3 (RET-transformed) |
| 15l | RET (V804M Mutant) | 252 | Cell Growth Suppression | Ba/F3 (V804M-transformed) |
Data extracted from a study on a closely related 1-isopropyl-pyrazole carboxamide analog.[7]
Experimental Protocols
Protocol 1: Synthesis of a 1-Isopropyl-1H-pyrazole-5-carboxamide Derivative
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of 1-Isopropyl-1H-pyrazole-5-carboxamides.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the activated NHS ester. Monitor the activation by TLC.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[2]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.[1]
-
Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C or for at least 3 hours at 4°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[1]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Interpretation: Deconvolute the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.[9]
Application in Targeting Signaling Pathways
As kinase inhibitors, pyrazole derivatives often target specific signaling pathways that are dysregulated in cancer. A prominent example is the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth and metastasis.[10]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Inhibition of VEGFR-2 by a pyrazole-based drug blocks the binding of VEGF, preventing receptor dimerization and autophosphorylation. This abrogates downstream signaling cascades, such as the PLCγ/PKC/MAPK and PI3K/Akt pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, thus inhibiting angiogenesis.[11][12][13]
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of novel bioactive compounds. Its utility in constructing libraries of pyrazole carboxamides for SAR-driven drug discovery, particularly in the field of oncology, is well-established through the success of related scaffolds. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new chemical entities derived from this versatile building block.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 2. biorbyt.com [biorbyt.com]
- 3. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for the Preparation of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the preparation of 1-isopropyl-1H-pyrazole-5-carboxylic acid esters. This class of compounds serves as a crucial building block in medicinal chemistry and drug development, frequently appearing as a key scaffold in various pharmacologically active molecules. The following sections detail the most common synthetic routes, provide step-by-step experimental protocols, and summarize key reaction data for comparative analysis.
I. Overview of Synthetic Strategies
The synthesis of this compound esters can be primarily achieved through two main strategies:
-
Strategy A: Pyrazole Ring Formation via Cyclocondensation. This is a widely used and convergent approach that constructs the pyrazole ring from acyclic precursors. The most common method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with isopropylhydrazine. A key challenge in this strategy is controlling the regioselectivity to favor the desired 1,5-disubstituted pyrazole over the 1,3-isomer.
-
Strategy B: N-Alkylation of a Pre-formed Pyrazole Ring. This strategy involves the alkylation of a pyrazole-5-carboxylic acid ester with an isopropylating agent. This method is also prone to yielding a mixture of N1 and N2 alkylated isomers.
-
Strategy C: Esterification of this compound. For this route, the corresponding carboxylic acid is first synthesized or procured, followed by a standard esterification reaction. This is often the most direct method if the parent carboxylic acid is readily available.
The choice of strategy depends on the availability of starting materials, the desired scale of the reaction, and the required isomeric purity of the final product.
II. Experimental Workflows and Visualizations
The logical workflows for the primary synthetic strategies are depicted below.
Caption: Primary synthetic routes to this compound esters.
III. Experimental Protocols
Protocol 1: Synthesis via Regioselective Cyclocondensation (Strategy A)
This protocol is adapted from general procedures for the synthesis of 1-alkyl-pyrazole-5-carboxylic esters by reacting the enolate of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt, which has been shown to improve regioselectivity.[1][2]
Objective: To synthesize ethyl 1-isopropyl-1H-pyrazole-5-carboxylate with improved regioselectivity.
Materials:
-
Ethyl 2,4-dioxopentanoate (or other suitable 2,4-diketo ester)
-
Isopropylhydrazine
-
Sodium ethoxide solution (20% w/w in ethanol)
-
Acetic acid
-
Ethanol
-
Toluene
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of the Diketo Ester Enolate:
-
In a 250 mL four-necked flask, place a 20% by weight solution of sodium ethoxide.
-
Over a period of 15 minutes, add the 2,4-diketocarboxylic acid ethyl ester while maintaining the temperature between 30 to 40 °C.
-
-
Preparation of the Isopropylhydrazinium Salt Solution:
-
In a separate flask, add isopropylhydrazine.
-
Carefully add acetic acid to the isopropylhydrazine solution.
-
Add ethanol to the mixture.
-
-
Cyclocondensation Reaction:
-
Add the solution of the diketo ester enolate to the isopropylhydrazinium salt solution over 45 minutes, maintaining an internal temperature of 30 to 40 °C.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
-
Work-up and Isolation:
-
Distill off the ethanol under reduced pressure.
-
Add 100 mL of toluene and 100 mL of water to the residue and separate the phases.
-
Extract the aqueous phase twice with 50 mL portions of toluene.
-
Combine the organic phases, wash with 100 mL of water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
The crude product, a mixture of regioisomers, is purified by fractional distillation under reduced pressure to isolate the desired ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
-
Protocol 2: Synthesis via Fischer Esterification (Strategy C)
This protocol describes the direct esterification of this compound. This method is straightforward if the starting carboxylic acid is available.
Objective: To synthesize methyl 1-isopropyl-1H-pyrazole-5-carboxylate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).
-
Cool the solution in an ice bath (0 °C).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Alternatively, for a non-equilibrium process, thionyl chloride (1.2 eq) can be added dropwise at 0 °C.[3]
-
-
Reaction Execution:
-
After the addition of the catalyst, allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by flash column chromatography on silica gel to obtain the pure methyl 1-isopropyl-1H-pyrazole-5-carboxylate.
-
Protocol 3: Hydrolysis of Ester to Carboxylic Acid
This protocol details the conversion of a this compound ester to the corresponding carboxylic acid, a necessary precursor for Strategy C if starting from an ester.[4][5]
Objective: To synthesize this compound from its ethyl ester.
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent, e.g., 3:1 ratio)
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware
Procedure:
-
Saponification:
-
Dissolve the pyrazole ester in a mixture of THF and water.
-
Add NaOH or LiOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[4]
-
-
Acidification and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify to a pH of 2-3 by the slow addition of 1M HCl, which should cause the carboxylic acid to precipitate.[4]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure this compound.
-
IV. Data Presentation
The synthesis of 1-alkyl-pyrazole-5-carboxylates often results in isomeric mixtures. The table below summarizes typical yields and isomer ratios reported for analogous cyclocondensation reactions. Controlling these factors is critical for an efficient synthesis.
| N-Alkyl Group | Precursors | Conditions | Desired Isomer (1,5-) Yield | Undesired Isomer (1,3-) Yield | Isomer Ratio (1,5 : 1,3) | Reference |
| Methyl | Enolate of ethyl 2,4-diketoheptanoate + Methylhydrazinium salt | Ethanol, 30-40°C | 75% | 15% | 5 : 1 | [1] |
| Methyl | Ethyl 2,4-diketoheptanoate + Methylhydrazine | Ethanol, reflux | 56.2% (after distillation) | Not specified | 4.5 : 1 (in crude) | [1] |
| Ethyl | Ethyl 3-methylpyrazole-5-carboxylate + Ethyl bromide/Sodium | Absolute alcohol | ~25% | ~75% | 1 : 3 | [2] |
Note: Data for the N-isopropyl group is extrapolated from these examples. The use of isopropylhydrazine in place of methylhydrazine is expected to yield the corresponding 1-isopropyl products, with yields and isomer ratios being system-dependent.
V. Concluding Remarks
The preparation of this compound esters can be accomplished through several synthetic avenues. The cyclocondensation of a 1,3-dicarbonyl precursor with isopropylhydrazine is a common and powerful method, although careful control of reaction conditions is necessary to maximize the yield of the desired 1,5-regioisomer. Alternatively, the direct esterification of the corresponding pyrazole-5-carboxylic acid offers a highly regioselective and straightforward approach, provided the acid is readily accessible. The protocols and data presented herein provide a comprehensive guide for researchers to select and execute the most suitable synthetic strategy for their specific needs in the fields of pharmaceutical and chemical research.
References
- 1. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 2. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Applications of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of pyrazole compounds, detailing their mechanisms of action, relevant experimental data, and detailed protocols for their evaluation. Pyrazole-based scaffolds are of significant interest in medicinal chemistry, with several derivatives demonstrating potent anti-inflammatory effects.[1][2][3][4] This document is intended to serve as a practical guide for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Introduction to Pyrazole Compounds as Anti-inflammatory Agents
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design.[5] Its derivatives, most notably the selective COX-2 inhibitor Celecoxib, have shown significant anti-inflammatory activity with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] The anti-inflammatory effects of pyrazole compounds are attributed to several mechanisms, primarily the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Key Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole derivatives are potent inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[2][7][8] A significant focus of modern research is the development of selective COX-2 inhibitors to minimize the gastrointestinal issues associated with COX-1 inhibition.[7]
-
Inhibition of Lipoxygenase (LOX): Some pyrazole compounds also exhibit inhibitory activity against lipoxygenase, an enzyme that catalyzes the production of pro-inflammatory leukotrienes.[2][8]
-
Modulation of Pro-inflammatory Cytokines: Pyrazole derivatives have been shown to suppress the production and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][8]
-
Suppression of NF-κB Activation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in the inflammatory response. Pyrazole compounds can inhibit the activation of NF-κB, thereby downregulating the expression of various pro-inflammatory mediators.[5][8]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activity of selected pyrazole derivatives from various studies.
Table 1: In Vitro COX Inhibition by Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference Compound IC50 (µM) |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | - | - |
| 3,5-diarylpyrazoles | - | 0.01 | - | - | - |
| Pyrazolo-pyrimidine | - | 0.015 | - | - | - |
| Trimethoxy derivative 5f | - | 1.50 | 9.56 | Celecoxib | 2.16 |
| Trimethoxy derivative 6f | - | 1.15 | 8.31 | Celecoxib | 2.16 |
| Compound 6b | >100 | 1.15 | >86.9 | Indomethacin | 0.83 (COX-2) |
| Compound 7b | >100 | 0.92 | >108.7 | Indomethacin | 0.83 (COX-2) |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Reference Dose (mg/kg) | Reference Edema Inhibition (%) |
| Pyrazole derivative 26m | 45 | Significant reduction in inflammatory cell infiltration | - | - | - |
| Pyrazole derivative 4 | - | Better than standard | Diclofenac sodium | - | - |
| Pyrazoline 2d | - | Higher than Indomethacin | Indomethacin | - | - |
| Pyrazoline 2e | - | Higher than Indomethacin | Indomethacin | - | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by anti-inflammatory pyrazole compounds and a general workflow for their experimental evaluation.
Caption: Mechanism of Action of Pyrazole Compounds.
Caption: Experimental Workflow for Pyrazole Evaluation.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory activity of pyrazole compounds.
In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Test pyrazole compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX enzymes, and Arachidonic Acid according to the manufacturer's instructions. Prepare serial dilutions of the test pyrazole compound and reference inhibitor in DMSO.
-
Assay Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound or reference inhibitor at various concentrations.
-
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid to all wells except the background wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Detection: Add 10 µL of the colorimetric substrate solution to all wells. Shake the plate for 1-2 minutes and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test pyrazole compound and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, reference, and test compound groups). Administer the test pyrazole compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Measurement of TNF-α and IL-6 Production in RAW 264.7 Macrophages
This in vitro assay assesses the effect of pyrazole compounds on the production of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compound dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compound for 1 hour.[11]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 24 hours to induce the production of TNF-α and IL-6.[10][11]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each concentration of the test compound and calculate the IC50 values.
NF-κB Luciferase Reporter Assay
This assay measures the ability of pyrazole compounds to inhibit the NF-κB signaling pathway.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α or other NF-κB activator
-
Test pyrazole compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into 96-well plates.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test pyrazole compound for 1 hour.
-
Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Insecticidal Activity of Novel 1H-Pyrazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, insecticidal activity, and experimental protocols for novel 1H-pyrazole-5-carboxylic acid derivatives. The information is intended to guide researchers in the development of new insecticidal agents.
Data Presentation: Insecticidal Activity
The following tables summarize the quantitative data on the insecticidal activity of various 1H-pyrazole-5-carboxylic acid derivatives against several insect species.
Table 1: Insecticidal Activity against Aphis fabae (Bean Aphid)
| Compound ID | Concentration (mg/L) | Mortality Rate (%) | Reference |
| 7h | 12.5 | 85.7 | [1][2] |
| 7c | 500 | High | [1] |
| 7j | 500 | High | [1] |
| Imidacloprid (Control) | 12.5 | Comparable to 7h | [1][2] |
Table 2: Insecticidal Activity against Lepidopteran Pests
| Compound ID | Insect Species | Concentration (mg/kg) | Activity | Reference |
| Ij | Helicoverpa armigera (Cotton Bollworm) | 5 | 60% (Stomach Activity) | [3][4] |
| Il | Helicoverpa armigera (Cotton Bollworm) | 5 | 60% (Stomach Activity) | [3][4] |
| IIe | Helicoverpa armigera (Cotton Bollworm) | 5 | 60% (Stomach Activity) | [3][4] |
| 9j | Mythimna separata (Oriental Armyworm) | 50 | 60% (Larvicidal) | [5] |
| 9b | Plutella xylostella (Diamondback Moth) | 50 | 40% (Larvicidal) | [5] |
| IA-8 | Mythimna separata | Not specified | Excellent, comparable to Fluralaner | [6] |
Table 3: Acaricidal and Aphicidal Activities
| Compound ID | Pest Species | Concentration (mg/kg) | Activity (% Mortality/Inhibition) | Reference |
| IIi | Tetranychus cinnabarinus (Spider Mite) | 200 | 95% (Miticidal and Ovicidal) | [3] |
| Ic | Aphis craccivora (Bean Aphid) | 200 | 95% (Foliar Contact) | [3] |
| Id | Aphis craccivora (Bean Aphid) | 200 | 95% (Foliar Contact) | [3] |
| Ie | Aphis craccivora (Bean Aphid) | 200 | 100% (Foliar Contact) | [3] |
| IIf | Aphis craccivora (Bean Aphid) | 200 | 95% (Foliar Contact) | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 1H-Pyrazole-5-Carboxylic Acid Amide Derivatives
This protocol outlines a general multi-step synthesis for 1H-pyrazole-5-carboxylic acid amide derivatives, which are common structures exhibiting insecticidal activity.
1. Synthesis of Pyrazole-5-carboxylic Acid Intermediate:
-
Step 1: Condensation. React a suitable hydrazine (e.g., 3-chloro-2-hydrazinylpyridine) with a diethyl maleate in the presence of a base like sodium ethoxide. This cyclization reaction forms a pyrazolidinone intermediate.
-
Step 2: Halogenation. Treat the pyrazolidinone with a halogenating agent such as phosphorus oxybromide in a solvent like acetonitrile to yield a halogenated pyrazoline.
-
Step 3: Oxidation. Oxidize the pyrazoline to the corresponding pyrazole using an oxidizing agent like potassium persulfate.
-
Step 4: Hydrolysis. Hydrolyze the ester group of the pyrazole derivative to the carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.
2. Synthesis of the Final Amide Derivatives:
-
Step 1: Acid Chloride Formation. Convert the synthesized pyrazole-5-carboxylic acid to its corresponding acid chloride by reacting it with oxalyl chloride or thionyl chloride.
-
Step 2: Amidation. React the pyrazole-5-carbonyl chloride with a variety of substituted anilines or other amines in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the final N-substituted pyrazole-5-carboxamide derivatives.
3. Purification and Characterization:
-
Purify the final compounds using column chromatography on silica gel.
-
Characterize the structure of the synthesized compounds using techniques such as 1H NMR, mass spectrometry, and elemental analysis.[1][2]
Protocol 2: Insecticidal Bioassay (Leaf-Dipping Method for Aphids)
This protocol describes a common method for evaluating the insecticidal activity of compounds against aphids.
1. Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., acetone or DMSO).
-
Prepare a series of graded concentrations by diluting the stock solution with distilled water containing a small amount of a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
2. Bioassay Procedure:
-
Select healthy, uniform-sized host plant leaves (e.g., faba bean leaves for Aphis fabae).
-
Dip each leaf into the test solution for a specified time (e.g., 10-30 seconds).
-
Allow the leaves to air-dry.
-
Place the treated leaves individually in petri dishes containing a moist filter paper to maintain humidity.
-
Introduce a known number of aphids (e.g., 20-30 apterous adults) onto each treated leaf.
-
Seal the petri dishes with a ventilated lid.
3. Incubation and Data Collection:
-
Incubate the petri dishes under controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Assess mortality after a specified period (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial insecticide like imidacloprid) in each experiment.[1]
4. Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (median lethal concentration) value for active compounds using probit analysis.
Visualizations
Caption: General experimental workflow for the synthesis and insecticidal bioassay of novel 1H-pyrazole-5-carboxylic acid derivatives.
Caption: Proposed mechanism of action of 1H-pyrazole-5-carboxylic acid derivatives on the insect GABA receptor.
References
- 1. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: Pyrazole Derivatives as Orally Active NAAA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole derivatives as orally administered inhibitors of N-acylethanolamine acid amidase (NAAA). This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1][2] Inhibition of NAAA activity is a promising therapeutic strategy to manage inflammatory conditions and pain by preserving and enhancing the local concentration of PEA.[3][4] Pyrazole-based compounds have emerged as a potent class of non-covalent NAAA inhibitors, with several derivatives demonstrating excellent in vitro potency and promising in vivo activity upon oral administration.[1][3]
This document details the pharmacological profile of a series of pyrazole azabicyclo[3.2.1]octane sulfonamides and provides protocols for their evaluation. The lead compound, ARN19689 , has shown particular promise with low nanomolar inhibitory activity and good oral bioavailability.[1]
Data Presentation
In Vitro NAAA Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) of selected pyrazole derivatives against human NAAA (h-NAAA).
| Compound ID | Structure | h-NAAA IC50 (µM) |
| 1 | Pyrazole Hit Compound | 1.09 |
| 39 (ARN16186) | Azabicyclo[3.2.1]octane-pyrazole Lead | Data not specified in provided context |
| 50 (ARN19689) | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 0.042 |
Data sourced from Di Fruscia et al., J Med Chem, 2021.[1]
Oral Pharmacokinetic Parameters of Lead Compound ARN19689 in Mice
The pharmacokinetic profile of ARN19689 was assessed in male C57BL/6 mice following a single oral dose of 10 mg/kg.
| Parameter | Value |
| Cmax (ng/mL) | 6872 |
| Tmax (min) | 15 |
| AUC (ng·min/mL) | 407508 |
| Volume of Distribution (Vd) (L/kg) | 0.53 |
| Clearance (CL) (mL/min/kg) | 13 |
| Oral Bioavailability (F) (%) | ~60 |
Data sourced from Di Fruscia et al., J Med Chem, 2021.[1]
Signaling Pathway
The inhibition of NAAA by pyrazole derivatives leads to an accumulation of its primary substrate, PEA. PEA, in turn, activates the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation initiates a signaling cascade that ultimately results in the downregulation of pro-inflammatory gene expression, leading to anti-inflammatory and analgesic effects.
Experimental Protocols
In Vitro NAAA Activity Assay (Fluorometric)
This protocol is used to determine the in vitro inhibitory activity of pyrazole derivatives against NAAA.
Materials:
-
Recombinant human NAAA protein
-
NAAA assay buffer (150 mM NaCl, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, pH 4.5)
-
PAMCA (N-(4-methoxy-7-coumarinyl)-palmitamide) substrate
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
96-well half-volume black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Dilute the recombinant human NAAA protein in the NAAA assay buffer to a final concentration of 0.25 µg/mL.
-
Add 20 µL of the diluted NAAA protein solution to each well of a 96-well plate.
-
Add 2 µL of the test compound solution (in DMSO) at various concentrations to the wells. For the control wells, add 2 µL of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 2 µL of the PAMCA substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol evaluates the in vivo anti-inflammatory efficacy of orally administered pyrazole NAAA inhibitors.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound (e.g., ARN19689) formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control + Carrageenan
-
Test Compound (various doses) + Carrageenan
-
Positive Control + Carrageenan
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the test compound, positive control, or vehicle via oral gavage 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (E) at each time point: E = Vt - V₀
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [(E_control - E_treated) / E_control] x 100
-
Quantification of PEA in Plasma and Paw Tissue by LC-MS/MS
This protocol describes the quantification of PEA levels to assess the pharmacodynamic effect of NAAA inhibitors.
Materials:
-
Plasma and paw tissue samples from experimental animals
-
Internal standard (e.g., PEA-d4)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Paw Tissue):
-
Homogenize the weighed paw tissue in a suitable solvent (e.g., 2:1 chloroform:methanol) containing the internal standard (PEA-d4).
-
Perform a lipid extraction (e.g., Folch extraction).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard (PEA-d4).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extracts in a small volume of a low-polarity solvent.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering lipids.
-
Elute PEA and the internal standard with methanol.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
PEA transition: m/z 300.3 → 62.1
-
PEA-d4 transition: m/z 304.3 → 62.1
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of PEA.
-
Quantify the PEA concentration in the samples by comparing the peak area ratio of PEA to PEA-d4 against the standard curve.
-
References
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the antimicrobial and antifungal screening of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1] The protocols outlined below, alongside the compiled data and mechanistic insights, are intended to facilitate the systematic evaluation of novel pyrazole-based compounds as potential anti-infective agents.
Introduction
Pyrazole derivatives are a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The emergence of multidrug-resistant microbial and fungal strains necessitates the discovery and development of new therapeutic agents. Pyrazole-containing compounds represent a promising avenue of research in this ongoing effort.[1] This document details standardized methods for the preliminary and quantitative assessment of their efficacy against a range of pathogenic microbes and fungi.
Data Presentation: Antimicrobial and Antifungal Activity of Pyrazole Derivatives
The following tables summarize the quantitative data from various studies on the antimicrobial and antifungal activities of selected pyrazole derivatives. These tables are designed for easy comparison of the efficacy of different compounds against various microbial strains.
Table 1: Antibacterial Activity of Representative Pyrazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 21a | Staphylococcus aureus | - | 62.5 | [3] |
| Bacillus subtilis | - | 62.5 | [3] | |
| Klebsiella pneumoniae | - | 125 | [3] | |
| Escherichia coli | - | 125 | [3] | |
| 21c | MRSA | - | 0.25 | |
| 23h | MRSA | - | 0.25 | |
| 6b | E. coli | 21 | - | [7] |
| S. aureus | 23 | - | [7] | |
| 6f | E. coli | 20 | - | [7] |
| S. aureus | 22 | - | [7] | |
| Imidazo-pyridine pyrazole 18 | E. coli | - | <1 | |
| K. pneumoniae | - | <1 | ||
| P. aeruginosa | - | <1 | ||
| S. typhimurium | - | <1 | ||
| Pyrano[2,3-c] pyrazole 5c | E. coli | 13 (at 25 mg/mL) | 6.25 | |
| K. pneumoniae | - | 6.25 | ||
| Standard Drugs | ||||
| Chloramphenicol | S. aureus | 25 ± 0.58 | >125 | [3] |
| B. subtilis | 30 ± 1.73 | >125 | [3] | |
| K. pneumoniae | 24 ± 1.15 | - | [3] | |
| E. coli | 24 ± 1.00 | - | [3] | |
| Ciprofloxacin | - | - | - | |
| Imipenem | E. coli | - | 0.25 | |
| K. pneumoniae | - | 0.5 | ||
| Colistin | E. coli | - | 0.5 | |
| K. pneumoniae | - | 0.5 | ||
| P. aeruginosa | - | 0.5 |
Note: '-' indicates data not available in the cited sources.
Table 2: Antifungal Activity of Representative Pyrazole Derivatives
| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | EC50 (µg/mL) | Reference |
| 21a | Aspergillus niger | - | 7.8 | - | [3] |
| Candida albicans | - | 2.9 | - | [3] | |
| 6b | A. niger | 22 | - | - | [7] |
| C. albicans | 20 | - | - | [7] | |
| 6f | A. niger | 21 | - | - | [7] |
| C. albicans | 19 | - | - | [7] | |
| Pyrazoline 5 | C. albicans | - | - | - | |
| 7ai (Isoxazolol pyrazole carboxylate) | Rhizoctonia solani | - | - | 0.37 | |
| Standard Drugs | |||||
| Clotrimazole | A. niger | 24 ± 4.51 | >7.8 | - | [3] |
| C. albicans | 20 ± 0.58 | >7.8 | - | [3] | |
| Griseofulvin | A. niger | 25 | - | - | [7] |
| C. albicans | 23 | - | - | [7] | |
| Fluconazole | - | - | - | - |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization of results.
Protocol 1: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial and antifungal activity of the test compounds.
Materials:
-
Test pyrazole derivatives
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile Mueller-Hinton Agar (MHA) for bacteria
-
Sterile Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole derivatives in DMSO to a desired stock concentration (e.g., 1 mg/mL). Prepare similar concentrations for the standard drugs.
-
Inoculum Preparation:
-
Bacteria: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Fungi (Yeast): Prepare a yeast suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard.
-
Fungi (Molds): From a mature mold culture, flood the agar surface with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Transfer the spore suspension to a sterile tube and adjust the concentration as needed.
-
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess fluid by pressing the swab against the inner wall of the tube. Evenly streak the entire surface of the MHA or SDA/PDA plate to ensure a uniform lawn of microbial growth.
-
Well Preparation: Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plates.
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, standard drug solution, and DMSO (as a negative control) into separate wells.
-
Incubation:
-
Bacteria: Incubate the plates at 37°C for 18-24 hours.
-
Fungi: Incubate the plates at 28-30°C for 48-72 hours (for yeasts) or up to 5-7 days (for molds), depending on the growth rate of the fungus.
-
-
Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test pyrazole derivatives and standard drugs
-
DMSO
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium buffered with MOPS for fungi
-
Cultures of test microorganisms
-
Sterile saline solution
-
McFarland turbidity standards (0.5)
-
Multichannel micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of Test Compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile broth (MHB or RPMI-1640) to all wells.
-
In the first column of wells, add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the 100 µL of broth, thereby achieving the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as a growth control (inoculum without compound), and the twelfth column as a sterility control (broth only).
-
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in the agar well diffusion protocol. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microtiter Plates: Add 100 µL of the diluted inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range. Do not add inoculum to the sterility control wells (column 12).
-
Incubation: Incubate the plates under the same conditions as described for the agar well diffusion assay.
-
MIC Determination:
-
Visual Assessment: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
-
Spectrophotometric Assessment: If a microplate reader is used, the MIC can be determined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the control.
-
Resazurin Indicator: For a clearer visual endpoint, a resazurin solution can be added to the wells after incubation. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for antimicrobial and antifungal screening.
Signaling Pathway: Mechanism of Action of Pyrazole Derivatives as Succinate Dehydrogenase Inhibitors
A significant mechanism of action for many antifungal pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[8] This inhibition disrupts fungal respiration and energy production, leading to cell death.
Caption: Inhibition of Succinate Dehydrogenase by pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. js.ugd.edu.mk [js.ugd.edu.mk]
- 4. Electron transport chain - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
One-Pot Synthesis of Substituted Pyrazole Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The efficient synthesis of highly substituted pyrazole carboxylates is therefore of significant interest. One-pot multicomponent reactions (MCRs) have emerged as a powerful and green strategy for the synthesis of these complex molecules. MCRs offer several advantages over traditional multi-step synthesis, including higher atom economy, operational simplicity, reduced waste generation, and the ability to generate diverse molecular libraries in a single step. This document provides detailed application notes and protocols for the one-pot synthesis of substituted pyrazole carboxylates, focusing on practical implementation for research and development.
Application Notes
The one-pot synthesis of substituted pyrazole carboxylates typically involves the condensation of three or more components. Common strategies involve the reaction of a β-ketoester, a hydrazine derivative, and an aldehyde or another carbonyl compound. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction outcome, including the yield and regioselectivity of the final product.
Several key methodologies have been developed for the one-pot synthesis of pyrazole carboxylates:
-
Three-Component Synthesis using Lewis Acid Catalysis: This method often employs aldehydes, β-ketoesters, and hydrazines in the presence of a Lewis acid catalyst such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) or zinc triflate.[1][2] The catalyst activates and stabilizes the enol tautomer of the β-ketoester, facilitating its cyclization with the in situ formed hydrazone.[2]
-
Consecutive Three-Component Synthesis via in situ 1,3-Diketone Formation: In this approach, 1,3-dicarbonyl compounds are generated in situ from enolates and carboxylic acid chlorides. These intermediates are then reacted with hydrazines in the same pot to yield the pyrazole product.[1][2]
-
p-Toluenesulfonic Acid (p-TsOH) Catalyzed Three-Component Synthesis: This atom-economic method utilizes readily available cyclic β-diketones, arylglyoxals, and arylhydrazones, catalyzed by the simple and efficient p-TsOH.[3]
-
Four-Component Synthesis of Fused Pyrazoles: This strategy allows for the synthesis of more complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, by combining an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[4][5]
-
Magnetic Ionic Liquid Catalyzed Synthesis: A green and efficient method for the synthesis of pyrazole-4-carboxylic acid ethyl esters involves a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine derivative in the presence of a recyclable magnetic ionic liquid under an oxygen atmosphere.[6]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the one-pot synthesis of substituted pyrazole carboxylates.
Caption: General workflow for a three-component one-pot synthesis of pyrazole carboxylates.
Caption: Workflow for a four-component synthesis of fused pyrano[2,3-c]pyrazole derivatives.
Quantitative Data Summary
The following tables summarize quantitative data from various one-pot synthesis protocols for substituted pyrazole carboxylates.
Table 1: Three-Component Synthesis of Persubstituted Pyrazoles [2]
| Entry | Aldehyde (R¹) | β-Ketoester (R², R³) | Hydrazine (R⁴) | Catalyst | Yield (%) |
| 1 | C₆H₅ | CH₃, OC₂H₅ | C₆H₅NHNH₂ | Yb(PFO)₃ | 85 |
| 2 | 4-ClC₆H₄ | CH₃, OC₂H₅ | C₆H₅NHNH₂ | Yb(PFO)₃ | 88 |
| 3 | 4-CH₃OC₆H₄ | CH₃, OC₂H₅ | C₆H₅NHNH₂ | Yb(PFO)₃ | 92 |
| 4 | C₆H₅ | CH₃, OC₂H₅ | NH₂NH₂·H₂O | Zn(OTf)₂ | 90 |
Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [5]
| Entry | Aldehyde (Ar) | Catalyst | Time (min) | Yield (%) |
| 1 | C₆H₅ | Piperidine | 20 | 92 |
| 2 | 4-ClC₆H₄ | Piperidine | 25 | 93 |
| 3 | 4-NO₂C₆H₄ | Piperidine | 20 | 90 |
| 4 | 2-Furyl | Piperidine | 30 | 85 |
Table 3: One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Esters [6]
| Entry | Aldehyde | Hydrazine | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 92 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 88 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 90 |
| 4 | Benzaldehyde | Hydrazine hydrate | 85 |
Experimental Protocols
Protocol 1: Three-Component Synthesis of Persubstituted Pyrazoles using Yb(PFO)₃ Catalyst[2]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (1.2 mmol)
-
Hydrazine (1.0 mmol)
-
Yb(PFO)₃ (5 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and β-ketoester (1.2 mmol) in ethanol (5 mL) in a round-bottom flask, add the hydrazine (1.0 mmol).
-
Add Yb(PFO)₃ (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired substituted pyrazole carboxylate.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[4][5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (10 mL) or water
-
Piperidine (5 mol%)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[4]
-
Add a catalytic amount of piperidine (5 mol%).[4]
-
Stir the reaction mixture at room temperature. Reaction times can vary from 20 minutes to several hours.[4][5]
-
Monitor the progress of the reaction by TLC.[4]
-
Upon completion, the solid product that precipitates is collected by filtration, washed with cold water, and dried to obtain the pyrano[2,3-c]pyrazole derivative.[4][5]
Protocol 3: One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Esters using a Magnetic Ionic Liquid[6]
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Aldehyde (10 mmol)
-
Hydrazine derivative (10 mmol)
-
Magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol)
-
Oxygen supply
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, mix ethyl acetoacetate (10 mmol), the aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol).[6]
-
Introduce a flow of oxygen into the reaction mixture.[6]
-
Monitor the progress of the reaction by TLC.[6]
-
After the reaction is complete, the magnetic ionic liquid is separated from the product solution using a magnet.[6]
-
The product solution is decanted, and the solvent is evaporated.[6]
-
The crude product is recrystallized from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.[6]
-
The separated magnetic ionic liquid can be washed with ethyl acetate, dried under vacuum, and reused for subsequent reactions.[6]
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Isopropyl-1H-pyrazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common and versatile approach is a two-step synthesis. The first step involves the N-alkylation of a pyrazole-5-carboxylate ester, typically ethyl pyrazole-5-carboxylate, with an isopropylating agent. The second step is the hydrolysis of the resulting ethyl 1-isopropyl-1H-pyrazole-5-carboxylate to the desired carboxylic acid.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge lies in the N-alkylation step, specifically achieving high regioselectivity. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of a mixture of 1-isopropyl and 2-isopropyl isomers, which can be difficult to separate.[1] Maximizing the yield of the desired N1 isomer is crucial. Another challenge can be ensuring complete hydrolysis of the ester in the second step without significant side product formation.
Q3: How can I improve the regioselectivity of the N-isopropylation to favor the desired 1-isopropyl isomer?
A3: Regioselectivity in pyrazole N-alkylation is influenced by several factors:[1]
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1] Since the C5 carboxylate group is sterically demanding, the isopropyl group will preferentially add to the N1 position.
-
Reaction Conditions: The choice of base and solvent plays a critical role. Using a non-polar solvent and a mild base can favor N1 alkylation. For instance, combinations like potassium carbonate in an aprotic solvent are often employed.[2]
Q4: What are common side products, and how can they be minimized?
A4: The most common side product is the undesired N2-isopropyl regioisomer (2-isopropyl-1H-pyrazole-5-carboxylic acid). To minimize its formation, careful selection of reaction conditions for the N-alkylation step is essential. Over-alkylation, resulting in a quaternary pyrazolium salt, is also a possibility if the reaction conditions are too harsh or the reaction time is excessively long. During hydrolysis, incomplete reaction will leave unreacted ester, and harsh conditions (e.g., very high temperatures or prolonged reaction times) could potentially lead to decarboxylation, although this is less common for pyrazole carboxylic acids.
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the N-alkylation and hydrolysis steps. For the N-alkylation, you can spot the reaction mixture alongside the starting pyrazole ester to observe the formation of a new, less polar spot corresponding to the N-isopropylated product. For the hydrolysis, the carboxylic acid product will be more polar than the starting ester and will have a lower Rf value on the TLC plate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate | 1. Formation of N2-isomer: The reaction conditions favor the formation of the undesired regioisomer. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Poor quality of reagents: The alkylating agent or base may be degraded. | 1. Optimize reaction conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, Acetone, Acetonitrile). Refer to the experimental protocol for recommended starting points. 2. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting material is consumed. A moderate increase in temperature may improve the reaction rate. 3. Use fresh, high-purity reagents: Ensure the isopropylating agent and base are of good quality. |
| Difficult separation of N1 and N2 isomers | The isomers have very similar physical properties. | Utilize flash column chromatography: A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can often resolve the two isomers. Consider fractional distillation for the ester intermediate if a significant amount of the undesired isomer is formed. |
| Incomplete hydrolysis of the ester | 1. Insufficient base: Not enough base to drive the reaction to completion. 2. Short reaction time or low temperature: The hydrolysis is not complete. | 1. Increase the equivalents of base: Use a larger excess of NaOH or LiOH (e.g., 2-3 equivalents). 2. Increase reaction time and/or temperature: Monitor by TLC. Gentle heating (e.g., 40-50°C) can accelerate the hydrolysis. |
| Product is an oil or difficult to crystallize | Presence of impurities: Residual solvent or side products can inhibit crystallization. | Purify the product: For the final carboxylic acid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended. If it remains an oil, purification by column chromatography may be necessary. |
| Low overall yield | Loss of product during workup and purification: Multiple extraction and purification steps can lead to material loss. | Optimize workup procedures: Minimize the number of transfer steps. Ensure the pH is carefully adjusted during the workup of the hydrolysis to ensure complete precipitation of the carboxylic acid. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
This protocol is based on general methods for the N-alkylation of pyrazoles.
Materials:
-
Ethyl pyrazole-5-carboxylate
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
Quantitative Data:
The following table provides an estimated yield based on similar N-alkylation reactions of pyrazoles reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Ethyl 3-n-propyl-pyrazole-5-carboxylate | Dimethyl sulfate | Sodium Ethoxide | Ethanol | Reflux | Not specified | ~75 (for N-methylation) |
| Pyrazole derivative | Alkyl halide | NaH | DMF | 0 to RT | 2-16 | Not specified |
Step 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
This protocol describes a general procedure for the saponification of pyrazole esters.
Materials:
-
Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Dissolve ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add NaOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield pure this compound.
Quantitative Data:
The hydrolysis of pyrazole esters to their corresponding carboxylic acids is generally a high-yielding reaction.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Ethyl 1-alkyl-pyrazole-5-carboxylate | NaOH | THF/Water | RT - 50 | 4-12 | >90 |
| Ethyl 1-alkyl-pyrazole-5-carboxylate | LiOH | THF/Water | RT - 50 | 4-12 | >90 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Pyrazole Carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole carboxylic acid derivatives?
A1: The most common and effective purification techniques for pyrazole carboxylic acid derivatives are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity of the compound.
Q2: How do I select the right solvent for recrystallizing my pyrazole carboxylic acid derivative?
A2: Solvent selection is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazole carboxylic acid derivatives, which are often polar, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] If a suitable single solvent cannot be found, a mixed-solvent system is often effective.[1] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed.[1] Common mixed-solvent systems include ethanol/water and hexane/ethyl acetate.[1]
Q3: My pyrazole carboxylic acid derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling.
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q4: I'm observing streaking or tailing of my pyrazole carboxylic acid derivative on the TLC plate during column chromatography development. How can I resolve this?
A4: Streaking or tailing of acidic compounds like pyrazole carboxylic acids on silica gel TLC plates is a common issue. This is often due to the interaction of the acidic compound with the slightly acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2%), to the mobile phase.[2][3] This helps to suppress the ionization of the carboxylic acid, leading to sharper spots.
Q5: What are the common stationary and mobile phases for column chromatography of pyrazole carboxylic acid derivatives?
A5: For normal-phase column chromatography, silica gel is the most common stationary phase. Due to the polarity of pyrazole carboxylic acid derivatives, a relatively polar mobile phase is often required. Common mobile phases are mixtures of a non-polar solvent like hexanes or dichloromethane (DCM) with a more polar solvent such as ethyl acetate, acetone, or methanol. For particularly polar compounds, a higher proportion of the polar solvent will be needed. In some cases, adding a small amount of acetic or formic acid to the eluent can improve the separation and peak shape.
For reversed-phase chromatography, a non-polar stationary phase like C18 silica is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[4] An acid modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase.[5][6]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| Low Recovery/Yield | - Using too much solvent. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound. - Cool the solution thoroughly in an ice bath to maximize crystal formation. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface. - Add a seed crystal of the pure compound. - If using a mixed-solvent system, add more of the anti-solvent. - If using a single solvent, partially evaporate the solvent to increase the concentration. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system. - Column overloading. - Poorly packed column (channeling). | - Optimize the solvent system using TLC to achieve a good separation of spots (Rf values between 0.2 and 0.5 are ideal). - Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[7] - Ensure the column is packed uniformly without any air bubbles. |
| Compound Stuck on the Column | - The compound is too polar for the chosen mobile phase. - Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution). - If using silica gel, consider deactivating it by adding a small percentage of triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic. For very polar compounds, reversed-phase chromatography might be a better option. |
| Cracked or Channeled Column Packing | - The silica gel ran dry during packing or elution. - A large change in solvent polarity caused a temperature change, leading to cracks. | - Always keep the silica gel bed covered with solvent. - When running a gradient, change the solvent polarity gradually. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid derivative. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography (Silica Gel)
-
TLC Analysis: Develop a suitable mobile phase using TLC. An ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For pyrazole carboxylic acids, a common mobile phase is a mixture of hexane and ethyl acetate, often with 0.5-1% acetic acid added.
-
Column Packing (Wet Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude pyrazole carboxylic acid in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system first. A common approach for pyrazole carboxylic acid derivatives is reversed-phase HPLC.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Purification:
-
Scale up the analytical method to a preparative HPLC system with a larger column.
-
Inject the sample and run the preparative separation.
-
Collect fractions based on the detector signal.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile or methanol) under reduced pressure.
-
If the compound is not water-soluble, it may precipitate and can be collected by filtration. Otherwise, lyophilize (freeze-dry) the aqueous solution to obtain the pure product.
-
Data Summary
Table 1: Common Recrystallization Solvents for Pyrazole Derivatives
| Solvent/System | Type | Polarity | Notes |
| Ethanol | Protic | High | A good starting point for many polar pyrazole derivatives.[1] |
| Methanol | Protic | High | Similar to ethanol, effective for polar compounds.[1] |
| Water | Protic | Very High | Can be used for highly polar derivatives or as an anti-solvent.[1] |
| Ethyl Acetate | Aprotic | Medium | A versatile solvent for a range of polarities.[1] |
| Hexane/Ethyl Acetate | Mixed | Variable | A common mixed-solvent system for adjusting polarity.[1] |
| Ethanol/Water | Mixed | High | Effective for polar pyrazole derivatives where a single solvent is not ideal.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
- 7. web.uvic.ca [web.uvic.ca]
Technical Support Center: Pyrazole Synthesis Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two isomeric pyrazoles. How can I control the regioselectivity?
A1: The formation of a regioisomeric mixture is the most common challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1][2] The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1]
Several factors influence which regioisomer is favored:
-
Electronic Effects: The initial attack of the hydrazine's more nucleophilic nitrogen typically occurs at the more electrophilic carbonyl carbon.[3] For example, a carbonyl carbon adjacent to a strong electron-withdrawing group like -CF₃ is more electrophilic and thus more reactive.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can block one reaction pathway, directing the reaction to the less sterically hindered carbonyl group.[3][4]
-
Solvent Choice: The solvent can dramatically influence the isomeric ratio.[3][5] Polar, hydrogen-bond-donating fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity, often favoring a single isomer.[3][5]
-
Reaction pH: The acidity or basicity of the medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms and influencing the site of attack.[3] Adding a mild base like sodium acetate can sometimes create a cleaner reaction profile.[1]
Troubleshooting Steps:
-
Switch to a Fluorinated Solvent: Change the reaction solvent from a standard alcohol (like ethanol) to HFIP or TFE to maximize the regioselectivity.[5]
-
Modify Temperature: Altering the reaction temperature can influence whether the kinetic or thermodynamic product is favored, which may change the product ratio.[3]
-
Adjust pH: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), add a mild base to neutralize the acid, which can prevent the formation of colored byproducts and improve selectivity.[1]
Q2: My mass spectrometry results show a product with roughly double the expected mass. What is this byproduct?
A2: A high-molecular-weight byproduct with approximately double the mass of the expected pyrazole is likely a bis-pyrazole . These structures can arise from various pathways, such as the reaction of an intermediate with additional starting material.[6][7] For instance, a pyran-2,4-dione precursor can react with two equivalents of a hydrazineyl-pyrimidine to form a bis-pyrazole derivative.[6]
Troubleshooting Steps:
-
Control Stoichiometry: Ensure accurate stoichiometry. Using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the primary reaction to completion without promoting dimerization.[1]
-
Modify Reactant Addition: Try adding one reactant slowly to the other to maintain a low concentration and minimize side reactions like self-condensation or dimerization.[8]
-
Purification: Bis-pyrazoles often have significantly different polarity and solubility compared to the desired product, enabling separation by column chromatography or recrystallization.
Q3: I'm detecting aniline (or another amine corresponding to my hydrazine) in my reaction mixture. What is causing this?
A3: The presence of amines that correspond to your hydrazine starting material (e.g., aniline from phenylhydrazine) is indicative of N-N bond cleavage .[9][10] This side reaction breaks the hydrazine into two amino groups (-NH₂) or an amine and ammonia. This process can be promoted by certain metal catalysts, strong reductants, or even visible light under photocatalytic conditions.[9][10][11] This side reaction is detrimental as it consumes the hydrazine, reducing the overall yield of the desired pyrazole.
Troubleshooting Steps:
-
Exclude Air and Light: If your reagents are sensitive, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to minimize photocatalytic N-N bond cleavage.[10]
-
Evaluate Catalysts: If using a metal catalyst, be aware that it may be promoting N-N bond scission. Consider a catalyst-free reaction or screen alternative catalysts.[9][11]
-
Avoid Harsh Reductants: If your synthetic route involves a reduction step, be mindful that strong reducing agents can cleave the N-N bond of any unreacted hydrazine.
Q4: My reaction did not go to completion and the crude product contains pyrazoline. How do I form the final pyrazole?
A4: The condensation of hydrazines with α,β-unsaturated ketones or other similar substrates often yields pyrazoline intermediates first.[2] Pyrazolines are the non-aromatic, five-membered ring precursors to pyrazoles. To obtain the final aromatic pyrazole, this intermediate must be oxidized.[2][12] If this oxidation step is inefficient or omitted, pyrazoline will be a major component of your product mixture.
Troubleshooting Steps:
-
In Situ Oxidation: A common and effective method is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[12]
-
Chemical Oxidation: Alternatively, stoichiometric oxidants like bromine can be used to convert the pyrazoline to the pyrazole in situ.[12]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the pyrazoline intermediate to ensure the oxidation is complete.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-5-(2-furyl)pyrazoles
This table summarizes the dramatic effect of fluorinated alcohol solvents on the ratio of regioisomers formed from the reaction of various 1,3-diketones with methylhydrazine.[5]
| Entry | R¹ Group | R² Group | Solvent | Regioisomer Ratio (Desired:Undesired) | Overall Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | |||
| HFIP | 97:3 | 98 | |||
| 2 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 |
| TFE | 98:2 | 99 | |||
| HFIP | >99:<1 | 99 | |||
| 3 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 |
| TFE | 89:11 | 99 | |||
| HFIP | 93:7 | 98 |
Data sourced from The Journal of Organic Chemistry.[5]
Logical Workflow Diagram
Caption: Logical workflow of pyrazole synthesis highlighting pathways to the desired product and common side products.
Experimental Protocols
Protocol 1: Synthesis of Pyrazoles with High Regioselectivity using HFIP
This protocol provides a general method for synthesizing pyrazoles while maximizing the yield of a single regioisomer by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[3][5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)
-
HFIP (0.3-0.5 M solution)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 2-3 mL).
-
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).[3][5]
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Take up the resulting residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired pyrazole regioisomer.
Protocol 2: Structural Characterization of Regioisomers by 2D NMR
To unambiguously determine the structure of your pyrazole regioisomers, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[13]
Objective: To distinguish between two possible regioisomers by identifying through-space correlations (NOESY) and long-range (2-3 bond) C-H correlations (HMBC).
Example Scenario: Distinguishing between 1-methyl-3-phenyl-5-amino-pyrazole and 1-methyl-5-phenyl-3-amino-pyrazole.
1. NOESY Experiment:
-
Principle: Identifies protons that are close in space (< 5 Å), regardless of bond connectivity.
-
Procedure: Acquire a 2D NOESY spectrum of the purified isomer.
-
Analysis:
-
Look for a cross-peak between the protons of the N-methyl group and the protons of the adjacent ring substituent.
-
In the case of 1-methyl-3-phenyl-5-amino-pyrazole , a NOESY correlation would be expected between the N-CH₃ protons and the ortho-protons of the phenyl group at the C3 position.[13]
-
In contrast, for 1-methyl-5-phenyl-3-amino-pyrazole , this spatial correlation would be absent. Instead, a correlation might be seen between the N-CH₃ protons and the H4 proton of the pyrazole ring.
-
2. HMBC Experiment:
-
Principle: Shows correlations between protons and carbons that are separated by 2 or 3 bonds (³JCH or ²JCH).
-
Procedure: Acquire a 2D HMBC spectrum of the purified isomer.
-
Analysis:
-
Identify the key long-range couplings from the N-methyl protons.
-
For 1-methyl-3-phenyl-5-amino-pyrazole , the N-CH₃ protons will show a 3-bond correlation to the C5 carbon of the pyrazole ring.
-
For 1-methyl-5-phenyl-3-amino-pyrazole , the N-CH₃ protons will show a 3-bond correlation to the C3 carbon of the pyrazole ring.[13]
-
By assigning the C3 and C5 carbons based on their other correlations (e.g., to the H4 proton), you can definitively identify the isomer.[13]
-
By combining the information from these two experiments, the precise regiochemistry of the synthesized pyrazole can be confidently determined.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis and Comprehensive Characterization of bis‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04490D [pubs.rsc.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the Technical Support Center for the optimization of pyrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can also degrade over time.
-
Recommendation: Ensure the purity of your starting materials. It is often recommended to use a freshly opened or purified hydrazine derivative.[2]
-
-
Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion.
-
Recommendation: While a 1:1 molar ratio is standard, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters.
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage, especially if the hydrazine is deactivated by electron-withdrawing groups.[2]
-
Recommendation: Consider increasing the reaction temperature or employing a more effective catalyst to promote the final cyclization and dehydration step.[2]
-
Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[4] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase the preference for the formation of a single regioisomer compared to conventional solvents like ethanol.[5]
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Under acidic conditions, the less substituted nitrogen is often more reactive, while basic conditions can favor the more substituted nitrogen.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer by favoring attack at the less hindered carbonyl group.
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group for nucleophilic attack.
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?
A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine derivatives which can be prone to oxidation and decomposition, leading to colored impurities.[2]
Troubleshooting and Purification:
-
Inert Atmosphere: If your hydrazine is particularly sensitive, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Purification Methods:
-
Recrystallization: This is an effective method for removing colored impurities. Common solvents for recrystallizing pyrazoles include ethanol, methanol, or mixed solvent systems like ethanol/water.[6]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired pyrazole from colored impurities and other side products.[6]
-
Charcoal Treatment: For persistent color, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal and adsorbed impurities before recrystallization.[6]
-
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a systematic workflow for troubleshooting low yields in pyrazole synthesis.
Issue 2: Formation of Regioisomers
This guide outlines steps to address the formation of undesirable regioisomers.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Pyrazoles
The following table summarizes the effect of different solvents on the regiomeric ratio in the reaction of various 1,3-diketones with methylhydrazine. The desired isomer is the 5-aryl/heteroaryl-3-fluoroalkyl pyrazole.
| 1,3-Diketone (R¹) | Solvent | Isomer Ratio (Desired:Undesired) | Total Yield (%) |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | EtOH | 55:45 | 85 |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | 90 |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 | 92 |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | EtOH | 60:40 | 88 |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | TFE | 90:10 | 91 |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | 95 |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | 93 |
Data adapted from studies on the synthesis of fluorinated tebufenpyrad analogs, demonstrating the significant improvement in regioselectivity with fluorinated alcohol solvents.[5]
Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis
This table illustrates the impact of catalyst, solvent, and temperature on the yield of a model pyrazole synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | Acetic Acid (10) | Ethanol | Reflux | 4 | 85 |
| 3 | Yb(OTf)₃ (5) | Acetonitrile | 80 | 2 | 92 |
| 4 | Nano-ZnO (10) | Water | 100 | 1 | 95 |
| 5 | La(OTf)₃ (10) | Toluene | 110 | 6 | 88 |
| 6 | Cu(OTf)₂ (20) | [BMIM-PF₆] | 100 | 0.5 | 82 |
This table is a compilation of representative data from various sources to illustrate general trends in catalyst and condition optimization.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[8]
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[8]
-
Add the hydrazine derivative to the mixture. This addition may be exothermic.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[8]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[8]
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by silica gel column chromatography.[8]
Protocol 2: Purification of a Pyrazole by Column Chromatography
This protocol provides a general guideline for purifying a pyrazole derivative using silica gel column chromatography.
Materials:
-
Crude pyrazole
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Glass column, collection tubes, and other standard chromatography equipment
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with your crude product. A suitable system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[6]
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.[6]
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. Collect fractions in separate test tubes.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 1-Isopropyl-1h-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Isopropyl-1h-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly acidic organic compound. Its solubility is expected to be low in water and non-polar organic solvents. However, its solubility can be significantly influenced by the pH of the solution and the presence of co-solvents. As a carboxylic acid, it will be more soluble in basic solutions where it can form a more polar salt.
Q2: In which common laboratory solvents is this compound likely to be soluble?
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The non-polar isopropyl group and pyrazole ring limit solubility in polar water. |
| Methanol | Moderately Soluble | The polar hydroxyl group of methanol can interact with the carboxylic acid. |
| Ethanol | Moderately Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Another effective polar aprotic solvent. |
| Dichloromethane (DCM) | Sparingly Soluble | A non-polar solvent, likely to have limited interaction with the polar carboxylic acid group. |
| Hexanes | Insoluble | A non-polar solvent with very weak interactions with the molecule. |
| Aqueous Base (e.g., 1M NaOH) | Highly Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| Aqueous Acid (e.g., 1M HCl) | Low | The carboxylic acid will remain protonated, limiting its solubility in the aqueous environment. |
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution is a critical factor in determining the solubility of this compound. As a carboxylic acid, it exists in equilibrium between its protonated (less soluble) form and its deprotonated, or salt (more soluble), form. In acidic conditions (low pH), the equilibrium favors the protonated form, leading to lower solubility. In basic conditions (high pH), the equilibrium shifts towards the deprotonated carboxylate form, which is an ion and therefore much more soluble in water. This relationship is a key principle in many of the proposed troubleshooting methods.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility issues encountered with this compound during experimental work.
Initial Solubility Testing Workflow
If you are unsure where to begin, the following workflow provides a structured approach to determining an appropriate solvent system.
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the regioselective synthesis of substituted pyrazoles?
The most prevalent challenges are the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, and achieving high yields.[1][2] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants.[1]
Q2: Why is my pyrazole synthesis resulting in a low yield?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors.[1] These include the purity of the starting materials, suboptimal reaction conditions (temperature, solvent, pH), incorrect stoichiometry, and the occurrence of side reactions.[1][3][4] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are also critical.[1]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
Improving regioselectivity often involves a careful selection of reaction conditions. The choice of solvent is crucial; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer.[5] The reaction's pH is also a key factor, as acidic or basic conditions can favor the formation of one regioisomer over the other.[1] Additionally, the steric hindrance of substituents on the hydrazine can direct the reaction towards a single regioisomer.[1]
Q4: I am observing discoloration in my reaction mixture. What is the cause and how can I resolve it?
Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[1] The addition of a mild base can sometimes lead to a cleaner reaction profile.[1] Purification of the final product by recrystallization or column chromatography is an effective way to remove these colored impurities.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield
If you are experiencing low yields in your pyrazole synthesis, follow these steps to identify and resolve the issue.
Step 1: Assess Starting Material Purity
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Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][4] Impurities can lead to unwanted side reactions and complicate the purification process.[4]
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Hydrazine derivatives can degrade over time. It is recommended to use a freshly opened or purified reagent.[1]
Step 2: Optimize Reaction Stoichiometry
-
Verify that the correct stoichiometry of the reactants is being used.
-
In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
Step 3: Evaluate and Optimize Reaction Conditions
-
Temperature: This is a critical parameter that may require optimization.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Solvent: The choice of solvent can significantly impact the yield. Common solvents include ethanol, but other options may be more suitable for your specific substrates.[1]
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pH: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate might be beneficial.[1]
Step 4: Consider and Minimize Side Reactions
-
Be aware of potential side reactions, such as incomplete cyclization or the formation of regioisomers with unsymmetrical dicarbonyls.[1]
Guide 2: Improving Regioselectivity
When the formation of two regioisomers is observed, the following strategies can be employed to enhance the regioselectivity of the synthesis.
Step 1: Modify the Solvent System
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Acidic solvents such as ethanol are commonly used, especially with aryl hydrazine hydrochlorides.[1]
-
Consider using fluorinated alcohols like TFE or HFIP, which have been demonstrated to significantly improve regioselectivity.[5]
Step 2: Adjust the Reaction pH
-
The regiochemical outcome can be highly dependent on the pH. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1] A systematic screening of pH may be necessary.
Step 3: Leverage Steric and Electronic Effects
-
The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[1]
-
The regioselectivity is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[1] For example, a bulky substituent on the hydrazine can sterically hinder the reaction at one carbonyl center, thus favoring the formation of a single regioisomer.[1]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Arylpyrazoles
| Entry | R¹ | R² | Solvent | Ratio (2:3) | Combined Yield (%) |
| 1 | Ph | CF₃ | EtOH | 65:35 | 85 |
| 2 | Ph | CF₃ | TFE | 97:3 | 92 |
| 3 | Ph | CF₃ | HFIP | 99:1 | 95 |
| 4 | 4-MeOPh | CF₃ | EtOH | 60:40 | 88 |
| 5 | 4-MeOPh | CF₃ | TFE | 96:4 | 94 |
| 6 | 4-MeOPh | CF₃ | HFIP | >99:1 | 96 |
Data adapted from studies on the effect of fluorinated alcohols as solvents. The ratio refers to the desired 5-arylpyrazole isomer (2) versus the undesired regioisomer (3).
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis (General Procedure)
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
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1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (or its salt) (1.0-1.2 eq)
-
Solvent (e.g., ethanol)
-
Optional: Mild base (e.g., sodium acetate) if using a hydrazine salt
Procedure:
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Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, add the mild base at this stage.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid. Our focus is to address common challenges encountered during laboratory-scale experiments and the subsequent scale-up for larger production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the formation of a pyrazole ring system to create Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate, typically via a Knorr pyrazole synthesis or a similar cyclocondensation reaction. This is followed by the hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid product. This strategy allows for late-stage diversification if other derivatives are desired.[1]
Q2: I am observing a low yield in my pyrazole synthesis. What are the likely causes?
A2: Low yields in pyrazole synthesis can often be attributed to several factors. These include the purity of your starting materials, suboptimal reaction conditions, or the occurrence of side reactions. It is crucial to ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity, as impurities can lead to undesirable side products. Additionally, the stability of the hydrazine reagent should be considered, and using an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities from oxidative processes.
Q3: My reaction mixture has developed a significant color. Is this normal, and how can I address it?
A3: Discoloration, such as turning yellow or red, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can become acidic, which may promote the formation of these colored byproducts. In some cases, the addition of a mild base can help neutralize the acid and lead to a cleaner reaction. These colored impurities can often be removed during work-up and purification steps like washing the crude product with a non-polar solvent or through recrystallization.
Q4: How can I effectively monitor the progress of the hydrolysis reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the hydrolysis of the ethyl ester to the carboxylic acid.[1] By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylic acid product. This allows you to determine when the reaction has reached completion.
Q5: What are the best practices for isolating the final this compound product after hydrolysis?
A5: After the hydrolysis is complete, the typical workup involves cooling the reaction mixture in an ice bath and carefully acidifying it to a pH of 2-3 with an acid like 1M HCl.[1] This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution. The solid product can then be collected by vacuum filtration and washed with cold water to remove any inorganic salts.[1]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation in Step 1 (Ester Synthesis) | - Inactive hydrazine reagent.- Incorrect reaction temperature.- Steric hindrance from the isopropyl group slowing the reaction. | - Use fresh, high-purity isopropylhydrazine.- Optimize the reaction temperature; gentle heating or reflux may be required.- Increase the reaction time and monitor closely by TLC. |
| Formation of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl precursor. | - While less common for this specific target, if side products are observed, purification by column chromatography is the most effective separation method. The regioselectivity can sometimes be influenced by the choice of solvent and reaction temperature. |
| Incomplete Hydrolysis in Step 2 | - Insufficient amount of base.- Low reaction temperature or insufficient reaction time.- Poor solubility of the ester. | - Use a slight excess of NaOH or LiOH (typically 1.5-3.0 equivalents).- Gently heat the reaction mixture (40-50°C) to drive the reaction to completion.[1]- Ensure adequate solvent (e.g., a THF/water mixture) is used to dissolve the starting ester. |
| Product Oiling Out During Acidification | - The product may have a lower melting point or be impure, leading to oiling instead of crystallization. | - Ensure the acidification is done slowly in an ice bath with vigorous stirring.- If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Alternatively, extract the oily product with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate to isolate the product, which can then be purified by recrystallization from an appropriate solvent system. |
| Difficulty in Filtering the Precipitated Product | - The product may have formed very fine particles. | - Allow the precipitate to stir in the cold acidic solution for a longer period (e.g., 30 minutes to an hour) to allow for particle size to increase.[1]- Use a filter aid such as Celite® to improve filtration speed. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate
This protocol describes a general method for the cyclocondensation reaction to form the pyrazole ester.
Materials:
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A suitable β-ketoester (e.g., ethyl 2-formyl-3-methylbutanoate) (1.0 eq)
-
Isopropylhydrazine (1.0-1.2 eq)
-
Ethanol
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Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the isopropylhydrazine (1.0-1.2 eq) in ethanol.
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Add a catalytic amount of glacial acetic acid to the solution.
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Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[1]
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Upon completion, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
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Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (from Step 1) (1.0 eq)
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Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
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Water
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1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).[1]
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Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]
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Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.[1]
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Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.[1]
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Collect the solid product by vacuum filtration.
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Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1]
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Dry the product under high vacuum to yield the pure this compound. The product is often pure enough for subsequent steps without further purification.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction scale and conditions.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Ester Synthesis | β-ketoester, Isopropylhydrazine | Ethanol | 80 (Reflux) | 2 - 6 | 75 - 90 |
| 2. Hydrolysis | Pyrazole Ester, NaOH or LiOH | THF/Water | 25 - 50 | 4 - 12 | >90 |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Preventing decarboxylation of pyrazole carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted decarboxylation of pyrazole carboxylic acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for pyrazole carboxylic acids?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers working with pyrazole carboxylic acids, this is often an undesirable side reaction as it leads to the formation of a pyrazole derivative without the carboxylic acid functionality, resulting in yield loss and impurities that can be difficult to separate from the desired product.
Q2: What are the main factors that promote the decarboxylation of pyrazole carboxylic acids?
Several factors can induce decarboxylation. Understanding these can help in designing experiments to minimize this side reaction. The primary factors are:
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Elevated Temperatures: High temperatures are a significant driver of decarboxylation. Many pyrazole carboxylic acids will decarboxylate at their melting point or in solution at elevated temperatures.[1]
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Acidic Conditions: The presence of strong acids can catalyze the decarboxylation process.[2][3][4]
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Basic Conditions: Certain basic conditions can also promote decarboxylation.[2][3][4]
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Metal Catalysts: The presence of certain metals, particularly copper and its salts, can facilitate decarboxylation, sometimes even at lower temperatures.[2][5] Silver catalysts have also been noted in the context of decarboxylation reactions.[2]
Q3: Are certain isomers of pyrazole carboxylic acid more prone to decarboxylation?
The position of the carboxylic acid group on the pyrazole ring can influence its stability. While the literature provides extensive information on the decarboxylation of 4-carboxylic acid pyrazoles, particularly those with haloalkyl substituents[2][3][4], the relative stability of 3-, 4-, and 5-carboxylic acid isomers is not always straightforward and can be influenced by other substituents on the ring.
Q4: How do substituents on the pyrazole ring affect its susceptibility to decarboxylation?
Substituents on the pyrazole ring can have a significant impact on the ease of decarboxylation. For instance, bis(haloalkyl)-substituents on heteroaromatic carboxylic acids are known to have a negative effect on intentional decarboxylation reactions, sometimes resulting in very low or no yield.[2][3] This suggests that electron-withdrawing groups might, in some contexts, hinder the reaction.
Q5: What are the ideal storage conditions to prevent the degradation of pyrazole carboxylic acids?
To minimize the risk of degradation, including potential decarboxylation over time, pyrazole carboxylic acids should be stored under appropriate conditions. General recommendations include:
-
Refrigeration: Storing at low temperatures (e.g., 2-8 °C) is often recommended.[1]
-
Dry and Dark Environment: Keep the compounds in a tightly sealed container, in a dry, dark, and well-ventilated place to protect them from moisture and light.[6][7]
Troubleshooting Guides
Problem 1: Low yield of the desired pyrazole carboxylic acid with the presence of a decarboxylated byproduct.
If you are observing the formation of a decarboxylated impurity during your reaction, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Workflow for troubleshooting unwanted decarboxylation.
Detailed Steps:
-
Reaction Temperature:
-
Issue: Your reaction temperature may be too high, promoting decarboxylation.
-
Solution: Attempt to run the reaction at a lower temperature. If the reaction rate is too slow, consider extending the reaction time instead of increasing the temperature.
-
-
Reaction pH:
-
Metal Catalysts:
-
Issue: Trace amounts of metal impurities, particularly copper, from starting materials or equipment can catalyze decarboxylation.[5]
-
Solution: Use high-purity, metal-free reagents and solvents. If a metal catalyst is necessary for a different transformation in your synthesis, consider alternative, non-coordinating catalysts if possible.
-
-
Work-up and Purification:
-
Issue: Decarboxylation can occur during work-up or purification, especially if these steps involve heating (e.g., distillation) or exposure to acidic/basic conditions (e.g., certain chromatography phases).
-
Solution:
-
Avoid high temperatures during solvent removal; use a rotary evaporator at a low temperature.
-
For purification, consider recrystallization from a suitable solvent system or chromatography on a neutral support (e.g., neutral alumina instead of silica gel if the compound is acid-sensitive).[8] Acid-base extraction can be a method for purification but be mindful of the pH used.[9]
-
-
Problem 2: Degradation of pyrazole carboxylic acid during storage.
If your stored pyrazole carboxylic acid shows signs of degradation over time, review your storage protocol.
Logical Flow for Storage Assessment
Caption: Decision tree for proper storage of pyrazole carboxylic acids.
-
Temperature: Ensure the compound is stored at the recommended low temperature, typically between 2-8°C.[1]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[6]
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Environment: Store the container in a dark, dry place, such as a desiccator, to protect it from light and humidity.[7]
Experimental Protocols and Data
While the literature is more focused on methods to achieve decarboxylation, the conditions described can be inverted to understand what to avoid.
Table 1: Conditions Reported to Promote Decarboxylation of Pyrazole-4-Carboxylic Acids
| Substrate | Conditions | Temperature Range (°C) | Reference(s) |
| 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid | Acidic (e.g., H₂SO₄, HCl, TFA) in water | 50 - 220 | [2][3][4] |
| 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid | Basic (e.g., K₂CO₃, Cs₂CO₃) | 40 - 150 | [2][3][4] |
| 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid | Neat (without solvent) | 40 - 190 | [2][4] |
| Pyrazole-4-carboxylic acid derivatives | Copper-catalyzed (e.g., Cu₂O) with ligands (e.g., 1,10-phenanthroline) in solvents like DMF or NMP, sometimes with microwave irradiation. | up to 200 | [2][3][4] |
| 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Heating neat at its melting point. | Melting Point | [2][4] |
Protocol: General Method for Purification of a Pyrazole Carboxylic Acid while Minimizing Decarboxylation
This protocol provides a general guideline for purifying a pyrazole carboxylic acid when decarboxylation is a concern.
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Acid-Base Extraction (if applicable and the compound is stable to mild pH changes): a. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). b. Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to move the carboxylic acid into the aqueous layer. c. Wash the aqueous layer with the organic solvent to remove non-acidic impurities. d. Cool the aqueous layer in an ice bath and slowly acidify with a mild acid (e.g., cold 1M HCl) to precipitate the purified carboxylic acid. e. Filter the solid, wash with cold water, and dry under vacuum at a low temperature.
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Recrystallization: a. Choose a solvent system in which the pyrazole carboxylic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. b. Dissolve the crude product in a minimal amount of the hot solvent. Avoid prolonged heating. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature.
-
Chromatography: a. If chromatography is necessary, consider using a neutral stationary phase like neutral alumina. b. If silica gel must be used, and the compound is acid-sensitive, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[8] c. Perform the chromatography at room temperature and remove the solvent from the collected fractions at a low temperature using a rotary evaporator.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Knorr Pyrazole Synthesis: Technical Support Center
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Knorr pyrazole synthesis. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this fundamental reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a chemical reaction that forms a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[1][2] This versatile reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Q2: What is the general mechanism of the Knorr pyrazole synthesis?
The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3][4][5]
Q3: What are some common applications of the Knorr pyrazole synthesis in drug development?
The Knorr pyrazole synthesis is a key step in the synthesis of several important drugs. A notable example is Celecoxib (Celebrex), a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[1][6] Another example is Edaravone, a neuroprotective agent.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format, providing actionable solutions.
Low Yield
Q4: My reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can stem from several factors.[8] A systematic approach to troubleshooting is often necessary.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and reduce the yield.[8] Hydrazine derivatives can also degrade over time.
-
Recommendation: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine derivatives.[8]
-
-
Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion.
-
Recommendation: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[8]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters.
-
Losses During Work-up and Purification: Significant product loss can occur during extraction, filtration, and purification steps.
-
Recommendation: Review your purification technique. For instance, during recrystallization, using an excessive amount of solvent can lead to low yields as the product may be soluble.[7]
-
Formation of Regioisomers
Q5: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[9] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[3][5]
Strategies to Improve Regioselectivity:
-
Steric and Electronic Control: The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.[3][5] The hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl group.
-
pH Control: The pH of the reaction medium can influence the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine, thereby affecting the regioselectivity.[3][10]
-
Stepwise Synthesis: In some cases, a stepwise approach where the hydrazone is formed under specific conditions before cyclization can provide better control over regioselectivity.
Reaction Discoloration
Q6: My reaction mixture has turned a dark yellow or red color. What causes this and how can I prevent it?
Discoloration of the reaction mixture is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[8][11]
Causes and Solutions:
-
Hydrazine Impurities: The discoloration is often due to the formation of colored impurities from the hydrazine starting material itself.[8][9]
-
Acid-Promoted Side Reactions: An acidic reaction mixture can promote the formation of colored byproducts.[8]
-
Recommendation: If using a hydrazine salt, the addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[8]
-
-
Purification:
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the Knorr pyrazole synthesis. Note that these are examples, and optimization may be required for specific substrates.
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield [8]
| Parameter | Condition | Effect on Yield | Troubleshooting Action |
| Starting Material Purity | Low | Decreased | Use high-purity or freshly purified reagents. |
| Stoichiometry | Non-optimal | Decreased | Optimize the reactant ratio; consider a slight excess of hydrazine. |
| Temperature | Too low/high | Decreased | Optimize temperature; monitor for starting material degradation at high temperatures. |
| Reaction Time | Too short/long | Decreased | Monitor reaction progress by TLC/LC-MS to determine the optimal time. |
| Solvent | Inappropriate | Decreased | Screen different solvents (e.g., ethanol, acetic acid, DMF). |
| pH | Not optimal | Decreased | Adjust pH, especially when using hydrazine salts. |
Table 2: Examples of Knorr Pyrazole Synthesis Conditions and Yields
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | - | - | Reflux | 1 | High | [4] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100 | 1 | Not specified | [4][12] |
| 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | 4-Sulfamidophenylhydrazine HCl | Ethanol | - | Reflux | 20 | 90 | [13] |
| Acetylacetone | Phenylhydrazine | Ethanol | - | Not specified | Not specified | High | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate[4][12]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of cold water and allow it to air dry.
Protocol 2: Synthesis of Edaravone from Ethyl Acetoacetate and Phenylhydrazine[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
Purify the product by recrystallization from ethanol.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
Troubleshooting Logic
Caption: A troubleshooting flowchart for common issues in Knorr pyrazole synthesis.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Medicinal Chemistry Leads from Pyrazole Carboxamides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of pyrazole carboxamide medicinal chemistry leads.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and evaluation of pyrazole carboxamide derivatives.
Synthesis
Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the Knorr pyrazole synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[1]
-
Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2] Impurities can lead to side reactions, complicating purification and reducing the overall yield. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Reaction Conditions:
-
pH: The pH of the reaction is critical. While acidic conditions can catalyze the initial imine formation, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[3] The use of a catalytic amount of a weak acid like acetic acid is often optimal.[4]
-
Temperature: The reaction temperature may need optimization. While some reactions proceed well at room temperature, others may require heating to go to completion.[2]
-
Solvent: The choice of solvent can influence the reaction rate and yield. Alcohols like ethanol are commonly used.[4]
-
-
Stoichiometry: A slight excess of the hydrazine (around 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion.[2]
-
Side Reactions: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[2] Careful analysis of the product mixture is necessary to identify and separate the desired isomer.
Q2: I'm observing a significant amount of discoloration (yellow/red) in my Knorr pyrazole synthesis. Is this normal and how can I minimize it?
A2: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material.[2] To minimize this, consider the following:
-
Purification of Hydrazine: If the hydrazine source is old or of questionable purity, purification by distillation or recrystallization may be necessary.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.[5]
-
Work-up and Purification: A thorough aqueous work-up can help remove some of the colored impurities. Purification by column chromatography or recrystallization is often effective in obtaining a clean, colorless product.[2]
Q3: My amide coupling reaction between a pyrazole carboxylic acid and an amine is inefficient. What are some common troubleshooting steps?
A3: Inefficient amide coupling is a common challenge in medicinal chemistry. Here are some key areas to troubleshoot:
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical. For standard couplings, HATU, HOBt/EDC, or TBTU are often effective. For sterically hindered substrates, consider using a reagent that generates a more reactive intermediate, such as an acyl fluoride (e.g., using TFFH).[6]
-
Incomplete Carboxylic Acid Activation: Ensure that the coupling reagent is added in sufficient quantity (typically 1.0-1.5 equivalents) and that the pre-activation time (if applicable) is adequate before adding the amine.[6]
-
Amine Nucleophilicity: The amine's nucleophilicity can be reduced by protonation. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize any acid present and maintain the amine in its free base form.[6]
-
Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate. Ensure that all solvents and reagents are anhydrous.[6]
-
Steric Hindrance: If either the pyrazole carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of a less sterically demanding coupling reagent.[6]
Biological Evaluation
Q4: My pyrazole carboxamide lead shows good potency but has poor metabolic stability. How can I address this?
A4: Poor metabolic stability is a common hurdle in lead optimization.[7] The goal is to block or reduce the rate of metabolism without negatively impacting the compound's potency.
-
Identify Metabolic "Hotspots": The first step is to identify the site(s) on the molecule that are most susceptible to metabolism. This is often done through metabolite identification studies using liver microsomes or hepatocytes.
-
Structure Modification Strategies:
-
Blocking Groups: Introduce sterically bulky groups near the metabolic hotspot to hinder enzyme access.
-
Electron-Withdrawing Groups: Introduce electron-withdrawing groups to deactivate metabolically labile positions (e.g., aromatic rings).
-
Isosteric Replacements: Replace a metabolically unstable group with a more stable bioisostere. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.
-
Scaffold Hopping: In some cases, a complete change of the core scaffold may be necessary to achieve a better balance of potency and metabolic stability.[8]
-
Q5: How can I improve the selectivity of my pyrazole carboxamide lead?
A5: Improving selectivity for the target of interest over off-target proteins is a critical aspect of lead optimization to minimize side effects.
-
Structure-Based Design: If a crystal structure of the target protein is available, use molecular modeling to identify key interactions that can be exploited to enhance selectivity. Look for differences in the active sites of the target and off-target proteins that can be targeted with specific structural modifications.
-
Systematic SAR Exploration: Synthesize and test a focused library of analogs with modifications at various positions of the pyrazole carboxamide scaffold. This can help identify key structural features that govern selectivity.
-
Conformational Constraint: Introducing conformational rigidity into the molecule (e.g., by introducing rings or bulky groups) can lock it into a conformation that is more favorable for binding to the target protein over off-targets.[8]
Data Presentation
Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrazole Carboxamide CB1 Receptor Antagonists
| Compound ID | R1 (Position 1) | R2 (Position 5) | R3 (Amide) | CB1 Ki (nM) |
| Lead (SR141716A) | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Piperidinyl | 2.1 |
| Analog 1 | 2,4-Dichlorophenyl | 4-Iodophenyl | N-Piperidinyl | 0.8 |
| Analog 2 | 2,4-Dichlorophenyl | 4-Bromophenyl | N-Piperidinyl | 1.2 |
| Analog 3 | 2,4-Dichlorophenyl | Phenyl | N-Piperidinyl | 15.6 |
| Analog 4 | Phenyl | 4-Chlorophenyl | N-Piperidinyl | >1000 |
| Analog 5 | 2,4-Dichlorophenyl | 4-Chlorophenyl | N,N-Diethyl | 45.3 |
Data is illustrative and compiled from structure-activity relationship descriptions.[3][9][10]
Experimental Protocols
Protocol 1: General Synthesis of a 1,5-Disubstituted-1H-pyrazole-3-carboxamide
This protocol outlines a common synthetic route involving Knorr pyrazole synthesis followed by amidation.[9]
Step 1: Knorr Pyrazole Synthesis
-
Reaction Setup: Dissolve the substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[9]
-
Addition of Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (e.g., a β-ketoester, 1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by Thin Layer Chromatography (TLC). Reactions are generally complete within 2-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Step 2: Saponification of the Pyrazole Ester
-
Reaction Setup: Dissolve the pyrazole ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC, typically 4-12 hours).
-
Work-up: Cool the reaction mixture in an ice bath and acidify with 1M HCl until the pH is ~2-3. The pyrazole carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve the pyrazole carboxylic acid from Step 2 (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure pyrazole carboxamide.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH.
-
Sample Preparation: Homogenize tissue samples (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 100 µL of ice-cold SDH Assay Buffer. Centrifuge the homogenate to remove insoluble material and collect the supernatant containing the enzyme.[11][12]
-
Reaction Setup: In a 96-well plate, add the sample (e.g., 5-50 µL) to each well and adjust the volume to 50 µL with SDH Assay Buffer. Prepare a positive control using a known SDH source and a blank with assay buffer only.
-
Initiate Reaction: Prepare a reaction mix containing the SDH substrate (succinate) and a probe (e.g., DCIP). Add 50 µL of the reaction mix to each sample and positive control well.
-
Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C. Record readings every 2-3 minutes for 10-30 minutes.[12]
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute) in the linear range of the assay. To test for inhibition, perform the assay in the presence of varying concentrations of the pyrazole carboxamide inhibitor and calculate the IC50 value.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[13]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
Protocol 4: Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes.[16][17][18]
-
Reaction Setup: Prepare a reaction mixture containing liver microsomes (e.g., human or rat, at a protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18]
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.
-
Initiate Metabolism: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution containing NADPH.[18]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis and optimization of pyrazole carboxamide leads.
Caption: Signaling pathway of Succinate Dehydrogenase (SDH) inhibition by pyrazole carboxamides.
Caption: Simplified signaling pathway of the Cannabinoid Receptor 1 (CB1) and its antagonism by pyrazole carboxamides.
Caption: Overview of FMS-like Tyrosine Kinase 3 (FLT3) signaling and its inhibition by pyrazole carboxamides.
References
- 1. studylib.net [studylib.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. coleparmer.com [coleparmer.com]
- 8. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
How to avoid isomer formation in pyrazole alkylation
Welcome to the technical support center for pyrazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective N-alkylation of pyrazoles, a critical transformation in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles?
The core challenge lies in controlling the regioselectivity of the alkylation. Pyrazoles possess two adjacent and chemically similar nitrogen atoms (N1 and N2).[1][2] This similarity in reactivity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and costly to separate.[1][3] Traditional alkylating agents like methyl iodide or dimethyl sulfate often provide poor selectivity.[3]
Q2: What are the key factors that influence the N1 vs. N2 regioselectivity in pyrazole alkylation?
The regiochemical outcome of pyrazole N-alkylation is determined by a delicate interplay of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and on the alkylating agent is a major determinant.[1] Alkylation generally favors the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][4]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[1][2]
-
Alkylating Agent: The nature of the electrophile is crucial. Specialized and sterically demanding reagents have been developed to achieve high selectivity.[1][5]
-
Catalysis: The use of specific catalysts, such as Lewis acids, can direct the alkylation to a specific nitrogen.[1]
Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?
To favor alkylation at the N1 position, consider the following strategies:
-
Steric Control: If possible, design your pyrazole substrate so that the substituent at the C5 position is smaller than the substituent at the C3 position. This will sterically favor the approach of the alkylating agent to the N1 nitrogen.
-
Bulky Reagents: Employ sterically demanding alkylating agents. For example, α-halomethylsilanes have been used as "masked" methylating reagents to achieve excellent N1 selectivity.[1][5]
-
Specific Reaction Conditions: Certain combinations of base and solvent are known to promote N1-alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been shown to favor the N1 isomer.[1]
-
Protecting Groups: A directing group, such as a triphenylsilyl group, can be used to sterically block one nitrogen, directing alkylation to the other, after which the protecting group can be removed.[6]
Q4: Are there reliable methods to favor the formation of the N2-alkylated pyrazole isomer?
Yes, while often the more sterically hindered product, N2-alkylation can be achieved under specific conditions:
-
Steric Shielding: Position a bulky substituent at the C3 position of the pyrazole ring to sterically hinder the N1 position.[1]
-
Catalysis: A magnesium-catalyzed method has been developed to achieve high regioselectivity for the N2 position, particularly when using α-bromoacetates and acetamides as alkylating agents.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (Mixture of N1 and N2 isomers) | Steric and electronic effects of pyrazole substituents are not sufficiently differentiating. | - Modify the pyrazole substrate to introduce a bulky group at C3 to favor N2 or at C5 to favor N1. - Employ a sterically demanding alkylating agent to enhance selectivity for the less hindered nitrogen.[1][5] |
| Reaction conditions (base, solvent) are not optimal for directing the reaction. | - For N1 selectivity, try using NaH in THF or K2CO3 in DMSO.[1] - For N2 selectivity with specific alkylating agents, consider the Mg-catalyzed method.[1][7] | |
| Reaction is slow or does not go to completion | The chosen base is not strong enough to fully deprotonate the pyrazole N-H. | For less acidic pyrazoles, consider using a stronger base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).[3] |
| The alkylating agent is not reactive enough. | - Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). - Increase the reaction temperature, but monitor for potential decreases in selectivity. | |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar polarities. | - Experiment with different eluent systems in your column chromatography. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve separation.[3] - Consider using a different stationary phase, such as alumina or reversed-phase silica.[3] |
| Product loss during aqueous workup | The N-alkylated pyrazole product is highly polar and has some water solubility. | - Minimize the volume of aqueous washes. - Perform a back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.[3] |
Experimental Protocols
General Protocol for N1-Alkylation of a Pyrazole[8]
This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a base.
Materials:
-
Substituted 1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles[7]
This method provides high regioselectivity for the N2-alkylated product using α-bromoacetates and acetamides as alkylating agents.
Materials:
-
3-Substituted-1H-pyrazole
-
Magnesium bromide (MgBr₂)
-
Anhydrous Tetrahydrofuran (THF)
-
2-bromo-N,N-dimethylacetamide
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Saturated aqueous ammonium chloride (NH₄Cl) in Methanol (MeOH)
-
Isopropyl acetate (i-PrOAc)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
In a glovebox filled with nitrogen, add the 3-substituted-1H-pyrazole (1.0 equivalent) and MgBr₂ (0.2 equivalents) to a vial equipped with a magnetic stir bar.
-
Add anhydrous THF and the 2-bromo-N,N-dimethylacetamide (2.0 equivalents).
-
Add i-Pr₂NEt (2.1 equivalents) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Quench the reaction with a saturated solution of NH₄Cl in MeOH.
-
Concentrate the resulting solution to dryness.
-
Add water to the residue and extract with i-PrOAc.
-
Purify the crude product by silica gel column chromatography using a heptane/i-PrOAc eluent system to isolate the N2-alkylated product.
Data Summary
Table 1: Influence of Reaction Conditions on N1/N2 Isomer Ratio
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | i-Pr₂NEt | THF | 25 °C | 1:99 (with MgBr₂) |
| 3-Methyl-1H-pyrazole | Ethyl bromoacetate | K₂CO₃ | DMF | 100 °C | Major N1 |
| 3-Methyl-1H-pyrazole | Iodomethane | NaH | THF | RT | >95:5 |
| 3-tert-Butyl-1H-pyrazole | Benzyl bromide | K₂CO₃ | DMSO | RT | >95:5 |
| 3-CF₃-pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | Reflux | 5-CF₃ isomer only |
Note: This table is a compilation of representative data from various sources and specific outcomes may vary based on the exact substrate and reaction conditions.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting isomer formation in pyrazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Stability Testing of 1-Isopropyl-1h-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropyl-1h-pyrazole-5-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[1] For this compound, a comprehensive forced degradation study should include exposure to acid, base, oxidative, thermal, and photolytic stress.[2][3][4]
Q2: My compound shows no degradation under initial stress conditions. What should I do?
A2: If you do not observe degradation, it may be necessary to increase the severity of the stress conditions. This can include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time.[2] For example, if refluxing with 0.1N HCl at 60°C for 30 minutes shows no effect, you could try a higher concentration of acid or a longer duration.[2] It's recommended to conduct stress testing in solution for a maximum of 14 days if no degradation is initially observed.[2]
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the structure, which includes a pyrazole ring and a carboxylic acid group, the most probable degradation pathways are hydrolysis and oxidation.[5] The carboxylic acid group is susceptible to decarboxylation under certain conditions, and the pyrazole ring itself can be subject to oxidative cleavage.
Q4: How can I analyze the degradation products?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), is necessary to separate and quantify the parent compound from its degradation products.[6] The method must be validated to ensure it is specific, sensitive, and accurate for this purpose.
Troubleshooting Guides
Issue 1: Poor Mass Balance in Stability Studies
Symptom: The sum of the assay of this compound and its known degradation products is significantly less than 100% of the initial concentration.
Possible Causes & Solutions:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector.
-
Solution: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-UV active compounds.
-
-
Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Solution: Employ headspace gas chromatography (GC) to analyze for volatile products.
-
-
Precipitation of Degradants: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.
-
Solution: Visually inspect samples for any precipitate. If observed, investigate different diluents to ensure all components remain in solution.
-
-
Adsorption to Container: The compound or its degradants may adsorb to the surface of the storage container.
-
Solution: Use silanized glass vials or containers made of an inert polymer to minimize adsorption.
-
Issue 2: Inconsistent Degradation Profile
Symptom: The extent of degradation varies significantly between seemingly identical experiments.
Possible Causes & Solutions:
-
Inconsistent Stress Conditions: Minor variations in temperature, pH, or reagent concentration can lead to different degradation rates.
-
Solution: Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared, accurately measured reagents.
-
-
Contamination: Trace amounts of metal ions or other reactive species can catalyze degradation reactions.[2]
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean.
-
-
Oxygen Exposure: For oxidative degradation studies, the amount of dissolved oxygen can influence the reaction rate.
-
Solution: For reproducible oxidation, consider purging solutions with a consistent stream of air or oxygen. Conversely, to minimize oxidation, sparge solutions with an inert gas like nitrogen or argon.
-
Experimental Protocols
Forced Degradation Study Protocol
A typical forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Acid Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.[4] Heat the solution at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).[2]
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
2. Base Hydrolysis:
-
Procedure: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.[4] Maintain the solution at 60°C and collect samples at specified intervals.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.[2] Keep the solution at room temperature and protected from light. Collect samples at various time points.
4. Thermal Degradation (Solid State):
-
Procedure: Place a thin layer of the solid compound in a petri dish and expose it to a temperature of 70°C in a calibrated oven. Sample the solid at regular intervals for analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of the compound (1 mg/mL in a suitable solvent) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4] A control sample should be kept in the dark under the same temperature conditions.
Data Presentation
Quantitative results from stability studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 10.1 | 4.5 | 99.8 |
| 0.1 M NaOH, 60°C | 12 | 89.7 | 8.2 | N/D | 97.9 |
| 3% H₂O₂, RT | 8 | 91.5 | 6.8 | N/D | 98.3 |
| Thermal (70°C) | 48 | 98.1 | 1.2 | N/D | 99.3 |
| Photolytic | 24 | 96.5 | 2.9 | N/D | 99.4 |
| N/D: Not Detected |
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Plausible degradation pathways for the molecule.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The isomeric substitution pattern on the pyrazole ring profoundly influences the physicochemical properties and, consequently, the biological activity of these molecules. This guide provides a comparative overview of the biological activities of various pyrazole isomers, focusing on their anticancer and anti-inflammatory properties. The data presented herein is a synthesis of findings from multiple studies, highlighting the impact of isomeric variations on therapeutic potential.
Anticancer Activity: Targeting Kinase Signaling Pathways
Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. This section compares the inhibitory activity of substituted pyrazole isomers against Janus Kinase 2 (JAK2) and their cytotoxic effects on cancer cell lines.
Comparative Inhibitory Activity against JAK2
The Janus kinases (JAKs) are a family of tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various malignancies. The following table summarizes the in vitro inhibitory activity of a series of 4-amino-(1H)-pyrazole derivatives against JAK2, demonstrating the impact of substituent placement on inhibitory potency.
| Compound ID | R Group | Target | IC50 (nM) |
| 3a | H | JAK2 | 19.3 |
| 3b | F | JAK2 | 6.7 |
| 3c | Cl | JAK2 | 2.6 |
| 3d | Br | JAK2 | 3.6 |
| 3e | CH3 | JAK2 | 10.5 |
| 3f | CF3 | JAK2 | 2.2 |
Data synthesized from studies on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.
Comparative Cytotoxicity in Cancer Cell Lines
The following table illustrates the cytotoxic activity (GI50) of pyrazole derivatives in the MCF-7 breast cancer cell line. These compounds showcase how different substitution patterns on the pyrazole ring affect their anti-proliferative capabilities.
| Compound ID | Substituents | Cell Line | GI50 (µM) |
| 117b | 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl | MCF-7 | 15.6[1] |
| 163 | 1,2,3-triazole-pyrazole hybrid | MCF-7 | 14.64[1] |
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
A significant application of pyrazole derivatives is in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. This section compares the inhibitory activity of pyrazole isomers against COX-1 and COX-2.
Comparative Inhibition of COX-1 and COX-2
The data below presents the half-maximal inhibitory concentrations (IC50) of various pyrazole derivatives against COX-1 and COX-2, highlighting the selectivity of these compounds.
| Compound ID | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Standard Drug | 5.42 | 2.16 | 2.51[2] |
| 5f | Trimethoxy derivative | 14.34 | 1.50 | 9.56[2] |
| 6e | Pyrazole-pyridazine hybrid | 56.73 | 2.51 | 22.60[2] |
| 6f | Trimethoxy derivative | 9.56 | 1.15 | 8.31[2] |
| 11 | Differently substituted pyrazole | - | 0.043 | -[3] |
| 12 | Differently substituted pyrazole | - | 0.049 | -[3] |
| 15 | Differently substituted pyrazole | - | 0.045 | -[3] |
Data compiled from studies on pyrazole derivatives as COX inhibitors.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
JAK-STAT Signaling Pathway
This diagram illustrates the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, a key target for pyrazole-based anticancer agents.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer, and is a target for pyrazole inhibitors.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the general workflow for an in vitro kinase inhibition assay used to determine the IC50 values of pyrazole compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the JAK2 enzyme.
Objective: To measure the dose-dependent inhibition of recombinant JAK2 enzyme by pyrazole derivatives.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test pyrazole compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 1 mM stock solution.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range.
-
Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Start Kinase Reaction: Add 5 µL of a 2X ATP solution to all wells to initiate the reaction. The final ATP concentration should be near the Km for JAK2.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Reaction Termination and Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 inhibition.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test pyrazole compounds dissolved in DMSO
-
Colorimetric or fluorometric detection kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and heme in the reaction buffer. Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Enzyme Incubation with Inhibitor: In the wells of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin produced using a specific detection method, such as an enzyme immunoassay (EIA) for PGE2. The signal is inversely proportional to the COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a pyrazole compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. The GI50 value is determined from the dose-response curve.
References
A Comparative Guide to the Structural Validation of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. Heterocyclic compounds, such as pyrazole derivatives, are mainstays in medicinal chemistry, valued for their diverse biological activities.[1] However, their synthesis can often yield a mixture of isomers, making robust structural validation not just a procedural step, but a critical checkpoint.
This guide provides an in-depth, comparative framework for validating the structure of 1-Isopropyl-1H-pyrazole-5-carboxylic acid (CAS 920006-32-2).[2][3] We will move beyond simple data reporting to explain the causality behind experimental choices, focusing on a multi-technique approach that creates a self-validating system. We will compare the expected analytical data for the target molecule against its most probable isomers, the 1,3- and 1,4- substituted pyrazoles, to provide a definitive analytical strategy.
The Challenge: Differentiating Pyrazole Regioisomers
The synthesis of substituted pyrazoles, often proceeding from precursors like 2,4-diketoesters, can lead to the formation of different regioisomers.[4] For 1-Isopropyl-pyrazole-carboxylic acid, the primary challenge lies in distinguishing the desired 5-carboxylic acid isomer from the 3- and 4-carboxylic acid variants.
| Structure | IUPAC Name | Key Differentiating Feature |
![]() | This compound | Two adjacent protons on the pyrazole ring (C3-H and C4-H). |
![]() | 1-Isopropyl-1H-pyrazole-3-carboxylic acid | Two adjacent protons on the pyrazole ring (C4-H and C5-H). |
![]() | 1-Isopropyl-1H-pyrazole-4-carboxylic acid[5] | Two non-adjacent protons on the pyrazole ring (C3-H and C5-H). |
While all three isomers share the same molecular formula (C₇H₁₀N₂O₂) and molecular weight (154.17 g/mol ), their distinct atomic connectivity gives rise to unique spectroscopic signatures.[3] This guide will focus on exploiting these differences using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Validating the Structure: A Multi-Pronged Spectroscopic Approach
The process of structure elucidation relies on piecing together evidence from various analytical techniques.[6][7] No single method is foolproof; rather, the convergence of data from multiple independent measurements provides the highest degree of confidence.
Caption: Overall workflow for the structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules as it provides detailed information about the chemical environment and connectivity of atoms.[8][9] For differentiating the pyrazole isomers, ¹H NMR and 2D NMR experiments like HMBC are particularly decisive.
Expertise in Action: Interpreting the Spectra
-
¹H NMR Spectroscopy : This technique reveals the number of different types of protons and their neighboring environments.
-
Isopropyl Group : Expect a septet (a 7-line pattern) around 4.5-5.0 ppm for the single methine proton (-CH) and a doublet (a 2-line pattern) around 1.5 ppm for the six equivalent methyl protons (-CH₃)₂.
-
Carboxylic Acid Proton : A broad singlet, typically downfield, above 12 ppm, which is concentration-dependent and will exchange with D₂O.[10][11]
-
Pyrazole Ring Protons (The Key Differentiator) :
-
For our target (1,5-isomer) : We predict two signals for the protons at the C3 and C4 positions. These protons are adjacent and will split each other, appearing as two distinct doublets . The proton at C3 (adjacent to two nitrogen atoms) will likely be further downfield than the proton at C4.
-
For the 1,4-isomer : The protons at C3 and C5 are not adjacent. Therefore, they will appear as two distinct singlets .[5]
-
For the 1,3-isomer : Similar to the 1,5-isomer, the protons at C4 and C5 are adjacent and should appear as two doublets . Distinguishing the 1,3- and 1,5-isomers requires further 2D NMR analysis.
-
-
-
¹³C NMR Spectroscopy : This provides a count of the unique carbon atoms in the molecule.[10][11] We expect 7 distinct signals for our target compound:
-
Carboxyl Carbon : ~165-175 ppm.
-
Pyrazole Ring Carbons : Three signals, typically in the 110-150 ppm range.
-
Isopropyl Carbons : One methine carbon (~50-60 ppm) and one methyl carbon signal (~20-25 ppm).
-
-
2D NMR (HMBC & HSQC) : These experiments are crucial for unambiguously establishing connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons. This helps assign which proton signal corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. To confirm the this compound structure, we would look for a correlation between the isopropyl methine proton and the C5 carbon of the pyrazole ring. This correlation would be absent in the 1,3-isomer.
-
Caption: Key HMBC correlation differentiating the 1,5- and 1,3-isomers.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation : Weigh 5-10 mg of the pyrazole derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8] DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrument Setup : Place the tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Perform standard 2D experiments, including gCOSY, gHSQC, and gHMBC, to establish correlations.
-
-
Data Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental formula.[12] The fragmentation pattern can also offer structural clues.
Expertise in Action: Interpreting the Mass Spectrum
-
Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent peak for the protonated molecule [M+H]⁺ at m/z 155.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₇H₁₀N₂O₂ to within a few parts per million.
-
Fragmentation Pattern : While the isomers will have the same molecular weight, their fragmentation patterns under harsher ionization or tandem MS (MS/MS) may differ. Common fragmentation pathways for pyrazole carboxylic acids can include:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the isopropyl group (-C₃H₇, 43 Da).
-
Cleavage of the pyrazole ring.[13] The relative abundance of these fragment ions can sometimes provide clues to the isomer's structure, though NMR remains the primary tool for this purpose.
-
Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a liquid chromatography-mass spectrometry (LC-MS) system, typically with a reversed-phase C18 column.
-
Method : Inject a small volume (1-5 µL) of the sample. Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound.
-
Data Acquisition : Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. Perform MS/MS on the parent ion to induce fragmentation and obtain structural information.
Infrared (IR) Spectroscopy: Confirming Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule but is generally insufficient for distinguishing between regioisomers of this type.[14]
Expertise in Action: Interpreting the IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid.[10][11]
-
C-H Stretch (Aliphatic) : Sharp peaks just below 3000 cm⁻¹ for the isopropyl group.
-
C=O Stretch (Carbonyl) : A strong, sharp absorption band between 1690 and 1760 cm⁻¹. Its exact position can be affected by hydrogen bonding.[10][14]
-
C=N and C=C Stretches (Pyrazole Ring) : Absorptions in the 1400-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend : Bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively.[14]
While these bands confirm the presence of the carboxylic acid, isopropyl, and pyrazole moieties, they will be nearly identical across all three isomers. Therefore, IR serves as a preliminary confirmation of functional groups rather than a tool for isomer differentiation.
Protocol: FTIR-ATR Analysis
-
Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Summary: A Comparative Data Table for Isomer Differentiation
| Analytical Technique | Expected Result for this compound (Target) | Expected Result for 1-Isopropyl-1H-pyrazole-4-carboxylic acid (Isomer) | Rationale for Differentiation |
| ¹H NMR (Pyrazole Region) | Two doublets (~7.5-8.0 ppm) | Two singlets (~7.8-8.2 ppm) | The coupling (or lack thereof) between pyrazole protons is the most definitive indicator of their relative positions. |
| ¹³C NMR (Carboxyl Carbon) | ~165-175 ppm | ~165-175 ppm | Unlikely to be a primary differentiating feature. |
| HMBC | Correlation from isopropyl -CH proton to the C5 carbon of the pyrazole ring. | No correlation from isopropyl -CH proton to the C4 carbon (correlation to C3 and C5 expected). | HMBC provides unambiguous proof of the N-substituent's connection point to the pyrazole ring. |
| Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 155.0815 | [M+H]⁺ at m/z 155.0815 | Confirms elemental formula for both; not a differentiating technique on its own. |
| IR Spectroscopy | Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1710 cm⁻¹) | Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1710 cm⁻¹) | Confirms functional groups but provides no information on their relative positions. |
Conclusion
The structural validation of this compound is a clear demonstration of the necessity for a multi-technique, evidence-based approach. While IR spectroscopy can confirm the presence of the required functional groups and mass spectrometry can verify the molecular formula, they fall short in distinguishing it from its key regioisomers. The definitive evidence is provided by NMR spectroscopy. The observation of two coupled doublets in the ¹H NMR spectrum strongly indicates adjacent protons on the pyrazole ring, and a specific HMBC correlation between the isopropyl methine proton and the C5-carbon provides the final, unambiguous proof of the 1,5-substitution pattern. By systematically applying these techniques and understanding the causality behind the expected data, researchers can ensure the structural integrity of their compounds with the highest degree of scientific confidence.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound | 920006-32-2 [chemicalbook.com]
- 3. sinfoochem.com [sinfoochem.com]
- 4. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 5. 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7 [sigmaaldrich.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
1-Isopropyl-1h-pyrazole-5-carboxylic acid vs other pyrazole inhibitors
The pyrazole scaffold is a foundational structural motif in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its inherent chemical versatility allows for extensive structural modifications, leading to compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This guide offers a comparative analysis of various pyrazole-based inhibitors, with a focus on their performance in preclinical studies. While specific experimental data for 1-Isopropyl-1H-pyrazole-5-carboxylic acid is not publicly available, this guide will provide a valuable comparative context by examining other well-characterized pyrazole inhibitors.
Performance of Pyrazole-Based COX Inhibitors
A significant class of pyrazole-based drugs functions by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation.[2] The two primary isoforms, COX-1 and COX-2, play distinct roles; COX-1 is involved in homeostatic functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]
The following table summarizes the in vitro inhibitory activity of several pyrazole derivatives against COX-1 and COX-2, showcasing the range of potency and selectivity achievable with this scaffold.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.87 | 8.85 | [5] |
| Phenylbutazone | Non-selective COX | - | - | [2] |
| SC-558 | COX-2 | - | - | [6] |
| Compound 4a | COX-2 | 0.67 | 8.41 | [5] |
| Compound 4b | COX-2 | 0.58 | 10.55 | [5] |
| Compound 2a | COX-2 | 0.01987 | - | [6] |
| Compound 3b | COX-2 | 0.03943 | 22.21 | [6] |
| Compound 4a (from another study) | COX-2 | 0.06124 | 14.35 | [6] |
| Compound 5b | COX-2 | 0.03873 | 17.47 | [6] |
| Compound 5e | COX-2 | 0.03914 | 13.10 | [6] |
Performance of Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives have also been extensively developed as kinase inhibitors for applications in oncology.[1][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The table below presents the inhibitory activity of representative pyrazole-based compounds against various cancer cell lines and kinase targets.
| Compound | Target Cell Line/Enzyme | GI50/IC50 (µM) | Reference |
| Compound 4a | K562 (leukemia) | 0.26 | [7] |
| A549 (lung cancer) | 0.19 | [7] | |
| Compound 5b | K562 (leukemia) | 0.021 | [7] |
| MCF-7 (breast cancer) | 1.7 | [7] | |
| A549 (lung cancer) | 0.69 | [7] | |
| Tubulin Polymerization | 7.30 | [7] | |
| Compound 35 | HepG2 (liver cancer) | 3.53 | [3] |
| MCF7 (breast cancer) | 6.71 | [3] | |
| Hela (cervical cancer) | 5.16 | [3] | |
| Compound 36 | CDK2 | 0.199 | [3] |
| Compound 3i | VEGFR-2 | 0.00893 | [8] |
| Compound 3a | VEGFR-2 | 0.03828 | [8] |
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate pyrazole inhibitors.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Arachidonic acid serves as the substrate.
2. Assay Procedure:
-
The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution at a specific temperature for a defined period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a set time and then terminated.
3. Detection:
-
The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured using a commercially available enzyme immunoassay (EIA) kit.
4. Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro COX inhibition assay.
In Vitro Kinase Inhibition Assay
This assay is used to screen compounds for their ability to inhibit the activity of a specific kinase.
1. Reagents and Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound
2. Assay Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
A reaction mixture is prepared containing the purified kinase, the substrate, and ATP.
-
The test compound is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set period.
3. Detection:
-
The kinase activity is measured. A common method is to quantify the amount of phosphorylated substrate, often using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.
4. Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.[1] To assess cross-reactivity, the compound can be screened against a panel of kinases.[1]
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathways
Pyrazole inhibitors often target key nodes in cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the biological effects of a novel inhibitor.
Cyclooxygenase (COX) Pathway
The COX pathway is a primary target for anti-inflammatory pyrazole derivatives.
Caption: The Cyclooxygenase (COX) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
Mechanism of Action: The NAAA-PEA-PPAR-α Signaling Pathway
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
For researchers and professionals in drug development, this guide provides a detailed comparison of pyrazole azabicyclo[3.2.1]octane sulfonamides as a novel class of non-covalent inhibitors for N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). The inhibition of NAAA is a promising therapeutic strategy for managing inflammatory conditions by preventing the degradation of the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA).[1][2][3]
NAAA is a lysosomal enzyme responsible for the hydrolysis of N-acylethanolamines, with a preference for PEA.[3] By inhibiting NAAA, the levels of PEA increase, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[1][3][4] The activation of PPAR-α results in anti-inflammatory and analgesic effects.[3][5]
Structure-Activity Relationship (SAR) Evolution
A systematic SAR study of pyrazole azabicyclo[3.2.1]octane sulfonamides led to the identification of potent NAAA inhibitors. The key structural features influencing inhibitory activity are modifications to the pyrazole ring and the stereochemistry of the substituent on the azabicyclo[3.2.1]octane core.[6]
Pyrazole Ring Modifications
The substituents on the pyrazole ring significantly impact the inhibitory potency. Generally, small alkyl groups are well-tolerated.
| Compound | R1 | R2 | h-NAAA IC50 (µM) |
| 1 | Methyl | Methyl | 1.05 |
| 8 | Methyl | Ethyl | 0.62 |
| 9 | Methyl | n-Propyl | 0.33 |
| 10 | Methyl | n-Butyl | 0.91 |
| 11 | Methyl | iso-Propyl | 0.64 |
| 12 | Methyl | tert-Butyl | 0.78 |
| 15 | Ethyl | Ethyl | 1.11 |
Data sourced from Di Fruscia et al., J Med Chem, 2021.[6]
Azabicyclo[3.2.1]octane Core Modifications
The stereochemistry of the substituent at the 3-position of the azabicyclo[3.2.1]octane core is crucial for activity. The endo configuration is preferred over the exo configuration, which is devoid of activity.[6] Further optimization of the substituent led to the discovery of compound 50 (ARN19689), which incorporates an ethoxymethyl-pyrazinyloxy group and exhibits low nanomolar potency.[1][6][7]
| Compound | Substituent at 3-position | Stereochemistry | h-NAAA IC50 (µM) |
| 20 | -O-Ph | endo | 0.23 |
| 21 | -O-Ph | exo | > 30 |
| 39 | 5-butyl-pyrazinyloxy | endo | 0.026 |
| 40 | 5-butyl-pyrazinyloxy | exo | 11.8 |
| 50 (ARN19689) | 5-ethoxymethyl-pyrazinyloxy | endo | 0.042 |
Data sourced from Di Fruscia et al., J Med Chem, 2021.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazole azabicyclo[3.2.1]octane sulfonamides.
General Workflow for NAAA Inhibitor Screening
In Vitro NAAA Inhibition Assay (Fluorogenic Method)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAAA.[2]
Materials:
-
Human recombinant NAAA enzyme
-
NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5[2]
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)[2]
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[2]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.[2]
-
Enzyme Addition: Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.[2]
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in assay buffer) to each well.[2]
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of NAAA inhibitors to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
NAAA inhibitor stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., mouse TNF-α, IL-6)[2]
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Inhibitor Treatment: Prepare serial dilutions of the NAAA inhibitor in culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control with the same final concentration of DMSO.[2]
-
LPS Stimulation: After a 1-hour pre-incubation with the inhibitor, add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.[2]
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[2]
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the LPS-stimulated vehicle control wells to determine the dose-dependent inhibitory effect of the NAAA inhibitor.
Comparison with Other NAAA Inhibitors
The pyrazole azabicyclo[3.2.1]octane sulfonamides represent a class of non-covalent NAAA inhibitors. Other classes of NAAA inhibitors have been developed, including analogues of the natural substrate PEA and compounds containing a β-lactone moiety, which are often covalent inhibitors.[8] The non-covalent nature of the pyrazole azabicyclo[3.2.1]octane sulfonamides may offer advantages in terms of safety and pharmacokinetic profile.
Conclusion
The SAR evolution of pyrazole azabicyclo[3.2.1]octane sulfonamides has led to the discovery of potent, non-covalent NAAA inhibitors with promising therapeutic potential for inflammatory conditions. The detailed SAR data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development. The lead compound, ARN19689, with its low nanomolar potency and favorable drug-like properties, serves as an excellent starting point for further investigation.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 5. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pyrazole-Based Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to existing antifungal therapies necessitates the exploration of novel chemical scaffolds. Pyrazole derivatives have garnered significant attention as a promising class of antifungal agents. This guide provides a comparative analysis of the efficacy of various pyrazole-based compounds, supported by experimental data, to aid researchers in the development of new and effective antifungal drugs.
In Vitro Efficacy of Pyrazole-Based Antifungal Agents
The antifungal activity of pyrazole derivatives has been evaluated against a range of fungal pathogens, including both plant and human pathogens. The following tables summarize the in vitro efficacy, primarily measured by the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC).
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides have demonstrated notable efficacy, particularly against phytopathogenic fungi. A number of commercial fungicides, including Penthiopyrad, Furametpyr, Penflufen, Isopyrazam, and Bixafen, belong to this class and are known to inhibit succinate dehydrogenase.[1]
| Compound | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Reference |
| 7af | Rhizoctonia solani | - | Carbendazol | 1.00 | [1] |
| 7bc | Rhizoctonia solani | - | Carbendazol | 1.00 | [1] |
| 7bg | Rhizoctonia solani | - | Carbendazol | 1.00 | [1] |
| 7bh | Rhizoctonia solani | - | Carbendazol | 1.00 | [1] |
| 7bi | Rhizoctonia solani | - | Carbendazol | 1.00 | [1] |
| A7 | Botrytis cinerea | 0.79 | Boscalid | 0.60 | [2] |
| B11 | Botrytis cinerea | 0.56 | Boscalid | 0.60 | [2] |
| 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 | [3] |
| 8e | Sclerotinia sclerotiorum | 0.123 | Boscalid | 0.159 | [3] |
Note: '-' indicates that the inhibition percentage was lower than 50% at a concentration of 100 µg/mL.
Isoxazolol Pyrazole Carboxylate Derivatives
Isoxazolol pyrazole carboxylates represent another promising subclass of pyrazole-based antifungals.
| Compound | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Reference |
| 7ai | Alternaria porri | 2.24 | Carbendazol | - | [1] |
| 7ai | Marssonina coronaria | 3.21 | Carbendazol | - | [1] |
| 7ai | Cercospora petroselini | 10.29 | Carbendazol | - | [1] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [1] |
Other Pyrazole Derivatives
Novel pyrazole derivatives are continuously being synthesized and evaluated. For instance, azomethine-pyrazole derivatives have shown activity against Candida species and Cryptococcus neoformans.[4] One notable compound, AzoNH, demonstrated 50% inhibition of C. neoformans at a concentration of 2.83 μg/mL.[4] Another study on triazoles containing phenylethynyl pyrazole side chains reported compounds with excellent in vitro activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 µg/mL.[5]
Mechanism of Action: Succinate Dehydrogenase Inhibition
A primary mechanism of action for many pyrazole-based antifungal agents is the inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the citric acid cycle and the electron transport chain.[6] By binding to the ubiquinone binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption of the mitochondrial respiratory chain leads to a depletion of cellular ATP, ultimately causing fungal cell death.
The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The succinate-binding site is located on the SDHA subunit, while the ubiquinone-binding site is situated in a pocket formed by the SDHB, SDHC, and SDHD subunits.[7] Pyrazole carboxamide inhibitors are thought to bind to this ubiquinone-binding site.
In Vivo Efficacy
While in vitro data provides valuable initial screening, in vivo studies are crucial for determining the therapeutic potential of these compounds.
One study investigating triazole derivatives with phenylethynyl pyrazole side chains demonstrated in vivo efficacy in a murine model of systemic C. albicans infection. Compound 6c was shown to effectively protect mice from infection at doses of 0.5, 1.0, and 2.0 mg/kg.[5][8]
In another study, a pyrazole-isoxazole derivative (5b ) was evaluated in a Galleria mellonella infection model. While the compound itself showed some efficacy, its combination with voriconazole resulted in a significantly higher survival rate of the larvae, indicating a synergistic effect.[9]
Experimental Protocols
Mycelium Growth Inhibition Assay
This method is commonly used to determine the antifungal activity of compounds against filamentous fungi.
1. Fungal Culture Preparation:
-
The test fungus is cultured on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is available.
2. Preparation of Test Compound Solutions:
-
The pyrazole-based compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of dilutions of the stock solution are made in the molten agar medium to achieve the desired final concentrations.
3. Assay Procedure:
-
The agar medium containing the test compound is poured into sterile Petri dishes.
-
A small disc of the fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of each plate.
-
A plate containing the solvent without the test compound serves as a negative control, and a plate with a known commercial fungicide (e.g., Carbendazim) serves as a positive control.
-
The plates are incubated at an appropriate temperature for the specific fungus until the mycelial growth in the negative control plate reaches the edge of the plate.
4. Data Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Broth Microdilution Assay for MIC Determination
This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
1. Inoculum Preparation:
-
The fungal strain is grown on an appropriate agar medium.
-
A suspension of fungal cells or spores is prepared in sterile saline or water and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in the test medium (e.g., RPMI-1640) to the final desired inoculum density.
2. Preparation of Test Compound Dilutions:
-
The pyrazole-based compound is serially diluted (usually two-fold) in a 96-well microtiter plate containing the test medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
A well with the fungal suspension and no compound serves as a growth control, and a well with medium only serves as a sterility control.
-
The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the enzymatic activity of SDH and can be used to determine the inhibitory potential of pyrazole compounds.
1. Sample Preparation:
-
Mitochondria are isolated from the target fungal cells.
-
The protein concentration of the mitochondrial preparation is determined.
2. Assay Reaction:
-
The reaction mixture typically contains a buffer (e.g., phosphate buffer), a substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride - INT).
-
The mitochondrial sample is added to the reaction mixture.
-
The test compound (pyrazole derivative) is added at various concentrations to determine its inhibitory effect.
3. Measurement:
-
The reduction of the electron acceptor is measured spectrophotometrically over time. For example, the reduction of DCIP results in a decrease in absorbance at 600 nm, while the reduction of INT to formazan results in an increase in absorbance at around 490 nm.
4. Data Analysis:
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Conclusion
Pyrazole-based compounds represent a versatile and potent class of antifungal agents with significant potential for the development of new therapies. Their primary mechanism of action through the inhibition of the essential fungal enzyme succinate dehydrogenase provides a clear target for rational drug design. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers working to advance the field of antifungal drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of the most promising candidates.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. proteopedia.org [proteopedia.org]
- 8. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Carboxylic Acids: Bridging the Gap Between In Vitro Efficacy and In Vivo Activity
For researchers, scientists, and professionals in drug development, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the evaluation of novel therapeutic agents. This guide provides a comprehensive comparison of the in vitro and in vivo activities of pyrazole carboxylic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and inflammation.
This guide synthesizes experimental data to offer an objective comparison, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative pyrazole carboxylic acid derivatives, offering a comparative overview of their potency and efficacy in different experimental settings.
Table 1: In Vitro Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | HeLa (Cervical) | MTT Assay | 2.41 | [1] |
| HCT-116 (Colon) | MTT Assay | 2.41 | [1] | |
| RPMI-8226 (Myeloma) | MTT Assay | 3.34 | [1] | |
| MCF-7 (Breast) | MTT Assay | 28.93 | [1] | |
| 2 | MGC-803 (Gastric) | MTT Assay | 15.43 | [2] |
| 3 | HepG2 (Liver) | MTT Assay | 6.1 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound ID | Animal Model | Assay Type | Dose | % Edema Inhibition | Reference |
| 4 | Rat | Carrageenan-induced paw edema | 1 mM | 93.80% | [2] |
| 5 | Rat | Carrageenan-induced paw edema | - | 78.9 - 96% | [2] |
| 6 | Rat | Carrageenan-induced paw edema | - | 98.16% | [2] |
The data presented is a compilation from various sources for illustrative purposes and direct comparison of compounds across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
In Vitro Anticancer Activity: MTT Assay
The in vitro cytotoxicity of pyrazole carboxylic acid derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of the pyrazole carboxylic acid derivatives and incubated for a further 48 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves, representing the concentration at which a 50% inhibition of cell growth is observed.[1]
MTT Assay Workflow
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[3]
Workflow:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds (pyrazole carboxylic acid derivatives) or a standard drug (e.g., indomethacin) are administered to the rats, typically intraperitoneally or orally.[4] A control group receives only the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30 minutes), a sub-plantar injection of a 1% carrageenan suspension is administered into the right hind paw of each rat to induce localized inflammation and edema.[4]
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Research SOP: EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF TEST SAMPLE IN CARRAGEENAN INDUCED RAT PAW EDEMA (ACUTE MODEL) [researchsop.com]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
Comparative Guide to Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors
For researchers and drug development professionals, understanding the selectivity of enzyme inhibitors is critical for developing safe and effective therapeutics. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2] However, the potential for cross-reactivity—the inhibition of unintended "off-target" enzymes—can lead to adverse effects or, in some cases, beneficial polypharmacology.
This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.
Data Presentation: Comparative Kinase Inhibition Profiles
The selectivity of a pyrazole-based inhibitor is highly dependent on the substitutions made to the core ring structure.[3][4][5] A compound's cross-reactivity is typically quantified by comparing its inhibitory concentration (IC50) against its primary target versus a panel of other enzymes. The following table summarizes the inhibitory activity of representative pyrazole-based kinase inhibitors, illustrating a spectrum from highly selective to multi-targeted agents.
| Compound Name | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) | Reference |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A | >1000 | >3000x | [1] |
| SP-96 | Aurora B | 0.316 | FLT3 | >632 | >2000x | [1] |
| KIT | >632 | >2000x | [1] | |||
| Compound 1b | Haspin | 57 | DYRK1A | >1000 | >17.5x | [4] |
| Compound 2c | Haspin | 62 | DYRK1A | 248 | 4x | [4] |
| Compound 3 | ALK | 2.9 | FAK | 29 | 10x | [1] |
| Compound 8 | Aurora A / B | 35 / 75 | Multiple (22 kinases with >80% inhibition at 1µM) | - | Low | [1] |
Analysis:
-
High Selectivity: Barasertib and SP-96 demonstrate exceptional selectivity for their primary target, Aurora B kinase, with over 2000-fold greater potency compared to other tested kinases.[1] This level of specificity is highly desirable to minimize off-target effects.
-
Moderate Selectivity: Compounds like the pyrazolo[3,4-g]isoquinoline 1b and the ALK inhibitor Compound 3 show a more moderate selectivity profile, with a 10- to 17-fold preference for their primary target.[1][4]
-
Low Selectivity (Multi-Targeted): Some pyrazole derivatives, such as Compound 8 , are designed to be or are inherently multi-targeted, inhibiting a broad range of kinases.[1] While this can lead to more off-target effects, it can also be therapeutically beneficial in complex diseases like cancer.
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable cross-reactivity data.[3] The most common method for assessing inhibitor selectivity is through a large-panel in vitro kinase activity assay.[6]
Protocol: In Vitro Kinase Inhibition Assay for Cross-Reactivity Profiling
Objective: To determine the inhibitory activity (IC50) of a pyrazole-based compound against a broad panel of purified protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for dose-response analysis (e.g., 11-point, 3-fold serial dilution).[3]
-
-
Reaction Mixture Preparation:
-
Kinase Reaction:
-
Add the serially diluted inhibitor to the appropriate wells of the assay plate.
-
Add the kinase/substrate reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration typically near its Michaelis-Menten constant (Km) for that specific enzyme.[3]
-
Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60 minutes).[7]
-
-
Detection and Measurement:
-
Stop the reaction and measure the remaining kinase activity. A common method is to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.[7]
-
Detection can be achieved using various technologies, such as ADP-Glo™ (Promega), which uses a luminescence-based signal.[7]
-
Read the signal on a compatible microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (control wells with no enzyme) from all data points.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" control as 0% activity.
-
Calculate the IC50 value by fitting the normalized dose-response data to a four-parameter logistic (or sigmoidal) curve using appropriate software (e.g., GraphPad Prism).[7]
-
Visualizations
Diagrams are crucial for illustrating complex workflows and biological pathways. The following visualizations were generated using Graphviz (DOT language) and adhere to the specified design constraints.
Conclusion
The pyrazole scaffold remains a highly valuable core for the design of potent enzyme inhibitors. However, achieving target selectivity is a significant challenge that requires careful structural modification and comprehensive profiling. As demonstrated, subtle changes to the pyrazole core can dramatically alter a compound's cross-reactivity profile, shifting it from a highly selective agent to a multi-targeted inhibitor. The systematic application of broad-panel biochemical screening, followed by validation in cellular assays, is a cornerstone of modern drug discovery, enabling researchers to fully characterize the selectivity of novel pyrazole-based inhibitors and better predict their therapeutic potential and possible side effects.[6][7]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 1,3- and 1,5-Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, pyrazoles stand out as a critical scaffold in medicinal chemistry. The regiochemistry of substitution on the pyrazole ring significantly influences the molecule's biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of 1,3- and 1,5-disubstituted pyrazoles, supported by experimental data and protocols to aid in their unambiguous identification.
The differentiation between 1,3- and 1,5-disubstituted pyrazole isomers is a common challenge in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable tools for this purpose. This guide will delve into the characteristic spectral features of each isomer, providing a clear framework for their analysis.
Comparative Spectroscopic Data
The following tables summarize typical quantitative data for 1,3- and 1,5-disubstituted pyrazoles, offering a direct comparison of their key spectroscopic characteristics.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | 1,3-Disubstituted Pyrazole (Ex: 1-Phenyl-3-methyl-1H-pyrazole) | 1,5-Disubstituted Pyrazole (Ex: 1-Phenyl-5-methyl-1H-pyrazole) | Key Observations |
| H-4 | ~6.3 ppm (d) | ~6.1 ppm (d) | The H-4 proton in the 1,5-isomer is typically found slightly upfield compared to the 1,3-isomer. |
| H-5 | ~7.7 ppm (d) | - | The H-5 proton in the 1,3-isomer is significantly downfield due to the anisotropic effect of the adjacent N-1 substituent. |
| Substituent Protons | Phenyl: ~7.2-7.5 ppm (m), Methyl: ~2.3 ppm (s) | Phenyl: ~7.2-7.5 ppm (m), Methyl: ~2.4 ppm (s) | Substituent chemical shifts are generally similar but can be influenced by subtle electronic differences. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃[1][2][3][4][5][6]
| Position | 1,3-Disubstituted Pyrazole (Ex: 1-Phenyl-3-methyl-1H-pyrazole) | 1,5-Disubstituted Pyrazole (Ex: 1-Phenyl-5-methyl-1H-pyrazole) | Key Observations |
| C-3 | ~151 ppm | ~141 ppm | The chemical shift of the substituted C-3 in the 1,3-isomer is significantly downfield compared to the C-5 substituted carbon in the 1,5-isomer. |
| C-4 | ~107 ppm | ~105 ppm | The C-4 carbon chemical shift is relatively similar in both isomers. |
| C-5 | ~130 ppm | ~148 ppm | The C-5 carbon in the 1,3-isomer is deshielded, while the substituted C-5 in the 1,5-isomer is found further downfield. |
Table 3: Key IR Absorption Frequencies (cm⁻¹)[7][8][9][10][11]
| Vibrational Mode | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | General Range & Notes |
| C=N Stretch | ~1500-1550 | ~1500-1550 | A strong band characteristic of the pyrazole ring. |
| C-H Aromatic Stretch | >3000 | >3000 | Typical for aromatic C-H bonds. |
| Ring Vibrations | ~1400-1450 and ~1100-1200 | ~1400-1450 and ~1100-1200 | Multiple bands corresponding to the pyrazole ring system. The precise positions can be influenced by the nature of the substituents.[1] |
| N-H Stretch (for N-unsubstituted) | ~3100-3500 (broad) | ~3100-3500 (broad) | Present in N-unsubstituted pyrazoles and indicative of hydrogen bonding.[2] |
Table 4: Mass Spectrometry Fragmentation Patterns (EI-MS)[13][14][15]
| Isomer Type | Common Fragmentation Pathways | Key Fragment Ions |
| 1,3-Disubstituted Pyrazole | - Loss of substituents- Ring cleavage | - [M]+• (Molecular ion)- [M - R³]+•- Fragments from substituent breakdown |
| 1,5-Disubstituted Pyrazole | - Loss of substituents- Ring cleavage | - [M]+• (Molecular ion)- [M - R⁵]+•- Fragments from substituent breakdown |
Note: Mass spectral fragmentation is highly dependent on the specific substituents and the ionization method used. A detailed analysis of the fragmentation patterns of the substituents is often crucial for distinguishing isomers.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of substituted pyrazoles are provided below.
Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles via Condensation of 1,3-Dicarbonyl Compounds with Substituted Hydrazines[16][17][18]
This method is one of the most common and versatile approaches to pyrazole synthesis. The regioselectivity of the reaction is influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., HCl, H₂SO₄)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
If using a catalyst, add a catalytic amount to the reaction mixture.
-
Reflux the reaction mixture for a period of 2 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired pyrazole isomers.
Note: The separation of the resulting 1,3- and 1,5-isomers often requires careful chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [2]
-
Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a sufficient number of scans.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 1,3- and 1,5-substituted pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine.
Caption: General synthesis of 1,3- and 1,5-pyrazoles.
By carefully applying these spectroscopic methods and synthetic protocols, researchers can confidently distinguish between 1,3- and 1,5-substituted pyrazole isomers, a critical step in the journey of drug discovery and materials science.
References
A Comparative Guide to the Validation of Analytical Methods for Pyrazole Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of pyrazole derivatives, crucial compounds in pharmaceutical development. We will delve into the performance of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols. This objective comparison is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction to Analytical Method Validation
The validation of an analytical method ensures that the procedure is suitable for its intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, this involves demonstrating that the method is reliable, reproducible, and accurate for the analysis of a specific analyte.[1][2][3] Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3]
Comparative Analysis of Analytical Methods
The selection of an analytical method for pyrazole derivative quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of RP-HPLC and LC-MS/MS methods based on published data.
Table 1: Comparison of Validated RP-HPLC Methods for Pyrazole Derivative Quantification
| Parameter | Method 1: Pyrazoline Derivative[4] | Method 2: Pyrazoline Derivative | Method 3: (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide[5] | Method 4: (4Z) 3 methyl 1 (4 nitrobenzoyl) 1H pyrazole 4,5 dione 4[(4fluorophenyl)hydrazone][6] |
| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) | Eclipse XDB C18 (150mm X 4.6mm X 5µm) | Shim-pack GIST C18 (5 µm, 150 × 4.6 mm) | Luna 5µ C 18 (2). 250 × 4.80 mm |
| Mobile Phase | Water and Methanol (20:80 v/v) with 0.1% trifluoroacetic acid | 0.1% trifluoroacetic acid and methanol (20: 80) | Acetonitrile and 0.1% TFA in water (75:25 v/v) | Acetonitrile and water (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | UV at 206 nm | UV at 206 nm | PDA at 333 nm | UV at 237 nm |
| Linearity Range | 50-150 µg/mL | 50-80 µg/mL | 2.5–50 µg/mL | 0.5-50 ppm |
| Correlation Coefficient (r²) | 0.9995 | 0.998 | 0.9994 | Not Specified |
| LOD | 4 µg/mL | 4 µg/mL | 2.43 µg/mL | Not Specified |
| LOQ | 15 µg/mL | 15 µg/mL | 7.38 µg/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 110% to 112% | Not Specified |
| Precision (% RSD) | < 2.0% | < 2.0% | < 2% | 0.3% |
Table 2: Comparison of Validated LC-MS/MS Methods for Pyrazole Derivative Quantification
| Parameter | Method 1: 3,4-Dimethyl-1H-Pyrazole (3,4-DMP)[7][8] | Method 2: Five Pyrazole Fungicides[9] |
| LC Column | Phenomenex Kinetex biphenyl (50 × 3 mm, 2.6 µm) or C18 (50 × 3 mm, 2.6 µm) | Not Specified |
| Mobile Phase | A: 0.01% Perfluorooctanoic acid in water, B: Methanol | Not Specified |
| Flow Rate | 0.4 mL/min | Not Specified |
| Ionization Mode | Not Specified | Not Specified |
| Monitored Transitions (m/z) | 3,4-DMP: 97.4→56.2 and 97.4→70.2; IS (3,4-HDMP): 99.2→57.2 | Not Specified |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| LOQ | 10-fold improvement on the most sensitive existing method | Not Specified |
| Accuracy (% Recovery) | 101-107% (using 3,4-DMP-15N2 as internal standard) | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for the validation of an analytical method for a pyrazole derivative, based on established practices.
This protocol is a representative example for the validation of an RP-HPLC method for a pyrazoline derivative.[4]
1. Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detector: UV detector set at 206 nm.
-
Column Temperature: 25 ± 2°C.
2. Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by analyzing blank samples, placebo, and spiked samples.
-
Linearity: Prepare a series of standard solutions of the pyrazoline derivative at concentrations ranging from 50 to 150 µg/mL.[4] Plot the peak area against the concentration and determine the correlation coefficient, which should be ≥ 0.999.[4]
-
Accuracy: The accuracy is determined by the recovery of known amounts of the analyte added to a placebo. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for both should be ≤ 2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by visual evaluation.[4]
-
Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[4]
This protocol is a representative example for the validation of an LC-MS/MS method for a pyrazole derivative, such as 3,4-Dimethyl-1H-Pyrazole (3,4-DMP).[7][8]
1. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Agilent 6470 triple quadrupole tandem mass spectrometer or equivalent.
-
Column: Phenomenex Kinetex biphenyl (50 × 3 mm, 2.6 µm).[7]
-
Mobile Phase: Gradient elution with Phase A (0.01% perfluorooctanoic acid in water) and Phase B (methanol).[7] The gradient starts at 20% B for 0.5 min, increases to 80% B by 4 min, holds until 7.5 min, and then returns to 20% B.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 1 µL.[7]
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: For 3,4-DMP, quantifier is m/z 97.4→56.2 and qualifier is m/z 97.4→70.2.[7] An internal standard, such as 3,4-DMP-¹⁵N₂, should be used for accurate quantification.[8]
2. Validation Parameters:
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
-
Linearity: A calibration curve is constructed by analyzing a series of standards over the expected concentration range in the biological matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: The stability of the analyte is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams are provided.
Caption: Analytical Method Validation Workflow as per ICH Guidelines.
Caption: Hypothetical Signaling Pathway Inhibition by a Pyrazole Derivative.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ijcpa.in [ijcpa.in]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth technical comparison of the biological activity of a specific class of pyrazole derivatives: 1-Isopropyl-1H-pyrazole-5-carboxylic acid analogs. We will delve into their potential as kinase inhibitors, comparing a representative analog against established drugs targeting similar signaling pathways. This analysis is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability for researchers in the field.
Introduction: The Versatility of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of pyrazole have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents. A key area of interest is their utility as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
This guide will focus on analogs of this compound, a scaffold that has shown promise in the development of novel kinase inhibitors. We will explore the structure-activity relationships (SAR) that govern their biological effects and compare their performance with established clinical candidates.
Targeting Apoptosis Signal-Regulating Kinase 1 (ASK1)
Our investigation centers on a specific analog, N-(6-(1-isopropyl-1H-pyrazole-5-yl)pyridin-2-yl)quinoxaline-2-carboxamide , which has been synthesized and evaluated as an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses.[2] Activation of ASK1 by various stressors, such as reactive oxygen species (ROS), can trigger downstream signaling cascades involving p38 and JNK, leading to inflammation, apoptosis, and fibrosis.[2] Consequently, inhibitors of ASK1 are being actively pursued as therapeutic agents for a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and certain cancers.[3]
The ASK1 Signaling Pathway
The activation of ASK1 is a critical event in the cellular stress response. The following diagram illustrates the central role of ASK1 in mediating downstream signaling.
Caption: The ASK1 signaling pathway is activated by cellular stress, leading to downstream effects.
Comparative Analysis: this compound Analog vs. Established Inhibitors
To objectively evaluate the potential of our lead pyrazole analog, we will compare its performance against established kinase inhibitors. Given that our lead compound targets ASK1, a direct comparison with a clinical-stage ASK1 inhibitor is most relevant. Selonsertib (GS-4997) , a selective ASK1 inhibitor that has undergone extensive clinical investigation, serves as an appropriate benchmark.[4][5]
For a broader perspective on the activity of pyrazole-based kinase inhibitors and to provide context within the wider landscape of cancer therapeutics, we will also include data for Danusertib (PHA-739358) and Tozasertib (VX-680) . These are potent, well-characterized pan-Aurora kinase inhibitors, a different class of serine/threonine kinases crucial for mitosis.[6][7] Danusertib itself is a pyrazole derivative, highlighting the versatility of this scaffold.[6]
Quantitative Performance Data
The following table summarizes the available in vitro efficacy data for our lead pyrazole analog and the selected comparators.
| Compound | Target Kinase(s) | IC50 (Kinase Assay) | Cell Line | IC50 (Cytotoxicity Assay) |
| N-(6-(1-isopropyl-1H-pyrazole-5-yl)pyridin-2-yl)quinoxaline-2-carboxamide | ASK1 | 30.17 nM[8] | - | Data not available |
| Selonsertib (GS-4997) | ASK1 | 32.8 nM (ASK1-IN-2, a close analog)[9] | - | Data not available |
| Danusertib (PHA-739358) | Aurora A, B, C | 13 nM (A), 79 nM (B), 61 nM (C)[6] | CFPAC-1 (Pancreatic) | ~400 nM[10][11] |
| MCF-7 (Breast) | 24h: >20 µM, 48h: ~5 µM[12] | |||
| MDA-MB-231 (Breast) | 24h: ~10 µM, 48h: ~1 µM[12] | |||
| Tozasertib (VX-680) | Aurora A, B, C | Kᵢ: 0.6 nM (A), 18 nM (B), 4.6 nM (C)[13] | Anaplastic Thyroid Cancer Cells | 25 - 150 nM[7] |
| BaF3 | ~300 nM[7] | |||
| Neuroblastoma Cell Lines | 5.5 - 664 nM[8] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.
From the available data, the this compound analog demonstrates potent inhibition of ASK1, with an IC50 value comparable to a close analog of the clinical candidate Selonsertib. This suggests that this pyrazole scaffold is a promising starting point for the development of novel ASK1 inhibitors. While direct cytotoxicity data for this specific analog is not yet available, its potent enzymatic inhibition warrants further investigation into its cellular effects.
In comparison, the Aurora kinase inhibitors Danusertib and Tozasertib exhibit potent low nanomolar inhibition of their target kinases and demonstrate significant cytotoxicity against a range of cancer cell lines. The varying IC50 values for Danusertib across different cell lines and time points highlight the importance of comprehensive cellular characterization.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the key experimental assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common fluorescence-based method for determining the in vitro potency of a compound against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., biotinylated peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound analog or comparator)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Microplate reader capable of detecting the appropriate signal (luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative analog, N-(6-(1-isopropyl-1H-pyrazole-5-yl)pyridin-2-yl)quinoxaline-2-carboxamide, demonstrates potent in vitro inhibition of ASK1, a clinically relevant target for a variety of diseases. Its inhibitory activity is comparable to that of a close analog of the clinical-stage ASK1 inhibitor Selonsertib.
Further research should focus on a comprehensive evaluation of the biological activity of this and other related analogs. Key next steps include:
-
Cytotoxicity Profiling: Determining the IC50 values of the lead analog against a panel of relevant cancer cell lines to assess its anti-proliferative activity.
-
Kinase Selectivity Profiling: Screening the lead analog against a broad panel of kinases to determine its selectivity profile and identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand how structural modifications impact potency and selectivity, guiding the design of more effective and safer drug candidates.
-
In Vivo Efficacy Studies: Evaluating the most promising analogs in animal models of relevant diseases to assess their therapeutic potential.
By systematically exploring the biological activities of this compound analogs, researchers can unlock their full therapeutic potential and contribute to the development of the next generation of targeted therapies.
References
- 1. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. karger.com [karger.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
In Silico Docking of Pyrazole Carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico docking studies of various pyrazole carboxylic acid derivatives against key biological targets. The following sections detail the binding affinities, experimental protocols, and relevant biological pathways to support rational drug design and development.
Pyrazole carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. In silico molecular docking studies are pivotal in elucidating their mechanism of action and guiding the synthesis of more potent and selective inhibitors. This guide synthesizes data from multiple studies to offer a comparative analysis of these derivatives against prominent drug targets.
Comparative Docking Performance of Pyrazole Derivatives
The inhibitory potential of pyrazole carboxylic acid derivatives has been evaluated against several key protein targets implicated in diseases such as cancer, glaucoma, and Alzheimer's disease. The following tables summarize the quantitative data from various in silico docking studies, providing a comparative overview of their binding affinities.
Carbonic Anhydrase and Cholinesterase Inhibition
Carbonic anhydrases (CAs) and cholinesterases (ChEs) are well-established therapeutic targets. Pyrazole derivatives have shown significant inhibitory activity against these enzymes.
| Compound ID | Target Enzyme | Ki (µM) | Binding Energy (kcal/mol) | Reference |
| Series 1 | [1][2] | |||
| 6a | hCA I | 0.063 | Not Reported | [2] |
| 6b | hCA I | Not Reported | Not Reported | [2] |
| 6a | hCA II | 0.007 | Not Reported | [2] |
| 6b | hCA II | Not Reported | Not Reported | [2] |
| Series 2 | [3][4] | |||
| Compound 2 | hCA I | 1.03 ± 0.23 | Not Reported | [3][4] |
| Compound 5 | hCA I | 22.65 ± 5.36 | Not Reported | [3][4] |
| Compound 2 | hCA II | 1.82 ± 0.30 | Not Reported | [3][4] |
| Compound 5 | hCA II | 27.94 ± 4.74 | Not Reported | [3][4] |
| Series 3 | [1] | |||
| SA1-12 (Range) | hCA I | 10.69 - 70.87 (nM) | Not Reported | [1] |
| SA1-12 (Range) | hCA II | 20.01 - 56.63 (nM) | Not Reported | [1] |
| SA1-12 (Range) | AChE | 6.60 - 14.15 (nM) | Not Reported | [1] |
| SA1-12 (Range) | BChE | 54.87 - 137.20 (nM) | Not Reported | [1] |
hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Ki values are a measure of inhibitory potency; lower values indicate higher potency.
Kinase Inhibition in Cancer Therapy
Several pyrazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
| Compound ID | Target Kinase | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| Series 4 | [5] | |||
| 1b | VEGFR-2 | Not Reported | -10.09 | [5] |
| 1d | Aurora A | Not Reported | -8.57 | [5] |
| 2b | CDK2 | Not Reported | -10.35 | [5] |
| Series 5 | [6] | |||
| Most Potent Derivative | VEGFR-2 | Not Reported | -9.5 | [6] |
| Sunitinib (Reference) | VEGFR-2 | Not Reported | -9.9 | [6] |
| Series 6 | [7] | |||
| 6h | EGFR | 1.66 | Not Reported | [7] |
| 6j | EGFR | 1.9 | Not Reported | [7] |
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; CDK2: Cyclin-Dependent Kinase 2; EGFR: Epidermal Growth Factor Receptor. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols for In Silico Docking
The methodologies employed in the cited studies are crucial for interpreting and potentially reproducing the presented data. Below are detailed protocols from the referenced research.
General Molecular Docking Workflow
A typical in silico docking study involving pyrazole derivatives follows a standardized workflow.
Protocol for Carbonic Anhydrase Docking[2]
-
Software: BIOVIA Discovery Studio Visualizer was used for analyzing interactions.
-
Protein Preparation: The crystal structures of human carbonic anhydrase I (hCA I, PDB: 2CAB) and II (hCA II, PDB: 1CA2) were utilized.
-
Ligand Preparation: The synthesized pyrazole-carboxamide derivatives were sketched and energy minimized.
-
Docking: Molecular docking studies were performed to determine the best binding poses and inhibition mechanisms of the most active compounds against the hCA receptors. Acetazolamide (AAZ) was used as a reference inhibitor.
Protocol for Kinase Docking (CDC7 Kinase)[8]
-
Software: Schrödinger Release 2023-1 (LigPrep, Glide).
-
Protein Preparation: The crystal structure of CDC7 kinase (PDB: 355D) was obtained from the Protein Data Bank. Water molecules beyond 5 Å from the het groups were deleted, and hydrogen atoms and charges were added.
-
Ligand Preparation: Pyrazole derivatives were optimized and minimized using the LigPrep program with the OPLS4 force field.
-
Grid Generation: A grid box was centered around the binding site.
-
Docking: Docking was performed in extra precision (XP) mode with a van der Waals scaling factor of 0.50 for both the protein and ligands.
-
Interaction Analysis: Intermolecular interactions of the docked complexes were analyzed using PLIP, Discovery Studio Visualizer, and PyMOL.
Signaling Pathways and Biological Context
The therapeutic potential of pyrazole carboxylic acid derivatives is linked to their ability to modulate specific signaling pathways. The diagrams below illustrate the role of key protein targets in disease progression.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Cholinesterase Inhibition in Alzheimer's Disease
In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine in the brain, which can help to improve cognitive function.
References
- 1. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of green synthesis methods for pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds integral to the development of numerous pharmaceuticals, is increasingly shifting towards more sustainable and environmentally friendly methods. This guide provides a comparative analysis of prominent green synthesis techniques, including microwave-assisted, ultrasound-assisted, catalyst-free, and multicomponent reactions. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate green synthesis strategy for their specific needs.
Comparative Analysis of Green Synthesis Methods
The following table summarizes the key performance indicators of various green synthesis methods for pyrazoles based on published experimental data. These methods offer significant advantages over conventional heating techniques, primarily in terms of reduced reaction times, improved energy efficiency, and often higher product yields.
| Synthesis Method | Typical Reaction Time | Yield (%) | Temperature (°C) | Solvents/Conditions | Key Advantages |
| Microwave-Assisted Synthesis | 2 - 30 minutes | 60 - 99 | 70 - 140 | Ethanol, Water, Acetic Acid, Solvent-free | Rapid heating, shorter reaction times, improved yields, enhanced reaction control.[1][2][3][4][5][6] |
| Ultrasound-Assisted Synthesis | 2 - 65 minutes | 84 - 98 | Room Temperature - 50 | Water, Ethanol | Energy efficiency, mild reaction conditions, enhanced mass transfer, often catalyst-free.[7][8][9] |
| Catalyst-Free Synthesis | 45 - 120 minutes | 80 - 92 | 80 - 110 | Solvent-free, Water | Avoids catalyst toxicity and cost, simplifies purification, environmentally benign.[10][11] |
| Multicomponent Reactions (MCRs) | 5 minutes - 5 hours | 40 - 99 | Room Temperature - 120 | Ethanol, Water, Solvent-free | High atom economy, operational simplicity, reduced waste, combinatorial library synthesis.[7][12][13][14][15] |
Experimental Protocols
This section provides detailed methodologies for representative examples of each key green synthesis method.
Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives
This protocol is adapted from the work of Sankaran et al.[2]
Materials:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol)
-
Arylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol).
-
Add 5 mL of glacial acetic acid to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 360 W and 120°C for a duration of 7-10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrazole derivative.
Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is based on the method described by Foroughifar's group.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl 3-oxo-3-phenylpropanoate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Graphene oxide (10 mol%)
-
Water
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), hydrazine hydrate (1 mmol), and graphene oxide (10 mol%) to water.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 2-6 minutes with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated product by filtration.
-
Wash the product with water and dry to obtain the pure pyrano[2,3-c]pyrazole.
-
The graphene oxide catalyst can be recovered, washed, and reused for subsequent reactions.
Catalyst-Free, Solvent-Free Synthesis of Trifluoromethylated Pyrazole Derivatives
This protocol is adapted from a one-pot, three-component reaction.
Materials:
-
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 mmol)
-
Aniline derivative (1.2 mmol)
-
Trimethyl orthoformate (1 mmol)
-
Sealed tube
Procedure:
-
In a sealed tube, combine 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 mmol), the aniline derivative (1.2 mmol), and trimethyl orthoformate (1 mmol).
-
Stir the mixture under solvent-free conditions at 110°C for 45-120 minutes.
-
Monitor the reaction progress using TLC (Hexane/Ethyl acetate, 7/3).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the precipitated product by simple filtration.
Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This is a representative protocol for a four-component synthesis.[12]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (5 mol%)
-
Round-bottom flask with magnetic stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from 20 minutes to several hours.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from ethanol.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described green synthesis methods.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Caption: Workflow for Ultrasound-Assisted Pyrazole Synthesis.
Caption: Workflow for Catalyst-Free Pyrazole Synthesis.
Caption: Workflow for Multicomponent Pyrazole Synthesis.
References
- 1. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Isopropyl-1H-pyrazole-5-carboxylic acid.
I. Understanding the Hazards
This compound presents several hazards that must be understood before handling and disposal.[1] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and leads to serious eye irritation (Category 2).[1] Furthermore, it may cause respiratory irritation.[1] Adherence to safety protocols is therefore critical.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Protective Gloves: Chemical-resistant gloves are mandatory.
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are essential to protect against eye irritation.[1][2]
-
Face Protection: A face shield may be necessary in situations with a risk of splashing.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a dust respirator is recommended.[1]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Dry Spills:
-
Immediately clean up all spills.[1]
-
Avoid generating dust.[1]
-
Use dry clean-up procedures, such as sweeping or vacuuming (using an explosion-proof machine).[1]
-
Collect the residue and place it in a clean, dry, sealable, and labeled container for disposal.[1]
For Wet Spills:
-
Vacuum or shovel the material into labeled containers for disposal.[1]
-
Wash the affected area with copious amounts of water.[1]
-
Prevent runoff from entering drains or waterways. If contamination occurs, notify emergency services.[1]
IV. Step-by-Step Disposal Procedure
Disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[2]
-
Waste Collection:
-
Place the waste material in a clean, dry, and properly labeled, sealable container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Disposal Method:
-
The primary recommended method of disposal is to send the material to an authorized hazardous or special waste collection point.[1]
-
An alternative for consideration, subject to local regulations and facility capabilities, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
-
Consult Authorities:
-
Always consult your institution's EHS office or local regional authorities for specific guidance on the disposal of this substance.[2]
-
V. Quantitative Data Summary
| Property | Data | Source |
| Physical State | Solid (Crystal - Powder) | [2] |
| Color | White to Pale yellow | [2] |
| Melting Point | 112°C | [2] |
| Hazard Class | Acute Toxicity (Oral) 4 | [1] |
| Skin Irritation 2 | [1] | |
| Serious Eye Irritation 2 | [1] | |
| STOT - SE (Resp. Irr.) 3 | [1] |
VI. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Isopropyl-1H-pyrazole-5-carboxylic acid
An Indispensable Resource for Laboratory Professionals Navigating Chemical Handling and Safety Protocols
This guide provides immediate, essential safety and logistical information for handling 1-Isopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 920006-32-2). The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing exposure and mitigating potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.[1]
A comprehensive PPE strategy is mandatory to prevent personal contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet EU EN166 or US ANSI Z.87.1 standards. A face shield should be worn over goggles where splashing or significant dust generation is likely.[2][3][4] | Protects against eye irritation from dust particles and potential splashes.[1][2] |
| Skin Protection | Chemical-resistant lab coat. Disposable nitrile rubber gloves. Fully enclosed shoes.[3][5] | Prevents skin irritation upon contact.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator or a full-face respirator if exposure limits are exceeded or irritation is experienced.[3][6] | Protects against respiratory tract irritation from inhaling dust.[1] Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Designate a specific area for handling, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1][3][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[7][8]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and clearly labeled hazardous waste containers, before handling the chemical.[3]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[3]
-
-
Chemical Handling :
-
Post-Handling and Decontamination :
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[3]
Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[6]
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



